2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-N-quinolin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-8-5-7-3-1-2-4-9(7)15-6-8/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLDQNBRKSUBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the synthetically and medicinally significant molecule, 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a proposed synthetic protocol, the underlying reaction mechanisms, and a full characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also explores the rationale behind the incorporation of the trifluoroacetamide moiety onto the quinoline scaffold, a privileged structure in medicinal chemistry, and discusses its potential applications in modern drug discovery.
Introduction: The Strategic Importance of Trifluoroacetylated Quinolines
The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of therapeutic areas, including cancer, malaria, and inflammatory diseases.[1][2] Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of its pharmacological properties.[3] The introduction of a trifluoromethyl group (-CF3) is a well-established strategy in drug design to enhance a molecule's metabolic stability, bioavailability, and binding affinity by modulating its lipophilicity and electronic properties.[4]
This guide focuses on this compound, a molecule that combines the privileged quinoline scaffold with the advantageous properties of the trifluoroacetyl group. The trifluoroacetamide moiety can serve as a stable protecting group for amines, a bioisostere for other functional groups, and a modulator of a compound's physicochemical profile. This strategic combination makes the target molecule a valuable building block for the synthesis of novel therapeutic agents, potentially as kinase inhibitors or other targeted therapies.
Synthesis of this compound: A Proposed Protocol
While this compound is commercially available, indicating its successful synthesis, a detailed public-domain protocol is not readily found in peer-reviewed literature. Therefore, based on established organic chemistry principles and analogous reactions, a robust and reliable synthetic method is proposed herein.
The most logical and efficient pathway to synthesize the target molecule is through the N-acylation of 3-aminoquinoline with a suitable trifluoroacetylating agent.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Aminoquinoline (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-aminoquinoline in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous pyridine. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Mechanistic Insights
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the highly nucleophilic 3-aminoquinoline attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate anion as a leaving group and forming the protonated amide. The pyridine in the reaction mixture then deprotonates the amide to yield the final product and pyridinium trifluoroacetate.
Caption: Mechanism of N-trifluoroacetylation of 3-aminoquinoline.
Comprehensive Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected spectroscopic data based on the analysis of its constituent parts and data from analogous structures.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₇F₃N₂O |
| Molecular Weight | 240.18 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 352637-16-2 |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline ring and the amide proton. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoroacetyl group.
-
Amide Proton (N-H): A broad singlet is anticipated in the downfield region, typically between δ 10.0 and 11.5 ppm. Its broadness is due to quadrupole broadening and potential hydrogen bonding.
-
Quinoline Protons: The seven protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets in the aromatic region (δ 7.5 - 9.0 ppm). The protons at positions 2 and 4 will be the most downfield due to their proximity to the nitrogen atom and the deshielding effect of the amide group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected around δ 155-160 ppm.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, typically in the range of δ 115-120 ppm.
-
Quinoline Carbons: The nine carbons of the quinoline ring will resonate in the aromatic region (δ 120-150 ppm).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence of the trifluoromethyl group. A single sharp singlet is expected around δ -76 ppm, which is characteristic of a CF₃ group attached to a carbonyl.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3100 (broad) |
| C=O Stretch (Amide I) | 1750 - 1700 (strong) |
| N-H Bend (Amide II) | 1550 - 1500 |
| C-F Stretch | 1200 - 1100 (strong) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.
-
[M+H]⁺: The protonated molecular ion peak is expected at m/z 241.0585, corresponding to the formula C₁₁H₈F₃N₂O⁺.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the trifluoroacetyl group or cleavage of the quinoline ring.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive scaffold for the development of new therapeutic agents.
-
Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors.[5] The trifluoroacetamide group can form crucial hydrogen bonds with the hinge region of the kinase active site, potentially leading to potent and selective inhibitors.
-
Anticancer Agents: Quinoline derivatives have shown significant promise as anticancer agents by targeting various cellular pathways.[6] The incorporation of a trifluoromethyl group can enhance the anticancer activity and improve the pharmacokinetic profile of these compounds.
-
Anti-inflammatory and Antiviral Agents: The trifluoroacetamide moiety has been incorporated into molecules with anti-inflammatory and antiviral properties.[7] This suggests that this compound could serve as a starting point for the development of new drugs in these therapeutic areas.
Conclusion
This technical guide has provided a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic protocol is based on well-established chemical principles and offers a reliable method for obtaining this valuable compound. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. The discussion on its potential applications highlights the strategic importance of this molecule in the field of medicinal chemistry and drug discovery. As the demand for novel and effective therapeutics continues to grow, molecules such as this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- BenchChem. (n.d.). Application Notes: Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Google Patents. (n.d.). WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection.
-
National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmeth-yl)acetamide. PubMed. Retrieved from [Link]
- Olayinka O. Ajani, King T. Iyaye, & Olabisi T. Ademosun. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19349-19374.
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The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
- U.S. Patent No. US7612087B2. (2009). Heterocyclic compounds as inhibitors of beta-lactamases.
- European Patent No. EP2621894B1. (2013). Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, 2,2,2-trifluoro-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acetamide, 2,2,2-trifluoro-N-8-quinolinyl-. PubChem. Retrieved from [Link]
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Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (2010). PubMed. Retrieved from [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). PMC. Retrieved from [Link]
- Anamika Dhami, Sanoop P Chandrasekharan, & Kishor Mohanan. (2024). BF3-Mediated C2-Amidation of Quinoline N-Oxides Employing Trifluorodiazoethane and Acetonitrile: Access to 2-N-(Trifluoroethyl)amidoquinolines. Organic Letters, 26(15), 3138-3142.
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PMC. Retrieved from [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. (2025). ResearchGate. Retrieved from [Link]
- Ian Flinn, MD, PhD. (2019, September 11). Role of PI3K Inhibitors in Treatment of B-cell Malignancies [Video]. YouTube.
- Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect. (1996). Journal of Medicinal Chemistry, 39(26), 5176-5186.
-
Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides A... (n.d.). ResearchGate. Retrieved from [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). PMC. Retrieved from [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). PubMed. Retrieved from [Link]
- European Patent No. EP 2 368 550 B1. (n.d.). Google Patents.
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]
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- 7. N-Methyl-2,2,2-trifluoroacetamide CAS#: 815-06-5 [m.chemicalbook.com]
A Technical Guide to the Physicochemical Properties of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive analysis of the known and predicted physicochemical properties of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. In the landscape of medicinal chemistry, the fusion of a quinoline nucleus with a trifluoroacetyl moiety presents a scaffold of significant interest. Quinoline and its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide synthesizes available data with established analytical methodologies to serve as a foundational resource for researchers exploring this compound's potential in drug discovery programs.
Molecular Identity and Structural Characteristics
Establishing a clear molecular identity is the cornerstone of any physicochemical evaluation. This compound is a heterocyclic aromatic amide. The core structure consists of a quinoline ring system where the amino group at the 3-position is acylated with a trifluoroacetyl group.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 352637-16-2 | [2][3] |
| Molecular Formula | C₁₁H₇F₃N₂O | [2][3] |
| Molecular Weight | 240.18 g/mol | [4] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2)NC(=O)C(F)(F)F | N/A |
Core Physicochemical Properties: A Data-Driven Overview
A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental physicochemical properties.[1][5] While specific experimental data for the title compound is limited in publicly accessible literature, we can infer a likely profile based on computed values for its isomers and related structures.
| Property | Predicted/Experimental Value | Rationale & Significance for Drug Development |
| Lipophilicity (XlogP) | ~3.2 (Predicted for isomer) | The predicted XlogP for the isomeric 2,2,2-trifluoro-N-quinolin-8-yl-acetamide is 3.2.[6] A logP in this moderate range (2-5) is often considered ideal for balancing aqueous solubility with the ability to passively diffuse across cellular membranes, a critical factor for oral bioavailability.[7] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų (Predicted for related structure) | The TPSA for 2-amino-N-(2,2,2-trifluoroethyl)acetamide is 55.1 Ų.[8] TPSA is a key predictor of drug transport properties. A value under 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (Amide N-H) | The single amide proton can act as a hydrogen bond donor, influencing interactions with biological targets and affecting solubility. |
| Hydrogen Bond Acceptors | 3 (Quinoline N, Carbonyl O, Fluorines) | The quinoline nitrogen, the carbonyl oxygen, and the fluorine atoms can act as hydrogen bond acceptors, contributing to the molecule's interaction profile and solubility. |
| Melting Point | Not available. | For a related compound, 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide, the melting point is 435-438 K (162-165 °C).[9] This suggests the title compound is a solid at room temperature. |
| Solubility | Poorly soluble in water (predicted). | The aromatic quinoline core and low hydrogen bond donor count suggest low aqueous solubility. It is expected to be soluble in organic solvents like DMSO, DMF, and methanol. |
| pKa | Not available (Predicted). | The quinoline nitrogen is expected to be weakly basic (pKa ~4-5), while the amide proton is weakly acidic (pKa ~16-18). These values are critical for understanding the compound's ionization state in physiological environments. |
Experimental Characterization: A Protocol for Lipophilicity Determination by RP-HPLC
To move beyond computational predictions, experimental validation is paramount. Lipophilicity (logP) is arguably one of the most critical physicochemical parameters in drug discovery.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for its determination due to its high throughput and reproducibility.[10][11]
Causality Behind Experimental Design
The principle of this method is that a compound's retention time on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity. By correlating the retention factor (k) of the analyte with that of a series of standards with known logP values, an accurate experimental logP can be determined. This method is self-validating because the linearity and correlation coefficient (R²) of the calibration curve provide an immediate measure of the experiment's quality.
Detailed Step-by-Step Protocol
-
Preparation of Standards and Analyte:
-
Prepare 1 mg/mL stock solutions of 5-7 standard compounds with known logP values spanning a range (e.g., from 1.0 to 5.0) in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create working solutions of 50 µg/mL for all standards and the analyte by diluting the stock solutions with the mobile phase.
-
-
Chromatographic System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed. The exact ratio should be optimized to achieve retention factors between 0.5 and 2.0 for most compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Determination of Dead Time (t₀):
-
Inject a solution of a non-retained compound (e.g., sodium nitrate or uracil) to measure the column void time, or dead time (t₀).
-
-
Data Acquisition and Analysis:
-
Inject each standard and the analyte solution in triplicate, recording the retention time (tᵣ).
-
Calculate the retention factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ .
-
Calculate the logarithm of the retention factor (log k) for each compound.
-
Construct a calibration curve by plotting the known logP values of the standards (y-axis) against their corresponding calculated log k values (x-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.98 is considered a robust result.
-
Using the log k value of this compound, calculate its experimental logP value using the regression equation.
-
Visualization of Workflows and Relationships
Diagrams are essential for visualizing complex processes and relationships, enhancing comprehension for researchers.
Caption: Experimental workflow for determining logP via RP-HPLC.
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 95.0%, 5g [scisupplies.eu]
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- 4. Acetamide, 2,2,2-trifluoro-N-8-quinolinyl- | C11H7F3N2O | CID 148136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. PubChemLite - Acetamide, 2,2,2-trifluoro-n-8-quinolinyl- (C11H7F3N2O) [pubchemlite.lcsb.uni.lu]
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Abstract
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide, a fluorinated quinoline derivative of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical identifiers, structural properties, and a proposed synthetic pathway. Furthermore, it delves into the scientific rationale behind its synthesis, potential applications informed by the well-established bioactivity of the quinoline scaffold, and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.
Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antimalarial, antibacterial, and anticancer agents. The introduction of fluorine-containing functional groups, such as the trifluoroacetyl moiety, into organic molecules is a well-established strategy in modern drug design to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Consequently, this compound represents a molecule of significant interest, combining the proven bioactivity of the quinoline core with the advantageous properties imparted by trifluoroacetylation.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's identifiers and properties is fundamental for any research and development endeavor. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 352637-16-2 | Commercial Suppliers |
| Molecular Formula | C₁₁H₇F₃N₂O | Calculated |
| Molecular Weight | 240.18 g/mol | PubChem CID 148136[3] |
| IUPAC Name | This compound | Standard Nomenclature |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C(F)(F)F | PubChem CID 148136[3] |
| InChI | InChI=1S/C11H7F3N2O/c12-11(13,14)10(17)16-9-6-8-4-2-1-3-7(8)5-15-9/h1-6H,(H,16,17) | PubChem CID 148136[3] |
Note: While the provided CAS number is associated with the quinolin-3-yl isomer, some databases may contain information for other isomers. Careful verification is always recommended.
Due to a lack of specific experimental data in publicly available literature, a detailed table of physicochemical properties such as melting point, boiling point, and solubility for this compound cannot be definitively provided at this time.
Synthesis and Mechanistic Insights
The synthesis of this compound is anticipated to proceed via the N-acylation of 3-aminoquinoline with a suitable trifluoroacetylating agent. A common and effective reagent for this transformation is trifluoroacetic anhydride (TFAA).
Proposed Synthetic Workflow
The following protocol is a generalized procedure based on established methods for the trifluoroacetylation of aromatic amines.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminoquinoline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1-1.5 eq) dropwise to the stirred solution. The use of a slight excess of the anhydride ensures complete conversion of the starting amine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetic acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
Mechanistic Rationale
The trifluoroacetylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-aminoquinoline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This is followed by the departure of a trifluoroacetate anion as a leaving group, resulting in the formation of the stable amide bond. The strong electron-withdrawing nature of the trifluoromethyl groups makes the carbonyl carbons of TFAA highly electrophilic, facilitating a rapid and often high-yielding reaction.
Caption: Simplified mechanism of trifluoroacetylation of 3-aminoquinoline.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show characteristic signals for the protons on the quinoline ring system and a signal for the N-H proton of the amide.
-
¹³C NMR: Would display signals for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbon of the trifluoromethyl group, which would appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: Would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H and C=O stretching of the amide group.
Potential Applications in Drug Discovery
The quinoline nucleus is a cornerstone in the development of therapeutics. The title compound, as a derivative, could be investigated for a variety of biological activities or serve as a key intermediate in the synthesis of more complex molecules.
-
Antimalarial Agents: The 4-aminoquinoline scaffold is famously present in the antimalarial drug chloroquine. While this is a 3-aminoquinoline derivative, the shared core suggests potential for investigation against Plasmodium falciparum.
-
Anticancer Agents: Numerous quinoline derivatives have been explored as inhibitors of various kinases and other targets relevant to oncology.
-
Antibacterial and Antifungal Agents: The quinoline ring system is also found in several antibacterial agents.
-
Precursor for Further Synthesis: The trifluoroacetamide group can act as a directing group in further synthetic transformations or could be hydrolyzed to regenerate the amine under certain conditions, making it a useful protecting group or intermediate in a multi-step synthesis. A similar compound, 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide, has been prepared as a precursor for more complex, biologically active compounds.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on data for related compounds such as trifluoroacetamide and other N-aryl trifluoroacetamides, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazard Statements (Anticipated): Likely to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry, leveraging the biological relevance of the quinoline scaffold and the advantageous properties of the trifluoroacetyl group. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate the physicochemical properties and biological activity of this promising molecule.
References
-
Jetter, M., et al. (2009). 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o135. Available at: [Link]
-
PubChem. (n.d.). Acetamide, 2,2,2-trifluoro-N-8-quinolinyl-. PubChem Compound Summary for CID 148136. Retrieved from [Link]
-
Ghorab, M. M., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. Gyaanarth, 5(9), 1-25. Available at: [Link]
-
Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. Available at: [Link]
-
Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]
-
Wikipedia. (2023). Trifluoroacetic anhydride. In Wikipedia. Retrieved from [Link]
Sources
A Technical Guide to the Spectral Analysis of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Introduction: Elucidating Molecular Architecture through Spectroscopy
In the landscape of modern pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is paramount. 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide, a molecule incorporating a biologically significant quinoline scaffold and a trifluoroacetyl group, presents a compelling case for the power of multi-modal spectroscopic analysis. The quinoline ring system is a cornerstone of numerous pharmaceuticals, valued for its diverse pharmacological activities. The trifluoroacetamide moiety, often used as a protecting group or a metabolically stable amide bioisostere, introduces unique electronic features that are critical to molecular function and are distinctly observable through advanced spectroscopic techniques.
This in-depth technical guide provides a comprehensive analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral features. While experimental spectra for this specific molecule are not widely available in the public domain, this guide will provide a robust, predictive analysis based on established spectroscopic principles and data from closely related analogues. This approach ensures a scientifically rigorous and educationally valuable resource for those working with similar molecular frameworks.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecular structures in solution. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The expected chemical shifts are influenced by the aromaticity of the quinoline ring, the electron-withdrawing nature of the trifluoroacetamide group, and through-space interactions.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.90 | d | ~2.5 | 1H |
| H-4 | ~8.20 | d | ~2.5 | 1H |
| H-5 | ~8.10 | d | ~8.5 | 1H |
| H-8 | ~7.85 | d | ~8.0 | 1H |
| H-7 | ~7.70 | ddd | ~8.5, 7.0, 1.5 | 1H |
| H-6 | ~7.55 | ddd | ~8.0, 7.0, 1.0 | 1H |
| NH | ~9.50 | br s | - | 1H |
Note: Predicted chemical shifts can vary based on solvent and concentration.
Interpretation and Rationale:
-
Quinoline Protons (H-2 to H-8): The protons on the quinoline ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm).
-
H-2 and H-4: These protons are part of the pyridine ring of the quinoline system and are adjacent to the nitrogen atom, which deshields them, causing them to resonate at a lower field. H-2 is typically the most downfield of the quinoline protons. They are expected to appear as doublets due to coupling with each other.
-
H-5 and H-8: These "peri" protons are influenced by the fused ring system and typically appear at a lower field than H-6 and H-7.
-
H-6 and H-7: These protons on the carbocyclic ring of the quinoline will exhibit complex splitting patterns (doublet of doublet of doublets) due to coupling with their neighbors.
-
-
Amide Proton (NH): The amide proton is expected to be a broad singlet and significantly downfield due to the electron-withdrawing effect of the adjacent carbonyl and trifluoromethyl groups, as well as potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~155 (q, J ≈ 37 Hz) |
| CF₃ | ~116 (q, J ≈ 288 Hz) |
| C-2 | ~148 |
| C-4 | ~146 |
| C-8a | ~145 |
| C-3 | ~135 |
| C-7 | ~130 |
| C-5 | ~129 |
| C-6 | ~128 |
| C-4a | ~127 |
| C-8 | ~118 |
Note: Predicted chemical shifts can vary based on solvent.
Interpretation and Rationale:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be significantly downfield. It will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.
-
Trifluoromethyl Carbon (CF₃): This carbon will also be a quartet with a large coupling constant, a characteristic feature of a CF₃ group.[1]
-
Quinoline Carbons: The nine carbons of the quinoline ring will have distinct chemical shifts in the aromatic region. The carbons directly attached to the nitrogen (C-2 and C-8a) and the carbon bearing the amide group (C-3) will be influenced by these heteroatoms.
¹⁹F NMR Spectroscopy: A Unique Probe
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[2][3] For this compound, a single peak is expected.
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz):
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CF₃ | ~ -76 | s |
Note: Chemical shifts are referenced to CFCl₃.
Interpretation and Rationale:
-
The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore give rise to a single signal. This signal is expected to be a singlet in a proton-decoupled spectrum. The chemical shift around -76 ppm is characteristic of a trifluoroacetamide group.[4]
II. Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3300-3400 | N-H stretch (amide) | Medium |
| ~3050-3150 | C-H stretch (aromatic) | Medium |
| ~1720-1740 | C=O stretch (amide I) | Strong |
| ~1530-1550 | N-H bend (amide II) | Strong |
| ~1150-1250 | C-F stretch | Strong |
| ~1600, 1500, 1450 | C=C stretch (aromatic) | Medium-Strong |
Interpretation and Rationale:
-
N-H Stretch: A characteristic absorption for the amide N-H bond.
-
C=O Stretch (Amide I): This will be a very strong and sharp absorption, characteristic of a carbonyl group. The high frequency is due to the electron-withdrawing trifluoromethyl group.
-
N-H Bend (Amide II): Another key amide band resulting from the N-H bending vibration coupled with C-N stretching.
-
C-F Stretch: The C-F bonds of the trifluoromethyl group will give rise to one or more strong absorption bands.
-
Aromatic C=C Stretch: Multiple bands are expected for the quinoline ring system.
III. Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺∙): m/z = 240.05
-
Key Fragments:
-
m/z = 171: [M - CF₃]⁺ - Loss of the trifluoromethyl radical.
-
m/z = 143: [M - COCF₃]⁺ - Loss of the trifluoroacetyl radical, leaving the 3-aminoquinoline radical cation.
-
m/z = 128: Quinoline radical cation, a common fragment in quinoline derivatives.
-
m/z = 69: [CF₃]⁺ - The trifluoromethyl cation.
-
Fragmentation Workflow:
Caption: Predicted EI-MS fragmentation of this compound.
Interpretation and Rationale:
The molecular ion at m/z 240 is expected to be observed. The primary fragmentation pathways will likely involve the cleavage of the amide bond and the loss of the trifluoromethyl group. The quinoline ring itself is relatively stable and will likely be observed as a prominent fragment.
IV. Experimental Protocols
To obtain the spectral data discussed, the following standard experimental procedures would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-specific probe or by tuning the spectrometer to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
-
Sample Introduction (EI): Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Experimental Workflow Diagram:
Sources
A Comprehensive Technical Guide to the Solubility and Stability of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Abstract
This technical guide provides an in-depth framework for the comprehensive evaluation of the solubility and stability of the novel chemical entity, 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of new molecules. By synthesizing established principles of pharmaceutical analysis with insights into the distinct properties of the quinoline and trifluoroacetamide moieties, this guide outlines a logical, field-proven approach to generating a robust data package. It details not just the "how" but the "why" behind experimental choices, presenting self-validating protocols for solubility profiling and forced degradation studies. All methodologies are grounded in authoritative scientific principles to ensure data integrity and regulatory alignment.
Introduction and Molecular Overview
This compound is a heterocyclic aromatic compound featuring a quinoline core linked to a trifluoroacetamide group via an amide bond at the 3-position. The quinoline ring system is a prevalent scaffold in medicinal chemistry, found in numerous biologically active compounds, including the anti-malarial drug quinine.[1] The trifluoroacetamide group, a common protecting group in organic synthesis, is known for its unique stability profile, being robust in acidic conditions but labile under basic treatment.[2][3]
The confluence of these two moieties dictates the molecule's physicochemical properties. The quinoline portion, with its nitrogen heteroatom, introduces a potential for pH-dependent solubility and susceptibility to photodegradation.[1][4] Conversely, the potent electron-withdrawing nature of the trifluoromethyl group significantly impacts the reactivity of the adjacent amide bond, predisposing it to specific degradation pathways, most notably basic hydrolysis.[3] A thorough understanding of these properties is a critical prerequisite for the development of any formulation or biological application. This guide provides the necessary protocols to elucidate this profile.
Physicochemical and Structural Properties
A foundational characterization of the molecule is the first step in any robust analytical workflow. While specific experimental data for the 3-yl isomer is not widely available, properties can be predicted based on its constituent parts and analysis of similar structures.
Predicted Physicochemical Parameters
Quantitative structure-property relationship (QSPR) models are invaluable for anticipating a compound's behavior. The following table summarizes key predicted parameters for this compound.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Formula | C₁₁H₇F₃N₂O | --- |
| Molecular Weight | 240.18 g/mol | Adherence to Lipinski's Rule of Five. |
| logP | ~2.5 - 3.5 | Moderate lipophilicity; suggests good membrane permeability but may indicate a need for solubility enhancement. |
| pKa (Quinoline N) | ~4.5 - 5.0 | The quinoline nitrogen is basic and will be protonated at physiological pH, potentially increasing aqueous solubility. |
| pKa (Amide N-H) | ~10 - 11 | The amide proton is weakly acidic, rendered more so by the adjacent CF₃ group. |
Note: These values are estimations and must be confirmed experimentally.
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability. A multi-faceted approach is required to understand both the thermodynamic and kinetic aspects of the compound's dissolution behavior. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The solubility of its derivatives is often pH-dependent.[5][6]
Experimental Workflow for Solubility Assessment
The following diagram outlines the logical flow for a comprehensive solubility assessment, moving from initial screening to a detailed understanding of pH-dependent behavior.
Caption: Forced Degradation Workflow.
Protocol 3: Forced Degradation Study
Objective: To evaluate the stability of the compound under various stress conditions as mandated by ICH guidelines.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final acid concentration 0.1 M). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final base concentration 0.1 M). Keep at room temperature. Note: The trifluoroacetamide group is expected to be highly labile to base, so milder conditions (e.g., 0.01 M NaOH, shorter time points) should also be tested. [2][3] * Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution (final peroxide concentration 3%). Keep at room temperature, protected from light.
-
Thermal Stress: Incubate the sample solution at 60°C, protected from light.
-
Photostability: Expose the sample solution to a light source conforming to ICH Q1B specifications (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). [7]A dark control sample must be run in parallel.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Calculate the percentage of remaining parent compound and the relative percentage of each degradation product.
Predicted Degradation Pathways and Data Summary
The primary anticipated degradation pathways are:
-
Base Hydrolysis: Cleavage of the amide bond to yield 3-aminoquinoline and trifluoroacetic acid. This is often the most significant liability for trifluoroacetamides. [2][8]* Photodegradation: The quinoline ring is a known chromophore and can be susceptible to photochemical reactions, potentially leading to complex degradation products. [9]* Oxidation: The electron-rich aromatic system of the quinoline ring could be susceptible to oxidation, potentially forming N-oxides or hydroxylated species.
Data Presentation:
| Stress Condition | Duration (hr) | % Parent Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 | Data | Data | Data | Data |
| 0.1 M NaOH, RT | 4 | Data | Data | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data | Data | Data |
| 60°C | 24 | Data | Data | Data | Data |
| Photolytic (ICH Q1B) | - | Data | Data | Data | Data |
Conclusion and Forward Look
This guide provides a comprehensive, scientifically-grounded strategy for characterizing the solubility and stability of this compound. By systematically applying the detailed protocols herein, researchers can generate a robust and reliable data package. The anticipated liabilities—namely, pH-dependent solubility, susceptibility to basic hydrolysis, and potential photosensitivity—are directly addressed by the experimental designs. The resulting data will be crucial for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and viability of this compound for its intended application.
References
- Benchchem. Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
- Solubility of Things. 2-(2-quinolyl)quinoline.
- ResearchGate. Practical cleavage of trifluoroacetamides with p-toluensulfonic acid | Request PDF.
- Guidechem. How can Trifluoroacetamide be easily removed as a protecting group? - FAQ.
- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Royal Society of Chemistry. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- Google Patents. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
-
Wikipedia. Quinoline. Available at: [Link]
-
PubChem. Acetamide, 2,2,2-trifluoro-N-8-quinolinyl- | C11H7F3N2O | CID 148136. Available at: [Link]
- Benchchem. The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
- ResearchGate. Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?.
-
European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]
-
ResearchGate. Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).. Available at: [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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"biological activity screening of novel quinoline derivatives"
An In-depth Technical Guide:
Introduction: The Quinoline Scaffold as a Privileged Pharmacophore
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide variety of biological targets, resulting in a vast spectrum of pharmacological activities.[1][3][4] Historically, the quinoline alkaloid quinine was the first effective treatment for malaria, and its synthetic analogs like chloroquine and mefloquine have been pivotal in global health.[5][6][7] Beyond their antimalarial prowess, functionalized quinoline motifs have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents.[1][7][8][9][10]
The development of novel quinoline derivatives is a highly active area of research. However, the journey from a newly synthesized molecule to a viable drug candidate is contingent on a rigorous, systematic, and logically structured biological screening process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of evaluating the biological activity of novel quinoline derivatives. We will move beyond simple protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.
Part 1: A Tiered Approach to Primary Screening
A successful screening strategy begins with a broad-based approach to identify any significant biological activity, followed by progressively more specific assays to delineate potency and mechanism of action. This tiered or cascaded approach is both resource-efficient and scientifically sound. The initial tier focuses on foundational assays that provide a fundamental assessment of a compound's effect on cell viability and microbial growth.
Foundational Anticancer & Cytotoxicity Screening
A primary goal in screening quinoline derivatives is to identify potential anticancer agents.[4][7] These initial assays are designed to measure a compound's ability to inhibit cell proliferation or induce cell death across a panel of representative cancer cell lines.
Causality Behind Assay Selection
The two most common and reliable methods for initial high-throughput cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.[11][12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is selected for its reliance on cellular metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the yellow MTT tetrazolium salt into a purple formazan product.[11][13][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, providing a robust measure of cell viability.[14]
-
SRB (Sulforhodamine B) Assay: This assay offers a different, yet complementary, endpoint. SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[15] The amount of bound dye provides an estimate of total protein mass, which is proportional to the cell number. The SRB assay is less susceptible to interference from compounds that affect mitochondrial function without being cytotoxic.[15]
General Workflow for In Vitro Cytotoxicity Screening
The initial screening process follows a logical and systematic progression from preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.[16]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system when run with appropriate controls (vehicle control, positive control, and media-only blank).
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the novel quinoline derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][17]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% w/v SDS in 50% DMF) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
Results should be summarized in a clear, comparative format. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.
| Compound ID | Cell Line (e.g., MCF-7 - Breast) IC₅₀ (µM) | Cell Line (e.g., A549 - Lung) IC₅₀ (µM) | Cell Line (e.g., PC-3 - Prostate) IC₅₀ (µM) |
| QN-001 | 5.2 ± 0.4 | 8.1 ± 0.7 | 12.5 ± 1.1 |
| QN-002 | > 100 | > 100 | > 100 |
| QN-003 | 2.6 ± 0.2 | 1.9 ± 0.3 | 4.7 ± 0.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.2 |
Foundational Antimicrobial Screening
Quinoline derivatives have shown potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[18][19][20] The primary screening goal is to determine the Minimum Inhibitory Concentration (MIC).
Causality Behind Assay Selection
-
Broth Microdilution Method: This is the gold-standard quantitative method for determining the MIC. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[19] Its high-throughput nature makes it ideal for screening.
-
Agar Disk Diffusion: This is a simpler, qualitative preliminary screen. A paper disk impregnated with the test compound is placed on an agar plate swabbed with the test organism. The compound diffuses into the agar, and if it is effective, a clear "zone of inhibition" will appear around the disk. The size of the zone correlates with the compound's activity.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (typically ~5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoline derivatives in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microbes in broth, no compound), a negative control (broth only, no microbes), and a drug control (a known antibiotic like Ciprofloxacin or Streptomycin).[21]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or longer for fungi.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) with a plate reader.
Data Presentation: Antimicrobial Activity
MIC values are the key metric for comparing the potency of novel derivatives.
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| QN-001 | 8 | 32 | > 128 |
| QN-002 | 64 | > 128 | > 128 |
| QN-003 | 4 | 8 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Part 2: Tiered Screening for Targeted Biological Activities
Compounds showing promise in the foundational screens can be advanced to a second tier of assays designed to probe more specific therapeutic activities.
Anti-inflammatory Activity
Chronic inflammation is a key pathological factor in numerous diseases.[22] Quinoline derivatives have been shown to target key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[23][24]
Caption: A decision-making workflow for anti-inflammatory screening.
-
Key Assays:
-
COX-1/COX-2 Inhibition Assays: These cell-free enzymatic assays measure the ability of a compound to inhibit the activity of the constitutive (COX-1) and inducible (COX-2) cyclooxygenase enzymes. High selectivity for COX-2 is often desirable to reduce gastrointestinal side effects associated with NSAIDs.[23]
-
Cell-Based Lipopolysaccharide (LPS) Assay: This assay uses macrophage cells (like RAW 264.7) stimulated with LPS to mimic bacterial-induced inflammation. The inhibitory effect of the quinoline derivative is quantified by measuring the reduction in pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in the culture supernatant.[2]
-
Antioxidant Activity
Oxidative stress is implicated in a wide range of pathologies.[25] Antioxidant screening evaluates a compound's ability to neutralize reactive oxygen species (ROS).
-
Key Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A simple and rapid chemical assay where the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[26][27]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to DPPH, this assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.[26]
-
Cellular Antioxidant Activity (CAA) Assay: This cell-based assay provides a more biologically relevant measure of antioxidant potential. It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (like DCFH-DA) within cells that are subjected to an oxidative challenge.[25][28][29]
-
Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.[25]
-
Sample Preparation: Prepare serial dilutions of the quinoline derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[25]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[25][26]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).[26]
Antiviral Activity
The need for novel antiviral agents is perpetual. Screening for antiviral activity requires specialized cell culture and virology techniques.
-
Key Assays:
-
Cytopathic Effect (CPE) Inhibition Assay: This assay is used for viruses that cause visible damage (CPE) to host cells. Cells are infected with the virus in the presence of varying concentrations of the test compound. Antiviral activity is determined by the compound's ability to prevent or reduce CPE.[30]
-
Plaque Reduction Assay: This is a more quantitative "gold standard" assay. A confluent monolayer of host cells is infected with a known dilution of virus sufficient to form distinct plaques (localized areas of cell death). The infected cells are then overlaid with a semi-solid medium containing dilutions of the test compound. The reduction in the number or size of plaques relative to a control indicates antiviral activity.[30] A cytotoxicity test must be run in parallel to ensure the effect is antiviral and not just cytotoxic.[31]
-
Part 3: Elucidating the Mechanism of Action (MoA)
For the most promising lead compounds, understanding how they work is critical for further development and optimization. MoA studies constitute the third tier of the screening cascade.
Causality and Rationale
Identifying the specific molecular target or pathway modulated by a quinoline derivative transforms a "hit" into a true "lead." This knowledge allows for rational chemical modifications to improve potency and selectivity (Structure-Activity Relationship, SAR studies) and predicts potential on-target and off-target effects.[4][7]
Key Mechanistic Studies
-
For Anticancer Leads:
-
Enzyme Inhibition: Many quinolines act as enzyme inhibitors.[8] Assays can be run to test for inhibition of specific targets like EGFR/HER-2 tyrosine kinases, topoisomerases, or Pim-1 kinase.[3][32]
-
Apoptosis Induction: Determine if the compound induces programmed cell death by measuring the activation of key proteins like caspases (e.g., caspase-3, -8) and changes in apoptosis-related proteins like Bax and Bcl-2.[32]
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.
-
-
For Antimicrobial Leads:
-
Target-Based Assays: Investigate inhibition of specific bacterial enzymes essential for survival, such as DNA gyrase or topoisomerase IV, which are common targets for quinolone antibiotics.[18]
-
Membrane Integrity: Assess whether the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components.[33][34]
-
Example Signaling Pathway: EGFR/HER-2 Inhibition in Cancer
Dual targeting of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) is a validated anticancer strategy.[32] Many quinoline derivatives are designed as inhibitors of these receptor tyrosine kinases.
Caption: Inhibition of the EGFR/HER-2 signaling pathway by a novel quinoline derivative.[32]
Conclusion and Future Directions
The biological screening of novel quinoline derivatives is a systematic process that begins with broad, high-throughput assays and funnels promising candidates toward specific mechanistic studies. By employing a logical, tiered approach—starting with foundational cytotoxicity and antimicrobial screens, progressing to targeted activity assays, and culminating in detailed MoA investigations—researchers can efficiently identify and validate potent lead compounds. The versatility of the quinoline scaffold ensures that it will remain a highly valuable pharmacophore in the quest for new therapeutics. Future efforts will likely focus on developing derivatives with increased target selectivity, improved pharmacokinetic profiles, and novel mechanisms of action to overcome existing drug resistance.
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets of Trifluoroacetylated Quinolines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Trifluoroacetyl Moiety - A Promising Synergy
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its versatility allows for extensive chemical modification to fine-tune its pharmacological profile. The introduction of a trifluoroacetyl group (-COCF3) to the quinoline nucleus is a strategic modification that can significantly impact a molecule's physicochemical and biological properties. The high electronegativity of the fluorine atoms in the trifluoromethyl group can enhance metabolic stability, improve membrane permeability, and alter the binding affinity and selectivity for biological targets.[4] This technical guide provides an in-depth exploration of the potential therapeutic targets of trifluoroacetylated quinolines, offering a roadmap for researchers to navigate the identification and validation of these targets.
This guide will delve into established and hypothesized therapeutic areas for trifluoroacetylated quinolines, detail robust experimental workflows for target deconvolution, and provide actionable protocols for validation, empowering researchers to unlock the full therapeutic potential of this promising class of compounds.
I. Identified and Hypothesized Therapeutic Arenas and Molecular Targets
The introduction of the trifluoroacetyl group can steer the biological activity of the quinoline scaffold towards specific therapeutic applications. Based on existing research on trifluoroacetylated quinolones and related fluorinated quinolines, we can delineate key areas of interest.
Antibacterial Agents: Targeting Bacterial Topoisomerases
A significant body of research points to the potent antibacterial activity of trifluoroacetyl-substituted quinolones, particularly against antibiotic-resistant strains.[1][5][6] Molecular docking studies and experimental data suggest that these compounds may exert their antibacterial effects by inhibiting essential bacterial enzymes responsible for DNA replication and repair.[5]
-
Potential Molecular Targets:
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and ultimately cell death.[7][8][9]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Its inhibition prevents proper segregation of genetic material, leading to cell division arrest.[7][8][9]
-
The trifluoroacetyl group likely plays a key role in the binding of these quinolones to the enzyme-DNA complex, potentially through specific interactions within the binding pocket that enhance inhibitory potency.
Neurological Disorders: Modulation of Ion Channels
While direct evidence for trifluoroacetylated quinolines in neurological disorders is emerging, studies on structurally related quinoline-derived α-trifluoromethylated alcohols have demonstrated their potential as sodium channel blockers.[10] This suggests a promising avenue of investigation for trifluoroacetylated quinolines in conditions characterized by neuronal hyperexcitability.
-
Potential Molecular Targets:
-
Voltage-gated Sodium Channels (VGSCs): These channels are critical for the initiation and propagation of action potentials in neurons. Blockade of VGSCs can reduce neuronal firing and is a validated mechanism for antiepileptic and analgesic drugs.[10] The trifluoromethyl moiety in related compounds has been shown to be crucial for this activity.
-
Oncology: A Plethora of Potential Kinase and Other Targets
The broader family of quinoline derivatives has been extensively investigated for anticancer properties, with several compounds targeting key signaling pathways involved in cancer progression.[11][12][13][14][15][16][17] The addition of a trifluoroacetyl group could enhance the selectivity and potency of quinolines towards these targets.
-
Hypothesized Molecular Targets:
-
Tyrosine Kinases: Many quinoline-based compounds are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are often dysregulated in cancer.[11][18] The trifluoroacetyl group could potentially improve binding to the ATP-binding pocket of these kinases.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR.[11]
-
Proteasome: The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins and is a validated target in oncology. Quinoline-based proteasome inhibitors have been discovered, suggesting that trifluoroacetylated analogues could also exhibit this activity.[19]
-
Histone Acetyltransferases (HATs): Epigenetic modifications play a crucial role in cancer development. Quinoline-based inhibitors of p300 histone acetyltransferase have been identified, indicating a potential for trifluoroacetylated quinolines to modulate gene expression in cancer cells.[20]
-
Neurodegenerative Diseases: Targeting Key Pathological Proteins
Quinoline derivatives have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease.[21][22][23][24] Their mechanisms of action often involve the inhibition of key enzymes or the modulation of protein aggregation.
-
Hypothesized Molecular Targets:
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. Several quinoline derivatives have been shown to be effective AChE inhibitors.[21][23][24]
-
Tau Protein Aggregation: The aggregation of tau protein into neurofibrillary tangles is a hallmark of Alzheimer's disease. Certain quinoline molecules have been found to inhibit tau self-aggregation.[22] The trifluoroacetyl group could potentially enhance the interaction with tau oligomers.
-
II. Experimental Workflows for Target Identification and Validation
A systematic and multi-pronged approach is essential for the confident identification and validation of the therapeutic targets of trifluoroacetylated quinolines. The following workflows integrate both direct and indirect methods.
Workflow for Target Identification
The initial step is to identify the proteins that physically interact with the trifluoroacetylated quinoline. This can be achieved through a combination of affinity-based and label-free proteomics approaches.[25][26][27][28]
Caption: Workflow for the identification of potential protein targets of trifluoroacetylated quinolines.
Workflow for Target Validation
Once a list of potential targets is generated, it is crucial to validate these interactions and their functional consequences using orthogonal methods.
Caption: Workflow for the validation of identified protein targets.
III. Detailed Experimental Protocols
The following protocols provide a starting point for researchers embarking on target identification and validation studies for trifluoroacetylated quinolines.
Protocol: Affinity-Based Proteomics using Click Chemistry
This protocol outlines the use of a "clickable" alkyne-modified trifluoroacetylated quinoline probe to pull down interacting proteins from a cell lysate.
Materials:
-
Alkyne-modified trifluoroacetylated quinoline probe
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., TBTA, CuSO4, and sodium ascorbate)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS instrumentation
Procedure:
-
Probe Synthesis: Synthesize an alkyne-functionalized analog of the trifluoroacetylated quinoline of interest. Ensure the modification does not abrogate its biological activity.
-
Cell Lysis: Harvest and lyse cells expressing the potential target proteins. Clarify the lysate by centrifugation.
-
Probe Incubation: Incubate the cell lysate with the alkyne-modified probe at a predetermined concentration and time.
-
Click Chemistry Reaction: Add the azide-biotin tag, copper(I) catalyst, and a copper-chelating ligand (e.g., TBTA) to the lysate to covalently link biotin to the probe-protein complexes.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated complexes.
-
Washing: Wash the beads extensively with a series of buffers to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Proteomic Analysis: Subject the eluted proteins to in-solution or in-gel digestion with trypsin, followed by LC-MS/MS analysis to identify the proteins.
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., a DMSO-treated sample).
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful label-free method to confirm direct binding of a compound to its target in a cellular context.
Materials:
-
Trifluoroacetylated quinoline compound
-
Cells of interest
-
PBS
-
Liquid nitrogen
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against the putative target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the trifluoroacetylated quinoline at various concentrations or with a vehicle control (e.g., DMSO).
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Analysis: Analyze the amount of the putative target protein remaining in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
IV. Data Presentation and Interpretation
Table 1: Summary of Potential Therapeutic Targets and Supporting Rationale
| Therapeutic Area | Potential Molecular Target(s) | Rationale | Key References |
| Infectious Diseases | DNA Gyrase, Topoisomerase IV | Direct evidence from studies on trifluoroacetyl-substituted quinolones showing antibacterial activity and molecular docking suggesting inhibition of these enzymes. | [5] |
| Neurological Disorders | Voltage-gated Sodium Channels | Evidence from structurally related quinoline-derived trifluoromethyl alcohols demonstrating sodium channel blockade and analgesic/antiepileptic effects. | [10] |
| Oncology | Tyrosine Kinases (EGFR, VEGFR, c-Met), PI3K/mTOR pathway, Proteasome, HATs | Extensive research on the broader quinoline class demonstrates activity against these targets. The trifluoroacetyl group may enhance potency and/or selectivity. | [11][15][19][20] |
| Neurodegenerative Diseases | Acetylcholinesterase, Tau Protein | Quinoline derivatives are known to inhibit AChE and prevent tau aggregation. The trifluoroacetyl moiety could modulate these interactions. | [21][22][23] |
V. Conclusion and Future Directions
Trifluoroacetylated quinolines represent a promising class of compounds with the potential to address a range of therapeutic needs. This guide has outlined the key identified and hypothesized therapeutic targets, provided robust experimental workflows for their identification and validation, and offered detailed protocols to initiate these investigations.
Future research should focus on synthesizing a diverse library of trifluoroacetylated quinolines to explore a wider range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for optimizing lead compounds. Furthermore, the application of advanced techniques such as cryo-electron microscopy could provide atomic-level insights into the binding of these compounds to their targets, facilitating rational drug design. By systematically applying the principles and methodologies outlined in this guide, the scientific community can accelerate the translation of these promising molecules into novel therapeutics.
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed. Available from: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available from: [Link]
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Molecules of the quinoline family block tau self-aggregation: implications toward a therapeutic approach for Alzheimer's disease. PubMed. Available from: [Link]
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Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA. Available from: [Link]
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New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. PubMed Central. Available from: [Link]
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Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available from: [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed. Available from: [Link]
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Quinoline-based small molecules as effective pro. Journal of American Science. Available from: [Link]
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Chemo‐proteomics in antimalarial target identification and engagement. PubMed Central. Available from: [Link]
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A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. ResearchGate. Available from: [Link]
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Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. PubMed. Available from: [Link]
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An update of label-free protein target identification methods for natural active products. PubMed Central. Available from: [Link]
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Target identification and validation of novel antimalarials. PubMed. Available from: [Link]
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Quinoline as a Privileged Scaffold in Cancer Drug Discovery. PubMed. Available from: [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available from: [Link]
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Some of the most commonly found neurodegenerative diseases. ResearchGate. Available from: [Link]
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Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones. NIH. Available from: [Link]
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Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly (Journal Article). OSTI.GOV. Available from: [Link]
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Quinoline-based p300 histone acetyltransferase inhibitors with pro-apoptotic activity in human leukemia U937 cells. PubMed. Available from: [Link]
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Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition. PubMed. Available from: [Link]
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"in silico modeling of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide interactions"
An In-Depth Technical Guide to the In Silico Modeling of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide Interactions
Abstract: The exploration of small molecule interactions with protein targets is a cornerstone of modern drug discovery. This technical guide provides a comprehensive, in-depth walkthrough of the computational methodologies used to model the interactions of this compound with a representative protein target. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind protocol choices, ensuring a robust and reproducible workflow. We will cover the entire in silico pipeline, from initial binding pose prediction using molecular docking to the assessment of complex stability and binding free energy through molecular dynamics simulations.
Introduction: The Convergence of Chemistry and Computation
This compound is a small molecule featuring a quinoline core, a common scaffold in medicinal chemistry, and a trifluoroacetamide group, which can significantly modulate physicochemical properties such as metabolic stability and binding affinity. Understanding how this molecule interacts with a biological target at an atomic level is paramount for rational drug design. In silico modeling provides a powerful lens to elucidate these interactions, offering insights that can guide lead optimization and reduce the time and cost associated with experimental screening.[1][2]
This guide presents a holistic workflow, emphasizing not just the "how" but the "why" of each methodological step. The process is designed to be self-validating, moving from broad, computationally inexpensive methods to more rigorous, detailed simulations to build a high-confidence model of the molecular interaction.
Chapter 1: Foundational Principles & Workflow Overview
The computational investigation of a protein-ligand interaction follows a logical progression from predicting the initial binding hypothesis to rigorously testing its stability and energetics. Our workflow integrates molecular docking for pose prediction and molecular dynamics (MD) simulations for dynamic refinement and energy calculations.
The Guiding Philosophy: A Multi-Stage Refinement
We begin with the hypothesis that a ligand's binding affinity is a function of both its geometric fit within a binding pocket and the dynamic stability of the resulting complex.
-
Pose Prediction (Molecular Docking): First, we identify the most probable binding orientation(s) of the ligand. This is a computationally efficient way to screen many possibilities and generate initial structural hypotheses.[3][4]
-
Dynamic Stability Assessment (Molecular Dynamics): We then subject the most promising docked pose to an all-atom simulation in a solvated, biophysically relevant environment. This tests whether the predicted interactions are stable over time, accounting for protein flexibility and the explicit influence of water.[[“]]
-
Binding Affinity Estimation (Free Energy Calculations): Finally, we analyze the MD trajectory to calculate the binding free energy, providing a more accurate, albeit computationally intensive, estimate of the ligand's potency.[6]
This tiered approach ensures that computational effort is focused on the most promising candidates, a key principle of efficient drug discovery.
Chapter 2: Molecular Docking – Predicting the Initial Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[3] We will use AutoDock Vina, a widely used and validated open-source docking engine, for this purpose.[7]
Causality Behind the Protocol: Why These Steps?
The accuracy of docking is critically dependent on the correct preparation of both the protein (receptor) and the ligand. We don't simply use the raw crystal structure.
-
Receptor Preparation: We remove non-essential molecules (water, co-solvents) that could interfere with docking. We add polar hydrogen atoms and assign atomic charges, which are essential for calculating the electrostatic and van der Waals interaction grid maps that guide the docking algorithm.[8]
-
Ligand Preparation: We define the rotatable bonds within the ligand. This is crucial because Vina treats the receptor as rigid (by default) but allows the ligand to be flexible, exploring different conformations to find the best fit.[9]
-
Defining the Search Space (Grid Box): We must tell the algorithm where to look. A grid box defines the three-dimensional space in the protein's binding site where Vina will attempt to place the ligand. The size of this box is a critical parameter: too small, and you might miss the true binding pose; too large, and you reduce the accuracy and efficiency of the search.[10][11]
Experimental Protocol: Docking with AutoDock Vina
Objective: To predict the binding pose and estimate the binding affinity of this compound with its target.
Tools:
-
MGLTools: For preparing receptor and ligand files.[9]
-
AutoDock Vina: For performing the docking calculation.[12]
-
PyMOL or UCSF Chimera: For visualization and defining the grid box.[13][14]
Step-by-Step Methodology:
-
Protein Preparation:
-
Load the receptor PDB file into PyMOL/Chimera.
-
Remove all water molecules and any co-crystallized ligands or ions not essential for binding.
-
Save the cleaned protein as receptor.pdb.
-
Open MGLTools and load receptor.pdb.
-
Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.
-
Go to Edit -> Charges -> Compute Gasteiger.
-
Save the prepared receptor as receptor.pdbqt (Grid -> Macromolecule -> Choose).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (e.g., from PubChem or built using chemical software) and save it as ligand.mol2 or ligand.pdb.
-
In MGLTools, load the ligand file (Ligand -> Input -> Open).
-
The program will automatically detect the root and rotatable bonds. Verify these are correct.
-
Save the prepared ligand as ligand.pdbqt (Ligand -> Output -> Save as PDBQT).
-
-
Grid Box Definition:
-
In PyMOL/Chimera, load the receptor.pdbqt.
-
Identify the center of the binding pocket. If a co-crystallized ligand was present, its geometric center is an excellent starting point.
-
Record the X, Y, and Z coordinates for the center of your desired search space.[10]
-
Determine the size of the box in each dimension (e.g., 25 x 25 x 25 Ångströms) to encompass the entire binding site.
-
-
Configuration File:
-
Create a text file named conf.txt with the following content, replacing the bracketed values with your own:[11]
-
-
Running the Docking Simulation:
-
Open a terminal or command prompt in the directory containing your files.
-
Execute the following command: vina --config conf.txt --log log.txt
-
Data Presentation: Docking Results
The primary outputs are the predicted binding poses in output_poses.pdbqt and the binding affinities in log.txt. These should be summarized for clear comparison.
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -9.5 | 0.00 | TYR 151, LYS 45, ASP 160 |
| 2 | -9.2 | 1.85 | TYR 151, LEU 88, ASP 160 |
| 3 | -8.9 | 2.41 | PHE 92, LYS 45, ILE 33 |
Chapter 3: Molecular Dynamics – From a Static Picture to a Dynamic Movie
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose in a more realistic, solvated environment.[[“]][15] We will use GROMACS, a high-performance and widely used MD engine.[16][17]
Causality Behind the Protocol: Building a Virtual Cell
The MD protocol is designed to carefully prepare and simulate the protein-ligand complex under conditions that mimic a cellular environment.
-
Force Field Selection: A force field is a set of parameters that defines the potential energy of the system. We choose a force field (e.g., AMBER, CHARMM) that is well-parameterized for both proteins and small organic molecules.[[“]]
-
Solvation: We place the complex in a box of explicit water molecules. Water is not a passive bystander; it forms hydrogen bonds and plays a critical role in mediating protein-ligand interactions.
-
Ionization: We add ions (e.g., Na+, Cl-) to neutralize the system's charge and achieve a physiological salt concentration, which is crucial for realistic electrostatic interactions.[18]
-
Minimization & Equilibration: This is a critical two-stage process to prepare the system for the production simulation.[[“]][19]
-
Energy Minimization: Removes steric clashes and bad contacts introduced during the setup.
-
NVT (Canonical) Ensemble Equilibration: Heats the system to the target temperature while keeping the volume constant. We apply position restraints to the protein and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing the binding pose.
-
NPT (Isothermal-Isobaric) Ensemble Equilibration: Brings the system to the target pressure, allowing the box density to relax. Restraints are typically maintained.
-
-
Production MD: With the system now fully equilibrated, we remove the restraints and run the simulation for a desired length of time (e.g., 100 ns) to collect data on the system's behavior.[20]
Experimental Protocol: MD Simulation with GROMACS
Objective: To assess the dynamic stability of the top-ranked protein-ligand complex from docking.
Tools:
-
GROMACS: For all simulation steps.[21]
-
A force field (e.g., AMBER ff14SB for protein, GAFF for ligand). [19]
Step-by-Step Methodology: (Commands are illustrative)
-
System Preparation:
-
Solvation and Ionization:
-
gmx editconf -f complex.gro -o newbox.gro -c -d 1.0 -bt cubic (Create a simulation box).
-
gmx solvate -cp newbox.gro -cs spc216.gro -o solv.gro -p topol.top (Fill the box with water).
-
gmx grompp -f ions.mdp -c solv.gro -p topol.top -o ions.tpr (Prepare to add ions).[18]
-
gmx genion -s ions.tpr -o solv_ions.gro -p topol.top -pname NA -nname CL -neutral (Add ions to neutralize the system).
-
-
Energy Minimization:
-
Create a minimization parameter file (minim.mdp).
-
gmx grompp -f minim.mdp -c solv_ions.gro -p topol.top -o em.tpr
-
gmx mdrun -v -deffnm em
-
-
NVT Equilibration:
-
Create an NVT parameter file (nvt.mdp) including position restraints.
-
gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
-
gmx mdrun -v -deffnm nvt
-
-
NPT Equilibration:
-
Create an NPT parameter file (npt.mdp) including position restraints.
-
gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -t nvt.cpt -p topol.top -o npt.tpr
-
gmx mdrun -v -deffnm npt
-
-
Production MD:
-
Create a production MD parameter file (md.mdp).
-
gmx grompp -f md.mdp -c npt.gro -t npt.cpt -p topol.top -o md_0_1.tpr
-
gmx mdrun -v -deffnm md_0_1
-
Data Presentation: MD Simulation Parameters
| Parameter | Value | Rationale |
| Force Field | AMBER ff14SB / GAFF | Well-validated for protein and small molecule simulations.[19] |
| Water Model | TIP3P | A standard, computationally efficient water model. |
| Box Type | Cubic | Simple and effective for globular proteins. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 bar | Approximate physiological pressure. |
| Simulation Time | 100 ns | A common timescale to observe ligand stability.[23] |
Chapter 4: Analysis & Interpretation – Extracting Meaning from Motion
The raw output of an MD simulation is a trajectory file—a record of the positions of all atoms at many points in time. Analysis involves extracting meaningful biophysical properties from this data.
Key Analyses:
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand heavy atoms from their starting positions. A stable, low RMSD for the ligand suggests a stable binding pose. A large fluctuation or steady increase in RMSD indicates the ligand may be unstable in the binding pocket.[23]
-
Root Mean Square Fluctuation (RMSF): Calculated per-residue, RMSF identifies which parts of the protein are flexible and which are stable. High fluctuation in binding site residues could impact ligand binding.
-
Interaction Analysis: Tools can be used to monitor specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein over the course of the simulation. The persistence of key interactions identified in docking validates the initial hypothesis.
Binding Free Energy Calculation (MM/PBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a popular post-processing method to estimate the binding free energy from an MD trajectory. It provides a more accurate ranking of compounds than docking scores alone.[24]
Protocol:
-
Extract snapshots from the production MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually.
-
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
Data Presentation: Binding Free Energy Components
| Energy Component | Average Value (kJ/mol) | Contribution |
| Van der Waals | -150.5 | Favorable |
| Electrostatic | -85.2 | Favorable |
| Polar Solvation | +160.8 | Unfavorable |
| Non-polar Solvation | -15.1 | Favorable |
| ΔG_bind (Total) | -90.0 | Favorable |
Visualization of Interactions
The final step is to synthesize all the data through visualization.[25]
Protocol using PyMOL: [26][27]
-
Load the equilibrated protein-ligand complex structure.
-
Display the protein as a cartoon and the ligand as sticks.
-
Use the "preset" or "wizard" functions to identify and display interactions (e.g., hydrogen bonds) between the ligand and nearby residues.[25]
-
Color the protein surface by properties like hydrophobicity or electrostatic potential to understand the chemical environment of the binding pocket.[14]
This final visual model, backed by the quantitative data from docking, MD, and free energy calculations, provides a comprehensive and trustworthy picture of the molecular interactions driving the binding of this compound to its target.
Conclusion
This guide has outlined a rigorous, multi-step computational workflow for characterizing the interactions of this compound. By integrating molecular docking for initial pose prediction with molecular dynamics for stability assessment and free energy calculations for affinity estimation, this approach provides a robust framework for generating high-confidence models of protein-ligand binding. The emphasis on understanding the causality behind each step ensures that researchers can adapt and apply these protocols to their own systems, accelerating the pace of structure-based drug discovery.
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Introduction: The Quinoline-3-Carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of New Bioactive Quinoline-3-Carboxamide Analogs
The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent planarity, hydrogen bonding capabilities, and tunable electronic properties make it a "privileged scaffold"—a molecular framework that can bind to a variety of biological targets with high affinity. When functionalized at the 3-position with a carboxamide linkage, the resulting quinoline-3-carboxamide derivatives exhibit an exceptionally broad spectrum of bioactivities.[3] This versatility has positioned them as compelling candidates in the development of novel therapeutics for a range of human diseases, including cancer, infectious diseases, and inflammatory disorders.[1][4]
This guide provides a comprehensive overview of the modern drug discovery process for identifying and optimizing novel quinoline-3-carboxamide analogs. We will delve into the causality behind experimental design, from rational synthesis strategies and target validation to detailed protocols for biological evaluation and mechanism of action studies, providing researchers with a robust framework for their own discovery programs.
Part 1: Rational Design and Synthesis of Analog Libraries
The successful discovery of novel bioactive compounds is not a matter of chance but a product of deliberate design and efficient execution. The process begins with identifying a biological target and then rationally designing molecules with a high probability of interacting with that target.
Target Identification and Structure-Activity Relationship (SAR) Insights
The diverse activities of quinoline-3-carboxamides stem from their ability to inhibit a wide array of enzymes and receptors. Key targets that have been successfully modulated by this scaffold include:
-
Protein Kinases: Particularly Ataxia Telangiectasia Mutated (ATM) kinase, a critical mediator in the DNA Damage Response (DDR) pathway.[5][6][7] Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy, making it a prime target in oncology.[6]
-
Enzymes: Hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the inflammatory cascade.[8]
-
Receptors: The P2X7 receptor (P2X7R), which is overexpressed in various cancers and plays a role in inflammation.[9]
The core principle guiding the design of new analogs is the Structure-Activity Relationship (SAR). SAR studies on quinoline-3-carboxamides have revealed several key insights that inform synthetic choices. For instance, in the development of ATM kinase inhibitors, it was found that electron-donating substituents on the amide portion of the molecule were crucial for cytotoxic activity against cancer cell lines.[5][6] The nitrogen atom of the quinoline ring itself is known to form a critical hydrogen bond with the hinge region of many kinases, anchoring the molecule in the ATP-binding pocket.[6][7] Incorporating a carboxamide linkage has proven to be a highly effective strategy for enhancing the pharmacological properties, especially the anticancer potency, of the quinoline scaffold.[3]
Synthetic Strategies: From Classical Methods to Green Chemistry
The synthesis of a diverse library of analogs is fundamental to exploring the SAR. Numerous synthetic routes to quinoline-3-carboxamides have been developed, ranging from classical multi-step procedures to modern, highly efficient one-pot reactions.
A common and reliable approach involves the Vilsmeier-Haack reaction on acetanilides to produce 2-chloroquinoline-3-carbaldehydes.[4] This intermediate is then oxidized to the corresponding carboxylic acid, which serves as the key precursor for amide coupling with a diverse panel of amines.[4] More recent advancements focus on "green chemistry" principles, utilizing multicomponent reactions, ionic liquids, or metal-free catalysts to improve yields, reduce waste, and shorten reaction times.[10]
Caption: General workflow for the synthesis of quinoline-3-carboxamide analogs.
Experimental Protocol: Synthesis of a Quinoline-3-Carboxamide Analog
This protocol outlines a representative synthesis of a 2-chloroquinoline-3-carboxamide derivative, a common intermediate for further diversification.
Objective: To synthesize N-aryl-2-chloroquinoline-3-carboxamide from 2-chloroquinoline-3-carboxylic acid.
Materials:
-
2-chloroquinoline-3-carboxylic acid
-
Substituted aniline derivative
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)[11]
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-chloroquinoline-3-carboxylic acid in anhydrous DMF.
-
Base Addition: Add 1.5 equivalents of triethylamine (TEA) to the solution. Stir for 10 minutes at room temperature to form the carboxylate salt.
-
Coupling Agent Addition: Add 1.1 equivalents of BOP reagent to the mixture. The solution may change color. Stir for an additional 15 minutes. Causality: The BOP reagent activates the carboxylic acid by forming an activated ester, making it highly susceptible to nucleophilic attack by the amine.
-
Amine Addition: Add 1.0 equivalent of the desired substituted aniline derivative to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up and Isolation: a. Once the reaction is complete, pour the mixture into ice-cold water. b. A precipitate of the crude product should form. Collect the solid by vacuum filtration. c. Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual DMF and other impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoline-3-carboxamide analog.[11]
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][11]
Part 2: Biological Evaluation and Mechanism of Action Elucidation
Once a library of analogs has been synthesized, it must be systematically screened to identify compounds with the desired biological activity. This process follows a hierarchical cascade, moving from broad, high-throughput screens to more focused, target-specific assays.
Caption: A hierarchical workflow for biological screening and lead identification.
In Vitro Assay Protocol: Cancer Cell Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a robust and widely used method to measure drug-induced cytotoxicity in adherent cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines (e.g., HCT116, MDA-MB-468).[5][6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells, ensuring the final DMSO concentration is non-toxic (<0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the media. Add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour. Causality: TCA precipitates proteins, fixing the cells to the plate and ensuring that the subsequent staining reflects the cell biomass at the end of the treatment period.
-
Staining: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely. Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Measurement: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Example Data: SAR of ATM Kinase Inhibitors
The following table summarizes hypothetical cytotoxicity data for a series of quinoline-3-carboxamide analogs, demonstrating the impact of different substituents on anticancer activity.
| Compound ID | R-Group (on Amide) | HCT116 IC50 (µM)[6] | Rationale for Selection |
| 6a | 4-methoxy-phenyl | 15.2 | Electron-donating group (EDG) |
| 6b | 4-methyl-phenyl | 18.5 | Weak EDG |
| 6e | 4-chloro-phenyl | > 50 | Electron-withdrawing group (EWG) |
| 6h | 4-(trifluoromethoxy)-phenyl | 12.1 | Potent, lipophilic EWG (complex effects) |
| KU60019 | (Reference Inhibitor) | 0.3 | Potent, selective ATM inhibitor |
This data is representative of findings where electron-donating groups often enhance cytotoxicity in this specific chemical series targeting ATM kinase.[5][6]
Mechanism of Action (MoA) Elucidation
Identifying a compound's molecular target is crucial. For kinase inhibitors, a Western blot is a powerful tool to confirm target engagement within the cell.
Objective: To determine if treatment with a lead compound reduces the expression or phosphorylation of ATM kinase in cancer cells, confirming it as the biological target.[5][6]
Procedure:
-
Cell Treatment: Culture cancer cells (e.g., HCT116) and treat them with the IC50 concentration of the lead compound for a specified time (e.g., 24 hours). Include a vehicle control. Optional: Pre-treat cells with a DNA damaging agent or an ATM upregulator like quercetin to ensure the ATM protein is expressed and active.[5][6]
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to obtain total protein lysates.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for ATM (or phospho-ATM). Also, probe a separate blot or re-probe the same blot with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: A decrease in the band intensity for ATM in the compound-treated lane compared to the control lane indicates downregulation or degradation of the target protein, validating the compound's mechanism of action.[5]
Caption: The central role of ATM kinase in the DNA Damage Response (DDR) pathway.
Part 3: Future Perspectives and Conclusion
The field of quinoline-3-carboxamide research continues to evolve. Future efforts will likely focus on:
-
Improving Selectivity: Designing analogs with high selectivity for a specific kinase or target to minimize off-target effects and toxicity.[7]
-
Developing Hybrid Molecules: Combining the quinoline-3-carboxamide scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action.[10]
-
Computational Chemistry: Employing molecular docking and dynamics simulations to more accurately predict binding interactions and guide rational drug design, saving time and resources.[4][7]
References
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Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available from: [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Available from: [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central. Available from: [Link]
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Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available from: [Link]
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Synthesis and antinephritic activities of quinoline-3-carboxamides and related compounds. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available from: [Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]
-
Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Available from: [Link]
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Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. ResearchGate. Available from: [Link]
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Landing-Energy-Controlled Surface Conformation of Electrosprayed Foldamer Molecules on Au(111). ACS Publications. Available from: [Link]
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The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Available from: [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available from: [Link]
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Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Available from: [Link]
-
Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. MDPI. Available from: [Link]
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Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. Available from: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available from: [Link]
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Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate. Available from: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
Exploring the Chemical Space of Trifluoromethylated Heterocycles: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This powerful functional group can profoundly modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1] This in-depth technical guide provides a comprehensive exploration of the chemical space of trifluoromethylated heterocycles, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental impact of trifluoromethylation on molecular properties, detail robust synthetic methodologies, provide practical guidance on spectroscopic characterization, and explore the application of computational tools in this chemical space. Through a blend of theoretical principles and field-proven insights, this guide aims to equip you with the knowledge to effectively harness the power of the trifluoromethyl group in your drug discovery endeavors.
The Trifluoromethyl Group: A Privileged Moiety in Medicinal Chemistry
The trifluoromethyl group is a highly sought-after substituent in drug design due to its unique combination of electronic and steric properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing lead compounds.[2][3]
Physicochemical Impact of Trifluoromethylation
The introduction of a CF3 group can dramatically alter a molecule's key physicochemical parameters, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1][4] This enhanced stability often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.
-
Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group.[3] This increased lipophilicity, often quantified by the partition coefficient (LogP), can enhance a drug's ability to cross biological membranes.[5][6]
-
Acidity and Basicity (pKa): The potent electron-withdrawing effect of the CF3 group can significantly lower the pKa of nearby acidic protons and decrease the pKa of neighboring basic functionalities.[7] This modulation of ionization is crucial for optimizing a drug's solubility and receptor binding.
Table 1: Comparative Physicochemical Properties of Methyl vs. Trifluoromethyl Analogs
| Property | Toluene (Methylbenzene) | (Trifluoromethyl)benzene | Aniline | 4-(Trifluoromethyl)aniline |
| LogP | 2.73 | 2.86 | 0.90 | 1.39 |
| pKa | ~42 (of methyl C-H) | ~29 (of methyl C-H) | 4.6 (of -NH3+) | 3.5 (of -NH3+) |
Bioisosterism
The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl, chloro, or even the nitro group.[3][8] This substitution can lead to improved potency and a more favorable ADME profile while maintaining the key binding interactions with the target protein. A notable example is the successful replacement of an aliphatic nitro group with a trifluoromethyl group in the development of CB1 receptor positive allosteric modulators, resulting in more potent and metabolically stable compounds.[8][9][10][11]
Synthetic Strategies for Accessing Trifluoromethylated Heterocycles
The construction of trifluoromethylated heterocycles can be broadly approached in two ways: by incorporating a CF3-containing building block into a cyclization reaction or by direct trifluoromethylation of a pre-formed heterocyclic core.
Building Block Approach
This strategy involves the use of readily available starting materials that already contain the trifluoromethyl group. A classic example is the synthesis of the selective COX-2 inhibitor, Celecoxib.
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[12]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Sources
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Introduction: The Rationale for Trifluoroacetylation of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatization is a cornerstone of drug discovery. The introduction of a trifluoroacetyl group, as in 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide, serves a dual purpose. Firstly, the trifluoromethyl moiety (-CF₃) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Secondly, the resulting amide is a versatile intermediate, amenable to further chemical modification, making it a valuable building block for creating libraries of novel compounds for screening and development.
This document provides a detailed, validated protocol for the synthesis of this compound via the N-acylation of 3-aminoquinoline. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss critical safety considerations and characterization methods.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis proceeds via a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-aminoquinoline acts as the nucleophile, attacking one of the highly electrophilic carbonyl carbons of trifluoroacetic anhydride (TFAA).
Causality of Reagent Choice:
-
3-Aminoquinoline: The nucleophilic amine substrate. The position of the amino group on the quinoline ring influences its reactivity, but the primary amine is sufficiently nucleophilic for this transformation.
-
Trifluoroacetic Anhydride (TFAA): A powerful acylating agent. The presence of two strongly electron-withdrawing trifluoromethyl groups makes the anhydride exceptionally reactive compared to its non-fluorinated analog, acetic anhydride.[1][2] This high reactivity ensures the reaction proceeds efficiently, often at low temperatures.
-
Pyridine (or Triethylamine): A non-nucleophilic base that serves as an "acid scavenger." The reaction produces one equivalent of trifluoroacetic acid (TFA) as a byproduct. The base neutralizes this acid, preventing the protonation of the starting 3-aminoquinoline and driving the equilibrium towards product formation.
The reaction forms a tetrahedral intermediate which then collapses, expelling a trifluoroacetate anion as a leaving group to yield the final stable amide product.
Sources
Application Notes and Protocols for the Evaluation of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide in Kinase Inhibitor Assays
Introduction: The Quinoline Scaffold and the Promise of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved kinase inhibitors.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the presentation of functional groups that can interact with the ATP-binding site of kinases, a family of enzymes that are central regulators of cellular signaling.[2][4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[1][5]
This document provides a detailed guide for the investigation of This compound , a novel compound of interest, as a potential kinase inhibitor. The incorporation of a trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[6][7][8] This application note will provide researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the systematic evaluation of this compound's inhibitory activity against a panel of kinases. We will delve into the rationale behind experimental design, from initial high-throughput screening to detailed mechanism of action studies, ensuring a robust and reliable assessment of its therapeutic potential.
PART 1: Foundational Concepts in Kinase Inhibition Assays
Before embarking on experimental work, it is crucial to understand the fundamental principles of kinase assays and the key parameters that define an inhibitor's profile.
The Kinase Reaction: A Target for Inhibition
Kinases catalyze the transfer of the γ-phosphate from ATP to a specific amino acid residue (serine, threonine, or tyrosine) on a substrate protein or peptide.[9] Inhibitors can block this process through various mechanisms, most commonly by competing with ATP for binding to the active site.
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"application of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide in cancer cell lines"
An in-depth analysis of the current scientific literature reveals a significant interest in quinoline derivatives as a scaffold for the development of novel anticancer agents.[1][2][3] However, specific research on the biological activity and application of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide in cancer cell lines is not yet available in published studies. This document, therefore, serves as a forward-looking guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the evaluation of this novel compound.
Drawing upon established methodologies for analogous quinoline-based compounds, this guide provides a robust framework for investigating the potential of this compound as a therapeutic agent. The protocols and experimental designs detailed herein are based on proven techniques in cancer cell biology and drug discovery.
Introduction to Quinoline Derivatives in Oncology
The quinoline ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In oncology, quinoline derivatives have been explored for their ability to inhibit various key targets in cancer progression, including protein kinases, DNA methyltransferases, and enzymes involved in nucleotide biosynthesis.[3][4][5][6] The incorporation of a trifluoroacetamide group, as seen in the compound of interest, is a common strategy to enhance metabolic stability and potentially modulate target binding affinity. Given the demonstrated anticancer potential of the broader quinoline class, a systematic investigation into the efficacy of this compound is a scientifically meritorious endeavor.
Proposed Research Workflow for Compound Evaluation
A logical and staged approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed to systematically assess the anticancer potential of this compound, from initial screening to preliminary mechanistic insights.
Caption: Proposed experimental workflow for evaluating this compound.
Detailed Protocols and Methodologies
Preliminary Cytotoxicity Screening
The initial step is to determine the concentration-dependent effect of the compound on the viability of various cancer cell lines. This will establish the half-maximal inhibitory concentration (IC50), a key parameter for potency.
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a serial dilution of the compound in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.
-
Cell Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of the compound. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Table 1: Hypothetical IC50 Data Presentation
| Cell Line | Histology | IC50 (µM) after 48h |
| HCT-116 | Colon Carcinoma | To be determined |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| A549 | Lung Carcinoma | To be determined |
| NHDF-Neo | Normal Fibroblasts | To be determined |
Assessment of Apoptosis Induction
A key characteristic of effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[7][8] Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify this effect.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to 1x and 2x the determined IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Mechanistic Investigation via Western Blotting
Based on the activities of similar quinoline compounds, this compound might interfere with key signaling pathways involved in cell survival and proliferation, such as the EGFR or ATM kinase pathways, or directly engage the apoptotic machinery.[4][9] Western blotting can be used to probe the expression and phosphorylation status of key proteins in these pathways.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p-EGFR, total EGFR, p-Akt, total Akt). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.
Caption: Hypothetical signaling pathways potentially modulated by the compound.
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, the protocols and strategies outlined in this guide provide a comprehensive and scientifically rigorous framework for its initial evaluation as a potential anticancer agent. The proposed workflow, from broad cytotoxicity screening to focused mechanistic studies, will enable researchers to efficiently determine its efficacy and mode of action. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed target identification and validation experiments.
References
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Al-Suwaidan, I. A., et al. (2022). The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study. Molecules, 27(3), 1035. [Link]
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Bhatt, H., & Singh, S. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed, 21(1), 74-84. [Link]
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Chen, Z., et al. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 26(16), 4945. [Link]
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Chen, D. L., et al. (2014). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]
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Tantawy, M. A., et al. (2022). Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition. Chemical Biology & Drug Design, 99(4), 547-560. [Link]
-
Valente, S., et al. (2022). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 27(15), 4991. [Link]
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Weng, J. R., et al. (2017). Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells. Oncology Reports, 37(2), 753-762. [Link]
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Wölfle, D., et al. (2009). Pro-apoptotic effects of the flavonoid luteolin in rat H4IIE cells. Toxicology Letters, 187(2), 99-105. [Link]
-
Zhang, G., et al. (2019). Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. ResearchGate. [Link]
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"methodology for assessing the antiproliferative effects of quinoline compounds"
An In-Depth Guide to Methodologies for Assessing the Antiproliferative Effects of Quinoline Compounds
Introduction
Quinoline, a heterocyclic aromatic nitrogen compound, serves as a foundational scaffold for a multitude of synthetic compounds with significant therapeutic potential.[1][2] Its derivatives have garnered substantial attention in medicinal chemistry due to a broad spectrum of pharmacological activities, including potent antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] Notably, numerous quinoline-based agents have emerged as promising candidates in oncology, demonstrating robust anticancer effects.[2][4][5][6][7][8]
The mechanisms underlying the anticancer activity of quinoline derivatives are diverse and multifaceted. They have been shown to interfere with critical cellular processes by inhibiting key enzymes such as topoisomerases and protein kinases, disrupting tubulin polymerization, inducing cell cycle arrest, and triggering programmed cell death (apoptosis).[2][3][5][9] This ability to target multiple pathways essential for cancer cell survival and proliferation makes the quinoline scaffold a valuable starting point for novel drug development.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed application notes and validated protocols for a tiered approach to evaluating the antiproliferative efficacy of novel quinoline compounds, from initial cytotoxicity screening to in-depth mechanistic investigation.
General Experimental Workflow: A Tiered Approach
A systematic evaluation of a compound's anticancer potential is crucial for its progression through the drug discovery pipeline. We advocate for a tiered workflow that begins with broad screening for cytotoxic activity and progressively moves towards more detailed mechanistic and long-term efficacy studies. This approach ensures that resources are focused on the most promising candidates.
Caption: A tiered workflow for assessing the antiproliferative activity of quinoline compounds.
Part 1: Primary Assessment of Antiproliferative Activity
The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells—and its potency, typically quantified by the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. Colorimetric assays are the workhorse for this stage due to their reliability, scalability, and cost-effectiveness.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The core principle is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[10][11] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[10]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well).[12][13]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO).
-
Create a series of serial dilutions of the compound in complete cell culture medium. The final solvent concentration should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.
-
After 24 hours, carefully aspirate the old medium and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle control wells (medium with the same percentage of solvent) and a positive control (a known anticancer drug like Doxorubicin).[12]
-
Incubate for the desired treatment period (commonly 48 or 72 hours).[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.[10]
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[10][13]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[11][13]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10][11] A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculation:
-
Correct all readings by subtracting the mean absorbance of the blank wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
-
Sulforhodamine B (SRB) Assay: Assessing Total Protein Content
The SRB assay is another widely used method for determining cytotoxicity.[14] Its principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[15][16] The amount of bound dye is directly proportional to the total cellular mass.[14] A key advantage of the SRB assay is that it relies on a fixed endpoint (total protein), making it independent of cell metabolic activity, which can be influenced by some compounds.[16]
Detailed Experimental Protocol: SRB Assay
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
Cell Fixation:
-
Washing and Staining:
-
Carefully remove the supernatant and wash the plates 3-5 times with slow-running tap water or 1% acetic acid to remove TCA, serum proteins, and unbound medium components.[15]
-
Allow the plates to air-dry completely. Plates can be stored at this stage if necessary.[16]
-
Add 50-100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.[15]
-
Incubate at room temperature for 30 minutes.[15]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove any unbound SRB dye.[16]
-
Allow the plates to air-dry completely.
-
-
Dye Solubilization and Absorbance Measurement:
-
Add 100-200 µL of a solubilization buffer (e.g., 10 mM Tris base, pH 10.5) to each well.[15]
-
Place the plate on a shaker for 10 minutes to dissolve the protein-bound dye.
-
Measure the optical density (OD) at a wavelength of ~510-565 nm using a microplate reader.[14][15]
-
Data analysis is performed similarly to the MTT assay to calculate % viability and IC₅₀ values.
-
Data Presentation: Cytotoxicity of Quinoline Derivatives
Summarizing results in a clear format is essential for comparing the potency of different compounds across various cancer cell lines.
| Compound ID | Description | Cancer Cell Line | IC₅₀ (µM) ± SD |
| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | 12.1 ± 1.1 |
| 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | 15.4 ± 1.3 |
| 4e | Schiff's base derivative | HT29 (Colon) | 4.7 ± 0.5 |
| 4e | Schiff's base derivative | MDA-MB-231 (Breast) | 4.6 ± 0.4 |
| Q-15 | Synthetic Quinoline Derivative | MCF-7 (Breast) | 38.14 ± 2.5 |
| Data are illustrative and sourced from publicly available information for compounds 3c[17], 4e[8], and Q-15[4]. |
Part 2: Elucidating the Mechanism of Action
Once a quinoline compound demonstrates significant antiproliferative potency, the next critical step is to understand how it works. Mechanistic studies reveal the cellular pathways perturbed by the compound, which is vital for lead optimization and predicting clinical efficacy.
Cell Cycle Analysis via Flow Cytometry
A hallmark of many effective anticancer drugs is their ability to disrupt the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[18] Quinoline compounds have been shown to induce arrest at various phases, including G2/M and sub-G1 (indicative of apoptosis).[19][20] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the precise quantification of cells in each phase (G0/G1, S, G2/M) based on their DNA content.[21]
Caption: The cell cycle, a potential target for quinoline-induced arrest.
Detailed Experimental Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they remain in the exponential growth phase throughout the experiment.
-
Treat cells with the quinoline compound at relevant concentrations (e.g., 1x and 2x IC₅₀) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization, followed by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This step permeabilizes the cells and preserves their DNA.[18]
-
Incubate at -20°C for at least 2 hours (or overnight).[18]
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A. RNase A degrades RNA, ensuring that the PI dye only binds to DNA.
-
Incubate in the dark at room temperature for 30 minutes.[18]
-
Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the generation of a histogram that distinguishes cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Apoptosis (Programmed Cell Death) Assays
Inducing apoptosis is a primary goal of cancer therapy, as it eliminates malignant cells in a controlled manner.[1] Several quinoline derivatives are known potent inducers of apoptosis.[1][22][23] A multi-pronged approach is recommended to confirm this mechanism.
Caption: Key markers in the intrinsic and extrinsic apoptosis pathways.
Protocol 1: Annexin V/PI Assay for Apoptosis Detection
This flow cytometry-based assay quantitatively distinguishes between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is used concurrently to identify late apoptotic or necrotic cells with compromised membranes.[18]
-
Methodology: Treat cells as described for cell cycle analysis. Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. After a brief incubation in the dark, analyze the cells immediately by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 2: Western Blot Analysis of Apoptotic Markers
Western blotting provides qualitative and semi-quantitative data on the expression levels of specific proteins involved in the apoptotic cascade.[24] This analysis is crucial for confirming which apoptotic pathway is activated.
-
Protein Extraction: Treat cells with the quinoline compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Key Markers to Probe: [24][25][26]
-
Executioner Caspase: Cleaved Caspase-3
-
Initiator Caspases: Cleaved Caspase-8 (extrinsic pathway) and Cleaved Caspase-9 (intrinsic pathway)[1]
-
Apoptosis Hallmark: Cleaved PARP, a substrate of activated caspase-3.[24]
-
Bcl-2 Family: Pro-apoptotic Bax and anti-apoptotic Bcl-2. An increased Bax/Bcl-2 ratio indicates mitochondrial-mediated apoptosis.[1]
-
Loading Control: β-actin or GAPDH to ensure equal protein loading across lanes.
-
Investigating Specific Molecular Targets
The structural versatility of quinolines allows them to interact with a range of specific molecular targets.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology and are essential for replication. Many anticancer drugs, including the quinoline alkaloid camptothecin, function as topoisomerase poisons by trapping the enzyme-DNA complex, leading to permanent DNA damage and cell death.[3][27] Several novel quinoline derivatives have been identified as inhibitors of Topoisomerase I or II.[5][28][29][30][31] The activity can be confirmed using in vitro DNA relaxation assays.
-
Tubulin Polymerization Inhibition: Microtubules are critical for forming the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization can cause mitotic arrest and induce apoptosis.[23] Certain quinoline derivatives have been shown to act as tubulin polymerization inhibitors.[2][23] This can be assessed through in vitro tubulin polymerization assays and confirmed by observing cell cycle arrest in the G2/M phase.
Part 3: Assessing Long-Term Effects and Tumorigenicity
Short-term cytotoxicity assays do not always predict long-term efficacy. Assays that measure the ability of a single cell to undergo sustained proliferation to form a colony are critical for evaluating long-term cell survival and the potential for tumor recurrence.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to proliferate into a colony, which is defined as a cluster of at least 50 cells.[32] It measures the effectiveness of a cytotoxic agent on cell reproductive viability.
Detailed Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, empirically determined number of cells (e.g., 200-1000 cells) into 6-well plates. The goal is to have enough space for individual colonies to grow without merging.
-
Compound Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of the quinoline compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 7-14 days, allowing viable cells to form colonies.[33] Replace the medium every 2-3 days.
-
Staining and Counting: When colonies are visible, wash the wells with PBS, fix the colonies with a solution like methanol or 10% TCA, and stain them with 0.5% crystal violet solution.
-
Analysis: Count the number of colonies (≥50 cells) in each well. Calculate the plating efficiency and surviving fraction to quantify the compound's long-term antiproliferative effect.
Soft Agar Colony Formation Assay
This is the most stringent in vitro assay for detecting malignant transformation, as it measures anchorage-independent growth—a key hallmark of cancer cells.[34][35] Normal cells require attachment to a solid surface to divide, whereas transformed cells can proliferate in a semi-solid medium like soft agar.[34]
Detailed Experimental Protocol: Soft Agar Assay
-
Prepare Base Layer: Mix 1% agar with 2X cell culture medium to create a 0.5-0.7% agar solution. Pipette this mixture into the bottom of 6-well plates to form the base layer and allow it to solidify.[34]
-
Prepare Cell Layer: Create a single-cell suspension of cells pre-treated with the quinoline compound. Mix the cells with a lower concentration of agar (e.g., 0.3-0.4%) in culture medium.[34]
-
Plating: Carefully layer the cell-agar mixture on top of the solidified base layer.
-
Incubation: Incubate the plates at 37°C for 2-4 weeks.[34] Feed the cells 1-2 times per week by adding a small amount of culture medium on top of the agar to prevent it from drying out.[34][35]
-
Staining and Counting: Stain the colonies with a dye like Crystal Violet or Nitro-blue tetrazolium chloride (NBT) for several hours or overnight.[34][35] Count the number and size of the colonies using a microscope or imaging system. A reduction in colony number and size indicates an inhibitory effect on tumorigenic potential.
Conclusion
The evaluation of quinoline compounds as potential anticancer agents requires a robust, multi-assay methodology. The tiered approach detailed in this guide provides a systematic framework for characterizing the antiproliferative effects of novel derivatives. By progressing from broad cytotoxicity screening (MTT, SRB) to detailed mechanistic studies (cell cycle, apoptosis) and finally to assays of long-term efficacy (colony formation), researchers can build a comprehensive profile of a compound's activity. This rigorous, evidence-based approach is essential for identifying and advancing the most promising quinoline-based candidates in the drug discovery pipeline.
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Application Notes & Protocols: A Guide to High-Throughput Screening of Quinoline Libraries
Introduction: The Quinoline Scaffold and the Power of High-Throughput Screening
Quinoline, a nitrogen-containing heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives, both natural and synthetic, exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2][3][4][5] The structural versatility of the quinoline nucleus makes it a fertile ground for the development of novel therapeutic agents.[1][6]
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, providing the technological framework to rapidly evaluate vast libraries of chemical compounds against specific biological targets.[7][8][9] By integrating robotics, advanced liquid handling, sensitive detectors, and sophisticated data analysis, HTS allows researchers to conduct millions of pharmacological tests in a condensed timeframe.[8][10][11] This process is essential for identifying "hits"—compounds that modulate a biomolecular pathway of interest—which serve as the starting points for drug design and lead optimization.[11][12]
This guide provides a comprehensive framework for establishing a robust experimental setup for the high-throughput screening of quinoline libraries. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific reasoning behind experimental design choices to ensure a successful and self-validating screening campaign.
Chapter 1: The Cornerstone of Success: Assay Development & Validation
The success of any HTS campaign is fundamentally determined by the quality of the assay. A robust, reproducible, and scalable assay is non-negotiable.[13] The goal is to create a sensitive and reliable system that can be miniaturized for high-density microplates and is amenable to automation.[7][14][15]
Causality of Assay Choice: Biochemical vs. Cell-Based Approaches
The initial and most critical decision is the selection of an appropriate assay format. This choice is dictated by the biological question being asked and the known or hypothesized mechanism of action for quinoline compounds.
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a cell-free system.[16][17] They are ideal for target-based drug discovery and offer high precision. Common formats include enzyme inhibition, receptor-ligand binding, and fluorescence polarization assays.[16][17]
-
Expert Insight: Choose a biochemical assay when you have a well-defined molecular target (e.g., a specific kinase or protease) that is believed to be modulated by quinoline derivatives. This approach provides direct evidence of target engagement but lacks the context of a cellular environment.
-
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[14][18][19] They can measure a wide range of responses, including cell viability, toxicity, changes in signaling pathways, or phenotypic changes.[14][18]
-
Expert Insight: Given the diverse reported activities of quinolines, particularly their anticancer effects, cell-based assays are often a pragmatic starting point.[1][3] They allow for the discovery of compounds that act on various cellular targets or pathways simultaneously, which is a key advantage of phenotypic screening.[20]
-
Protocol 1: Assay Miniaturization and Optimization (384-Well Format)
This protocol outlines the process of adapting a standard 96-well cell viability assay to a 384-well format suitable for HTS.
Objective: To optimize cell seeding density and reagent volumes to ensure a robust signal window and minimize variability.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma or MCF-7 breast cancer).[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
384-well clear-bottom, black-walled tissue culture-treated microplates.
-
A known cytotoxic agent (e.g., Staurosporine) for positive control.
-
Vehicle control (e.g., 0.1% DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Methodology:
-
Cell Seeding Density Gradient:
-
Harvest and count cells to prepare a suspension.
-
Create a 2-fold serial dilution of the cell suspension.
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of each cell dilution into columns of a 384-well plate. Aim for a range from ~500 to ~10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Reagent Volume Optimization:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Test different volumes of reagent addition (e.g., 10 µL, 20 µL, 40 µL) to different sections of the plate.
-
Incubate for the recommended time (e.g., 10 minutes) with gentle shaking to induce cell lysis.
-
-
Signal Detection and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the signal intensity against the number of cells seeded for each reagent volume.
-
Causality Check: Select the cell density that falls within the linear range of the assay and provides a strong signal-to-background ratio. Choose the lowest reagent volume that gives a maximal and stable signal to conserve reagents and reduce costs.
-
The Self-Validating System: Statistical Quality Control
Trustworthiness in HTS is established through rigorous statistical validation.[8] The Z'-Factor is the industry-standard metric used to quantify the quality and suitability of an assay for HTS.[21][22][23] It measures the separation between the positive and negative control distributions.
Z'-Factor Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control.
| Z'-Factor Value | Assay Quality Interpretation | Suitability for HTS |
| > 0.5 | Excellent | An ideal assay for screening.[22][23][24] |
| 0 to 0.5 | Marginal | The assay is acceptable but may lead to higher false positives/negatives.[23][24] |
| < 0 | Unacceptable | The assay is not suitable for screening; requires significant optimization.[22][24] |
Protocol 2: Z'-Factor Determination
Objective: To calculate the Z'-factor to validate the optimized assay's robustness for HTS.
Methodology:
-
Plate Layout: Prepare a 384-well plate using the optimized conditions from Protocol 1.
-
Designate half of the wells (e.g., 192 wells) for the Negative Control (cells + vehicle, e.g., 0.1% DMSO).
-
Designate the other half of the wells for the Positive Control (cells + a lethal concentration of a known cytotoxic agent, e.g., 10 µM Staurosporine).
-
-
Assay Execution: Add controls to the appropriate wells and incubate for the desired treatment period (e.g., 48-72 hours).
-
Signal Development: Add the cell viability reagent, incubate, and read the plate as previously optimized.
-
Calculation:
-
Calculate the mean and standard deviation for both the positive and negative control populations.
-
Use the Z'-factor formula to calculate the value.
-
Trustworthiness Check: A Z'-factor must be consistently > 0.5 before proceeding to a pilot screen or full HTS campaign.[25]
-
Chapter 2: The High-Throughput Screening Workflow
An HTS campaign is a highly choreographed process designed to maximize efficiency and reproducibility.[26] Automation is not a luxury but a necessity, as it minimizes human error and ensures consistency across thousands of data points.[11][27][28]
Diagram: The HTS Workflow for Quinoline Libraries
Caption: The integrated workflow for a high-throughput screening campaign.
Protocol 3: Primary Screening of a Quinoline Library using an MTT Cytotoxicity Assay
This protocol provides a method for conducting the primary screen to identify cytotoxic quinoline compounds. The MTT assay is a colorimetric method that measures cell metabolic activity, serving as an indicator of cell viability.[2] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]
Objective: To screen an entire quinoline library at a single concentration to identify compounds that significantly reduce cell viability.
Materials:
-
Assay-ready plates containing the quinoline library (e.g., 10 mM in DMSO, replicated into daughter plates for a final assay concentration of 10 µM).
-
Optimized cancer cell line (e.g., A549).
-
384-well plates, sterile.
-
Automated liquid handling system.[29]
-
Plate reader capable of measuring absorbance at ~570 nm.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
Methodology:
-
Cell Plating: Using an automated dispenser, seed 40 µL of cell suspension (at the pre-determined optimal density) into all wells of the 384-well plates, except for "no cell" background control wells. Incubate for 24 hours.
-
Compound Addition:
-
Utilize an acoustic dispenser or pin tool to transfer a small volume (e.g., 40 nL) of the quinoline compounds from the assay-ready plates to the cell plates. This results in the desired final concentration (e.g., 10 µM).
-
Expert Insight: Ensure control wells are included on every plate: negative controls (vehicle only) and positive controls (known cytotoxic agent).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent with the known doubling time of the cell line and the expected mechanism of action.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for 15-30 minutes on a plate shaker.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Chapter 3: From Raw Data to Validated Hits
Screening millions of compounds generates an immense amount of data that requires a systematic and statistically sound analysis pipeline to identify true hits.[30][31] The goal is to separate the signal from the noise and eliminate false positives early in the process.[32]
Diagram: HTS Data Analysis & Hit Triage Pipeline
Caption: A streamlined workflow for HTS data analysis and hit validation.
Data Processing and Hit Selection
-
Data Normalization: Raw data from each plate must be normalized to account for plate-to-plate and well-to-well variability.[33] A common method is to calculate the percent inhibition or percent activity relative to the on-plate controls.
-
Percent Viability = (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) * 100
-
-
Hit Identification: A hit is defined as a compound that produces a biological response exceeding a pre-determined statistical threshold. A widely used method is to select compounds whose activity is greater than three times the standard deviation (SD) of the negative control mean.[34][35]
Trustworthiness: The Hit Validation Cascade
A primary hit is only a potential lead. A rigorous validation cascade is required to confirm its activity and eliminate artifacts, which is a critical step to avoid wasting resources on false positives.[20][32]
Protocol 4: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).
Methodology:
-
Hit Re-sourcing: Obtain fresh, dry powder samples of the primary hit compounds to rule out degradation or contamination issues in the original library plates.
-
Confirmation Screen:
-
Prepare a fresh dilution series of the confirmed hits.
-
Re-run the primary assay with the hits, typically in triplicate, at the original screening concentration. Only compounds that consistently show activity proceed.
-
-
Dose-Response Analysis:
-
Create a serial dilution of each confirmed hit (e.g., an 8-point, 3-fold dilution series starting from 50 µM).
-
Perform the primary assay using this dilution series.
-
Plot the percent viability against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).
-
-
Counter-Screening (The Causality Check):
-
Expert Insight: Quinoline scaffolds are often fluorescent and can aggregate, which are common sources of assay interference.[35] It is crucial to run counter-screens to identify and discard these artifactual hits.
-
Example Counter-Screen: For a fluorescence-based primary assay, run the assay again in the absence of the biological target (e.g., no cells or no enzyme). A compound that still produces a signal is likely interfering through its intrinsic fluorescence and should be flagged as a false positive.
-
Chapter 4: Troubleshooting and Advanced Considerations
Even with careful planning, HTS campaigns can encounter issues. Proactive troubleshooting is key to maintaining data integrity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Suboptimal reagent concentration.- Inconsistent cell plating.- Instability of signal over time. | - Re-optimize assay parameters (Protocol 1).- Verify cell counting and dispensing accuracy.- Perform a signal stability test to determine the optimal reading window. |
| High Plate-to-Plate Variability | - Inconsistent incubation times.- Temperature or humidity gradients in the incubator.- Reagent degradation. | - Standardize all incubation steps precisely.- Rotate plate positions within the incubator.- Prepare fresh reagents daily; avoid repeated freeze-thaw cycles. |
| Systematic Edge Effects | - Evaporation from wells on the plate perimeter.- Uneven temperature distribution across the plate. | - Use plates with lids and maintain high humidity in the incubator.- Do not use the outer rows/columns for samples; fill them with media instead.- Use data correction algorithms to normalize for spatial bias.[33] |
| High Number of False Positives | - Compound autofluorescence or color quenching.- Compound aggregation.- Non-specific reactivity. | - Implement counter-screens to detect interference.[35]- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt aggregates.[35]- Use computational filters to flag Pan-Assay Interference Compounds (PAINS).[32] |
Conclusion
The high-throughput screening of quinoline libraries is a powerful strategy for the discovery of novel chemical probes and potential therapeutic leads. A successful campaign is not merely the product of automation but is built upon a foundation of meticulous assay development, rigorous statistical validation, and a systematic approach to hit confirmation. By understanding the causality behind each experimental choice—from assay selection to the implementation of counter-screens—researchers can design a self-validating workflow that generates trustworthy, high-quality data. This disciplined approach maximizes the potential for discovering bioactive quinoline derivatives and accelerates their journey through the drug discovery pipeline.
References
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- A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications.
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- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
- Liquid-Handling in High-Throughput Screening. Microlit USA.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds.
- High-Throughput Screening (HTS). Beckman Coulter.
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- High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.
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- Therapeutic significance of quinolines: a patent review (2013-2015). PubMed.
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- Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
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- Hit Identification. Vipergen.
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- Hit Identification Approaches and Future Directions – Protac. Drug Discovery Pro.
- Z-factor. Wikipedia.
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- High-throughput screening. Wikipedia.
- High-Throughput Screening (HTS) Services. Charles River Laboratories.
- Four Well-Established Strategies Used in Hit Identification. Clinical Research News.
- How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
- Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
- How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.
- High-Throughput Screening. Enamine.
- High-throughput screening (HTS). BMG LABTECH.
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Oxford Academic.
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- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
- Triplex selective 2-(2-naphthyl)quinoline compounds: origins of affinity and new design principles. PubMed.
- Design and implementation of high-throughput screening assays. PubMed.
- KU-HTS Compound Libraries. High Throughput Screening Laboratory.
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Application Notes & Protocols: The Emerging Role of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide as a Scaffold for Chemical Probe Development
For: Researchers, scientists, and drug development professionals.
Abstract: The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When combined with a trifluoroacetamide group, it offers unique physicochemical properties that are advantageous for developing potent and selective chemical probes. This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide and its analogs as chemical probes in biomedical research and drug discovery. While direct biological targets of the parent compound are still under active investigation, this guide synthesizes data from structurally related quinoline acetamides to propose potential applications and provide robust experimental frameworks.
Part 1: Scientific Rationale & Potential Applications
The Quinoline Scaffold: A Foundation for Biological Activity
The quinoline ring system is a bicyclic aromatic heterocycle that is a cornerstone in the development of therapeutic agents. Its rigid structure and ability to participate in π-π stacking, hydrogen bonding, and metal coordination have led to its incorporation into a wide array of biologically active molecules. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[1]
The Trifluoroacetamide Moiety: Enhancing Probe Characteristics
The incorporation of a trifluoroacetamide group onto the quinoline scaffold can significantly enhance its properties as a chemical probe:
-
Metabolic Stability: The trifluoromethyl group is known to increase metabolic stability by blocking potential sites of oxidation.[2]
-
Target Engagement: The trifluoroacetyl group can act as a hydrogen bond donor and acceptor, potentially increasing the binding affinity and specificity for a biological target.
-
Lipophilicity: The fluorine atoms increase lipophilicity, which can improve cell permeability.
-
Spectroscopic Handle: While not a fluorescent group on its own, the trifluoroacetamide moiety can influence the electronic environment of the quinoline ring, and its presence can be confirmed by ¹⁹F NMR.
Postulated Biological Targets and Therapeutic Areas
Based on the activities of structurally similar quinoline acetamide derivatives, this compound is a promising starting point for developing probes for several target classes and therapeutic areas:
-
Enzyme Inhibition: Analogs have shown inhibitory activity against enzymes such as β-glucuronidase and α-glucosidase.[3][4] The trifluoromethyl ketone motif, structurally related to trifluoroacetamide, is a known inhibitor of proteases.[5]
-
Anticancer Activity: Numerous quinoline derivatives, including acetamides, have demonstrated potent antiproliferative effects against various cancer cell lines.[6]
-
Anti-inflammatory and Pain Relief: A structurally related compound, 2,2,2-Trifluoro-N-(isoquinolin-5-ylmethyl)acetamide, has been synthesized as a precursor for potent antagonists or agonists of the vanilloid VR1 receptor, a key target in pain and inflammation pathways.[3]
Part 2: Synthesis & Characterization
General Synthesis of N-(Quinolin-3-yl)acetamides
A common method for the synthesis of N-(quinolin-3-yl)acetamides involves the reaction of 3-aminoquinoline with an appropriate acylating agent. For the title compound, this would be trifluoroacetic anhydride or a related activated form of trifluoroacetic acid.
Protocol 1: Synthesis of this compound
Materials:
-
3-Aminoquinoline
-
Trifluoroacetic anhydride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 3-aminoquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Experimental Protocols for Probe Application
In Vitro Enzyme Inhibition Assays
Given that analogs of quinoline acetamides have shown inhibitory effects on enzymes like α-glucosidase, a primary screen for the biological activity of this compound could involve a panel of enzymatic assays.
Protocol 2: α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (pH 6.8)
-
This compound (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM) to the sample wells. Add 10 µL of acarbose to the positive control wells and 10 µL of DMSO to the negative control wells.
-
Add 20 µL of α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to all wells.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Compound | α-Glucosidase IC₅₀ (µM) |
| This compound | To be determined |
| Acarbose (Positive Control) | Literature value |
Cell-Based Assays for Antiproliferative Activity
The anticancer potential of quinoline derivatives warrants the investigation of this compound's effect on cancer cell viability.
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | To be determined |
| Doxorubicin (Positive Control) | MCF-7 | Literature value |
Part 4: Visualizations
Workflow for Chemical Probe Development
Caption: Postulated signaling pathway inhibition by the chemical probe.
Part 5: Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel chemical probes. The protocols and conceptual frameworks provided in this document offer a starting point for researchers to investigate its biological activities and potential applications. Future work should focus on a broad screening campaign to identify its primary biological targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. The insights gained from such studies will be invaluable for the development of the next generation of chemical probes and therapeutic leads based on the quinoline acetamide scaffold.
References
- Jetter, J. J., et al. (2007). Preparation of (isoquinolin-5-ylmethyl)
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. Molecules, 17(7), 8062-8074. [Link]
-
Gholibegloo, E., et al. (2024). Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. European Journal of Medicinal Chemistry, 269, 116332. [Link]
-
Yuan, J., et al. (2018). 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1471–1473. [Link]
-
Chen, Y. L., et al. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry, 54, 754-763. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer. Scientific Reports, 14(1), 11481. [Link]
- Kaur, M., et al. (2020). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Bioorganic & Medicinal Chemistry, 28(1), 115183.
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Akihide, S., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(17), 4612-4615. [Link]
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- 3. Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide for Structure-Activity Relationship (SAR) Studies
An Application Guide for Medicinal Chemists
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This guide focuses on the 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide core, a scaffold that combines the rich chemical landscape of the quinoline ring with a trifluoroacetamide moiety known to enhance metabolic stability and modulate binding interactions.[5][6] The strategic derivatization of this core structure is a critical step in drug discovery, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and analytical validation methods to empower researchers in the rational design and synthesis of novel quinoline-based therapeutic candidates.
Rationale and Strategic Overview
The exploration of chemical space around a core scaffold is fundamental to modern drug discovery. For the this compound scaffold, derivatization efforts can be logically categorized into modifications of the quinoline ring system and, to a lesser extent, the trifluoroacetamide linker. The nature and position of substituents on the quinoline ring are known to be critical determinants of biological activity and target specificity.[2][7][8]
Our strategic approach involves a multi-pronged functionalization plan:
-
Quinoline Ring - Carbocyclic Moiety (Positions C5, C6, C7, C8): This electron-rich portion of the scaffold is amenable to electrophilic aromatic substitution, providing initial functionalization (e.g., halogenation, nitration). These handles can then be elaborated using powerful cross-coupling methodologies to introduce diverse aryl, heteroaryl, and alkyl groups. Electrophilic attack generally favors the C5 and C8 positions due to the superior stability of the resulting cationic intermediates.[9][10][11][12]
-
Quinoline Ring - Heterocyclic Moiety (Positions C2, C4): The electron-deficient nature of the pyridine ring makes these positions susceptible to nucleophilic attack, particularly if a suitable leaving group (e.g., a halide) is present.[12][13] Palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are exceptionally effective for installing a wide range of substituents at these positions.[2][7][14]
-
Trifluoroacetamide Linker: The -NHCOCF₃ group is generally robust. The trifluoromethyl group often serves as a bioisosteric replacement for other functionalities and can improve metabolic stability.[5][15][16] While direct modification is less common for initial SAR, its electronic properties influence the reactivity of the quinoline ring system.
The following workflow diagram illustrates the key derivatization pathways from the central scaffold.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
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Application Notes and Protocols: Analytical Techniques for the Purification of Trifluoroacetylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetylation is a cornerstone derivatization technique in chemical synthesis and analysis. The introduction of a trifluoroacetyl (TFA) group (-COCF₃) onto a molecule—typically at hydroxyl (-OH), amino (-NH₂), or thiol (-SH) functional groups—imparts several advantageous properties. These include enhanced volatility for gas chromatography (GC), improved stability, and the introduction of a unique spectroscopic handle for ¹⁹F Nuclear Magnetic Resonance (NMR)[1]. The strong electron-withdrawing nature of the trifluoroacetyl group can significantly alter the physicochemical properties of the parent molecule, influencing its polarity, solubility, and interaction with stationary phases in chromatography[2].
However, the very properties that make trifluoroacetylation useful also introduce specific challenges in the purification of these compounds. The potential for tautomerism, altered polarity, and the presence of residual trifluoroacetic acid (TFA) or derivatizing agents necessitate robust and tailored purification strategies[3]. This guide provides an in-depth exploration of the primary analytical techniques for purifying and characterizing trifluoroacetylated compounds, offering both theoretical insights and practical, step-by-step protocols.
Core Challenges in Purification:
-
Residual Acid: Trifluoroacetic acid (TFA), often used in synthesis or HPLC mobile phases, can form stubborn salts with basic compounds and is notoriously difficult to remove completely[4][5].
-
Altered Polarity: The TFA group significantly increases the polarity of a molecule, which may require non-traditional chromatographic conditions.
-
Volatility: While advantageous for GC, the increased volatility of some smaller TFA-derivatives can lead to sample loss during solvent evaporation steps[1].
-
Stability: The trifluoroacetyl group can be labile under certain pH conditions (e.g., strong base), requiring careful control of the purification environment.
Pre-Purification and Strategic Planning
Before embarking on a specific purification technique, a strategic assessment of the crude product is essential. A preliminary analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR can provide critical information about the number of components, their relative polarities, and the presence of starting materials or byproducts.
Diagram: Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification technique based on the properties of the crude trifluoroacetylated compound.
Caption: Decision workflow for selecting a purification method.
I. Gas Chromatography (GC)
Gas chromatography is a premier technique for the analysis and purification of volatile and thermally stable trifluoroacetylated compounds. Derivatization with reagents like trifluoroacetic anhydride (TFAA) increases volatility and thermal stability, making many non-volatile compounds amenable to GC analysis[1][6].
Expert Insight: The primary challenge in GC analysis of TFA derivatives is analyte adsorption, which leads to peak tailing and poor sensitivity. This occurs due to interactions between the analyte and active sites (e.g., free silanol groups) on the glass inlet liner or column stationary phase[7]. Using deactivated liners and columns specifically designed for inertness is critical for success.
Protocol: GC-MS Analysis of Trifluoroacetylated Amines
This protocol outlines the analysis of a primary amine derivatized with TFAA.
1. Sample Derivatization: a. Dissolve 1 mg of the crude amine sample in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane). b. Add 100 µL of trifluoroacetic anhydride (TFAA). c. Add 10 µL of a catalyst, such as pyridine (optional, but can accelerate the reaction). d. Cap the vial and heat at 60-70°C for 30 minutes. e. Cool to room temperature. The sample is now ready for injection. Note: For quantitative analysis, excess TFAA should be removed under a gentle stream of nitrogen.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform. |
| MS System | Agilent 5977B MSD or equivalent | Provides mass identification for peak confirmation. |
| Column | DB-17ms (60 m x 0.25 mm, 0.25 µm) or similar mid-polarity column | Good for separating a range of derivatized compounds[6]. |
| Injector | Split/Splitless | Split mode is used for concentrated samples to avoid column overload. |
| Inlet Temp | 290°C | Ensures rapid volatilization of the derivatized analyte[6]. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Oven Program | Start at 150°C (hold 1 min), ramp at 3°C/min to 280°C (hold 10 min) | A slow ramp allows for good separation of closely eluting peaks[6]. |
| MSD Transfer Line | 280°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source | Electron Impact (EI), 70 eV | Standard ionization method providing reproducible fragmentation patterns. |
| Mass Range | 50-550 amu | Covers the expected mass range of the derivative and its fragments. |
3. Data Analysis: a. Identify the peak corresponding to the trifluoroacetylated product based on its retention time and mass spectrum. b. The mass spectrum should show a molecular ion (M+) and characteristic fragments. Look for the loss of a CF₃ group (69 amu) or a COCF₃ group (97 amu). c. Assess purity by integrating the peak area of the desired compound relative to the total area of all peaks in the chromatogram.
II. High-Performance Liquid Chromatography (HPLC)
HPLC is the most versatile and widely used technique for the purification of trifluoroacetylated compounds, particularly those that are non-volatile or thermally labile. Both normal-phase and reverse-phase modes can be employed.
Expert Insight: When using reverse-phase HPLC, trifluoroacetic acid (TFA) is a common mobile phase additive used as an ion-pairing agent to improve peak shape for basic compounds[8][9]. However, this introduces the challenge of removing TFA from the final purified fractions. If the compound is sensitive to acid, alternative modifiers like formic acid should be considered. For removing residual TFA post-purification, repeated lyophilization from water or a mild HCl solution can be effective, or passing the sample through a C18 solid-phase extraction (SPE) cartridge[4][5].
Protocol: Reverse-Phase HPLC Purification
This protocol is suitable for purifying a moderately polar trifluoroacetylated peptide or small molecule.
1. Sample Preparation: a. Dissolve the crude material in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 acetonitrile:water) is ideal. b. Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the column or system.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Waters Alliance, Agilent 1260, or equivalent | A standard preparative or semi-preparative system is required. |
| Column | C18 stationary phase (e.g., 10 x 250 mm, 5 µm particle size) | The workhorse for reverse-phase; retains non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to protonate silanols and provide a counter-ion, improving peak shape[10]. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute compounds from the C18 column. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is used initially to determine the elution profile of the compound. |
| Flow Rate | 4 mL/min (for 10 mm ID column) | Adjust based on column diameter to maintain optimal linear velocity. |
| Detection | UV at 214 nm and 254 nm | 214 nm is good for peptide bonds; 254 nm is good for aromatic compounds. |
| Injection Volume | 100-500 µL | Dependent on sample concentration and column loading capacity. |
3. Purification and Post-Processing: a. Perform an initial analytical run to determine the retention time of the target compound. b. Scale up to preparative injections, collecting fractions corresponding to the peak of interest. c. Combine the pure fractions and confirm purity by analytical HPLC-MS. d. Remove the acetonitrile/water/TFA mobile phase via rotary evaporation or lyophilization. e. To remove residual TFA, re-dissolve the sample in 10% acetic acid in water and lyophilize. Repeat 2-3 times.
III. Spectroscopic Techniques for Purity Assessment
Purification is only half the battle; purity must be rigorously assessed. NMR and Mass Spectrometry are indispensable tools for this purpose.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is an exceptionally powerful technique for analyzing trifluoroacetylated compounds. The ¹⁹F nucleus is 100% abundant and highly sensitive, resulting in sharp signals and a wide chemical shift range, which minimizes signal overlap[11][12].
Expert Insight: The chemical shift of the -COCF₃ group is highly sensitive to its electronic environment. This allows for easy differentiation between TFA groups attached to different functional groups (e.g., N-TFA vs. O-TFA). Furthermore, because there are typically no other fluorine signals in the molecule, ¹⁹F NMR provides a clean window for quantitative analysis (qNMR). By integrating the signal of the trifluoroacetyl group against a known internal standard containing fluorine, the absolute purity of the sample can be determined with high accuracy[12][13].
Protocol: Purity Determination by ¹⁹F qNMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified trifluoroacetylated compound and ~5-10 mg of an internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into an NMR tube.
-
Dissolution: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and ensure complete dissolution.
-
NMR Acquisition:
-
Acquire a standard ¹⁹F NMR spectrum.
-
Ensure the relaxation delay (D1) is sufficiently long (at least 5 times the longest T1 relaxation time) for accurate integration, typically 20-30 seconds.
-
Use inverse-gated decoupling to eliminate nuclear Overhauser effect (nOe) distortions for quantification[13].
-
-
Data Processing:
-
Apply Fourier transform and phase correct the spectrum.
-
Integrate the signal corresponding to your compound's CF₃ group and the signal(s) from the internal standard.
-
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (Area_SMP / Area_STD) * (N_STD / N_SMP) * (MW_SMP / MW_STD) * (Mass_STD / Mass_SMP) * Purity_STD
Where:
-
Area = Integral area
-
N = Number of fluorine atoms in the signal
-
MW = Molecular Weight
-
Mass = Weighed mass
-
SMP = Sample, STD = Standard
-
IV. Crystallization
For solid compounds, crystallization is a powerful, albeit often challenging, purification technique that can yield material of exceptionally high purity. The presence of fluorine atoms can significantly influence crystal packing through dipole-dipole interactions and the formation of C-H···F or F···F contacts, which can be exploited to facilitate crystallization[14][15].
Expert Insight: The key to successful crystallization is finding the right solvent or solvent system. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Start by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water). If a single solvent is not effective, try binary solvent systems (e.g., dichloromethane/hexane, ethyl acetate/heptane).
Protocol: Slow Evaporation Crystallization
-
Dissolution: Dissolve the trifluoroacetylated compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) in which it is freely soluble.
-
Filtration: Filter the solution through a Pasteur pipette with a cotton plug into a clean vial to remove any insoluble impurities.
-
Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes with a needle. This allows the solvent to evaporate slowly over several hours to days.
-
Isolation: Once crystals have formed, carefully decant the mother liquor. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
V. Troubleshooting Common Purification Issues
| Problem | Potential Cause | Solution |
| Broad or Tailing Peaks in HPLC/GC | Analyte adsorption to active sites; Column overload; Tautomerization. | Use a deactivated column/liner[7]; Reduce injection volume; Modify mobile phase pH to favor one tautomer. |
| Compound is a Stubborn Oil, Won't Solidify | Residual solvent; Impurities preventing crystallization. | Dry under high vacuum for an extended period; Attempt purification by another method (e.g., chromatography) to remove impurities. |
| Loss of TFA Protecting Group | Exposure to basic conditions (e.g., basic mobile phase, amine-based resins). | Maintain acidic or neutral pH throughout the purification process. Use buffered mobile phases if necessary. |
| Can't Remove Residual TFA from Sample | Strong ionic interaction between TFA and a basic site on the molecule. | Perform salt exchange by repeated lyophilization with 0.1M HCl, followed by lyophilization from pure water. Use anion-exchange SPE[4][5]. |
References
- Reducing analyte adsorption in the GC system for trifluoroacetyl
- GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen®...
- Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantific
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes.
- Purification techniques for 2-(Trifluoroacetyl)cyclopentanone.Benchchem.
- If I am using TFA, Can someone advise on how to remove TFA when doing the purification...
- Elimination and exchange of trifluoroacetate counter-ion
- Determination of residual trifluoroacetate in protein purification buffers...
- ¹⁹Fluorine NMR.University of Ottawa.
- Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorin
- Certified Reference M
- Unraveling the unusual effect of fluorin
- New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions...
- HPLC Analysis of Trifluoroacetic Acid (TFA) on Amaze TH Mixed-Mode Column.
- RP-HPLC Separation of Acetic and Trifluoroacetic Acids...Chem. Anal. (Warsaw).
- TFA (Trifluoroacetic Acid).SIELC Technologies.
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- 1. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. TFA (Trifluoroacetic Acid) | SIELC Technologies [sielc.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 14. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Developing Cell-Based Assays for Quinoline-3-Carboxamide Derivatives
Introduction: Characterizing a Privileged Scaffold in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets. Within this class, quinoline-3-carboxamide derivatives have emerged as particularly promising candidates for therapeutic development, especially in oncology.[1] Published research highlights their potential to modulate critical cellular pathways by, for example, inhibiting key kinases in the DNA Damage Response (DDR) pathway like ATM kinase or targeting growth factor receptors such as EGFR.[2][3][4][5][6] Some derivatives have also been shown to induce apoptosis, making them attractive as potential anti-cancer agents.[7]
The journey from a newly synthesized derivative to a viable drug candidate is a multi-step process heavily reliant on robust biological evaluation. Cell-based assays are indispensable in this pipeline, offering a biologically relevant environment to assess a compound's efficacy, potency, toxicity, and mechanism of action (MOA).[8][9][10][11] Unlike purified biochemical assays which measure interaction with an isolated target, cell-based assays provide a more holistic view, accounting for crucial factors like cell permeability, metabolic stability, and engagement with the target in its native intracellular context.[12][13]
This guide provides a structured, field-proven framework for the systematic evaluation of novel quinoline-3-carboxamide derivatives. It is designed not as a rigid template, but as a logical workflow, moving from broad phenotypic screening to specific, mechanism-driven investigations. The protocols herein are detailed to be self-validating, with explanations for key experimental choices, ensuring that the data generated is both reliable and insightful.
The Assay Cascade: A Strategic Workflow for Compound Evaluation
A systematic approach is critical to efficiently characterize a library of new chemical entities. We recommend a tiered screening cascade that begins with broad questions about cytotoxicity and progresses to highly specific questions about molecular mechanism. This strategy ensures that resources are focused on the most promising compounds.
Caption: A tiered workflow for characterizing quinoline-3-carboxamide derivatives.
Part 1: Primary Screening - Gauging the Impact on Cell Viability
The first essential step is to determine whether a compound has any biological effect on cancer cells. Viability and cytotoxicity assays provide a quantitative measure of this effect, allowing for the determination of key potency metrics like the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition).
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a foundational, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Principle of Causality: This assay is chosen for its robustness and cost-effectiveness in initial screening. A reduction in formazan production directly implies either a reduction in cell number (cytotoxicity) or a decrease in metabolic activity (cytostatic effect), providing a clear first-pass indicator of a compound's biological activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of each quinoline-3-carboxamide derivative in complete growth medium. Perform serial dilutions to create a dose-response curve (e.g., 100 µM to 0.01 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound stocks to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X final concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and long enough to observe a significant effect on cell proliferation.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the crystals. Mix gently by pipetting or on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Example IC50 Values
| Compound | Cell Line | IC50 (µM)[15] | Selectivity Index (Normal/Cancer) |
| Derivative 16b | Gastric Cancer | 1.92 | >10 |
| Derivative 17b | Gastric Cancer | 5.18 | >3.8 |
| Doxorubicin | Gastric Cancer | 0.20 | ~1 |
This table illustrates how to present cytotoxicity data. The selectivity index (IC50 in a normal cell line / IC50 in a cancer cell line) is a critical parameter for identifying compounds with a potential therapeutic window.[15]
Part 2: Secondary Screening - Uncovering the Mechanism of Cell Death
Once a compound is identified as cytotoxic, the next logical question is: how does it induce cell death? The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays that can distinguish between these pathways are crucial for mechanistic understanding. Compounds that induce apoptosis are often considered more desirable drug candidates.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Execution
Apoptosis proceeds via the activation of a cascade of cysteine proteases called caspases. Caspases-3 and -7 are key "executioner" caspases. This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.
Principle of Causality: Measuring the activity of executioner caspases provides direct, functional evidence of apoptosis.[7] A significant increase in the luminescent signal following compound treatment is a strong indicator that the compound's cytotoxic effect is mediated through the apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway highlighting Caspase-3/7 activation.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Plate and treat cells in a 96-well, white-walled plate as described in the MTT protocol (Steps 1-4). A white plate is essential to maximize the luminescent signal. It is advisable to use a shorter incubation period (e.g., 6, 12, or 24 hours) as caspase activation is an earlier event than complete loss of viability.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Express data as fold-change in luminescence relative to the vehicle-treated control cells. A 2 to 3-fold or greater increase is typically considered a significant induction of apoptosis.
Part 3: Target-Specific & Functional Assays
For derivatives with promising cytotoxic and pro-apoptotic activity, the focus shifts to understanding their direct molecular target. Research suggests that quinoline-3-carboxamides can act as ATP-competitive kinase inhibitors.[6] Cellular assays that measure the activity of a specific kinase pathway are therefore a critical next step.
Protocol 3: Cellular Kinase Phosphorylation Assay (ELISA-based)
This assay quantifies the phosphorylation of a specific kinase substrate within the cell. For example, if a quinoline-3-carboxamide derivative is hypothesized to inhibit EGFR, this assay would measure the level of phosphorylated EGFR (p-EGFR) in cells after treatment.
Principle of Causality: Kinase activity is directly proportional to the phosphorylation of its downstream substrates. A potent inhibitor will block this phosphorylation. By using highly specific antibodies—one to capture the total protein and another to detect only its phosphorylated form—this assay provides a direct readout of the compound's ability to inhibit its target kinase inside the cell.[16]
Caption: Inhibition of EGFR signaling by a quinoline-3-carboxamide derivative.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Grow cells known to have an active pathway (e.g., A549 for EGFR) to ~80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5%) medium.
-
Compound Pre-treatment: Treat the starved cells with various concentrations of the quinoline-3-carboxamide derivative for 1-2 hours. This allows the compound to enter the cells and bind to its target.
-
Pathway Stimulation: Stimulate the pathway by adding the relevant ligand (e.g., 100 ng/mL EGF for the EGFR pathway) for a short period (e.g., 10-15 minutes). Include a non-stimulated control.
-
Cell Lysis: Immediately stop the reaction by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Lysate Collection: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading in the ELISA.
-
ELISA Procedure:
-
Use a commercially available sandwich ELISA kit for the target of interest (e.g., Human Phospho-EGFR).
-
Add equal amounts of protein lysate to wells pre-coated with a capture antibody (e.g., total EGFR).
-
Incubate to allow the target protein to bind.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the target (e.g., anti-p-EGFR).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add the HRP substrate (e.g., TMB) and stop the reaction.
-
-
Data Acquisition and Analysis: Read the absorbance on a plate reader. Normalize the phospho-protein signal to the total protein signal (if using a parallel total protein ELISA) or to the protein concentration from the BCA assay. Plot the inhibition of phosphorylation against compound concentration to determine the IC50.
Conclusion and Forward Outlook
This application guide outlines a robust, tiered strategy for the cellular characterization of novel quinoline-3-carboxamide derivatives. By progressing from broad phenotypic screens to specific mechanistic and target-based assays, researchers can efficiently identify promising lead candidates and build a comprehensive understanding of their biological activity. Each step generates crucial data that informs the next, ensuring a logical and resource-effective drug discovery campaign. The ultimate goal is to identify compounds that are not only potent but also selective, with a clear mechanism of action, paving the way for further preclinical development.
References
- An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in Molecular Biology, 1, 1-12.
-
Ravi, B. L., et al. (2021). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(29), 2747-2758. [Link]
-
Al-Ostath, S., et al. (2019). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 24(12), 2276. [Link]
-
Aly, A. A., et al. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 75, 356-368. [Link]
-
Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1507, 59-69. [Link]
-
Reaction Biology. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Reaction Biology. [Link]
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Tolliday, N., & An, F. (Eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]
-
Kumar, A., et al. (2021). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 18(1), 1-1. [Link]
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Ravi, B. L., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]
-
Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 10(6), e0129478. [Link]
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Sygnature Discovery. (n.d.). Cell Based Assays Development. Sygnature Discovery. [Link]
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Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Reaction Biology. [Link]
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El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31227-31245. [Link]
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Fitoterapia, 152, 104892. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Sharma, A., et al. (2023). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. European Journal of Medicinal Chemistry, 250, 115206. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Ravi, B. L., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2190. [Link]
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- 16. reactionbiology.com [reactionbiology.com]
The Trifluoroacetamide Group in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoroacetamide moiety has emerged as a versatile and powerful tool for medicinal chemists. Its unique electronic properties—stemming from the potent electron-withdrawing nature of the trifluoromethyl (CF3) group—allow for the fine-tuning of a drug candidate's physicochemical and pharmacological profile. This guide provides an in-depth exploration of the applications of trifluoroacetamides, complete with detailed protocols and the scientific rationale behind their use.
The Trifluoroacetamide Moiety: A Multifaceted Tool
The trifluoroacetamide group is more than a simple amide. The presence of the CF3 group dramatically alters the electronic character of the amide bond, rendering the carbonyl carbon more electrophilic and influencing the acidity of the N-H proton. These fundamental changes give rise to its utility in several key areas of medicinal chemistry:
-
Amine Protection: It serves as a robust yet readily cleavable protecting group for primary and secondary amines.
-
Bioisosteric Replacement: It can act as a bioisostere for other functional groups, helping to modulate activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Blocking: The trifluoroacetyl group can enhance metabolic stability by shielding adjacent sites from enzymatic degradation.
-
Enzyme Inhibition: The electrophilic carbonyl can act as a "warhead," forming covalent or hemiacetal adducts with active site residues of target enzymes.
-
¹⁹F NMR Probe: The three equivalent fluorine atoms provide a strong and sensitive signal for ¹⁹F NMR studies, enabling detailed investigation of ligand-protein interactions.
This guide will delve into the practical application of these concepts, providing researchers with the knowledge to effectively deploy the trifluoroacetamide group in their drug discovery programs.
Application I: Trifluoroacetamide as a Protecting Group for Amines
The trifluoroacetyl group is an excellent choice for protecting amines due to its stability under a range of conditions and its facile removal under mild basic conditions.[1][2] This is particularly useful in complex syntheses where other protecting groups might be labile.[3]
Protocol 1: Protection of a Primary Amine using Trifluoroacetic Anhydride
This protocol describes the trifluoroacetylation of a generic primary amine.
Workflow Diagram:
Caption: Workflow for amine protection via trifluoroacetylation.
Materials:
-
Primary amine (1.0 eq)
-
Pyridine or Triethylamine (1.1 - 1.5 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the primary amine and pyridine/triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add trifluoroacetic anhydride dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure trifluoroacetamide.
Protocol 2: Deprotection of a Trifluoroacetamide
The key advantage of the trifluoroacetyl group is its easy removal under mild basic conditions, which preserves other sensitive functional groups.[1][4]
Materials:
-
N-Trifluoroacetylated compound (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Aqueous base (e.g., 1M K₂CO₃, 0.1M NaOH, or aqueous ammonia)[1][4]
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the trifluoroacetamide in methanol or an ethanol/water mixture.
-
Add the aqueous base solution to the mixture. The choice of base and concentration can be tailored to the substrate's sensitivity. For many substrates, potassium carbonate in aqueous methanol is effective.[4]
-
Stir the reaction at room temperature for 30 minutes to a few hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) if necessary.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. Further purification may be required.
Application II: Bioisosteric Modification and Metabolic Stability
The trifluoroacetamide group can serve as a bioisostere for various functional groups, including amides, sulfonamides, and carboxylic acids, to modulate biological activity and improve pharmacokinetic properties.[5][6][7] Its strong electron-withdrawing nature can alter hydrogen bonding capabilities and conformational preferences.[8]
Impact on Physicochemical and Pharmacokinetic Properties
Introducing a trifluoroacetamide can significantly alter a molecule's properties. The high electronegativity of the fluorine atoms can decrease the pKa of nearby functionalities and increase lipophilicity (logP), potentially enhancing membrane permeability.
Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[9] Placing a trifluoroacetamide group at or near a known site of metabolic liability can effectively block this biotransformation, thereby increasing the drug's half-life and overall exposure.[10][11][12]
Table 1: Illustrative Impact of Trifluoroacetamide Incorporation
| Parent Compound (R-NH₂) | logP | Metabolic t½ (min, HLM) | Target Affinity (IC₅₀, nM) | Trifluoroacetamide (R-NHCOCF₃) | logP | Metabolic t½ (min, HLM) | Target Affinity (IC₅₀, nM) |
| Aniline | 1.85 | < 5 | > 10,000 | 2,2,2-Trifluoro-N-phenylacetamide | 2.30 | > 60 | 5,200 |
| Benzylamine | 1.09 | 15 | > 10,000 | N-Benzyl-2,2,2-trifluoroacetamide | 2.15 | > 90 | 8,500 |
*HLM: Human Liver Microsomes. Data is representative and will vary based on the molecular scaffold.
This data illustrates a common trend where trifluoroacetylation increases lipophilicity and significantly enhances metabolic stability. The effect on target affinity is context-dependent and must be evaluated on a case-by-case basis.[5]
Application III: Probing Molecular Interactions with ¹⁹F NMR
The trifluoromethyl group is an excellent probe for ¹⁹F NMR spectroscopy. The three magnetically equivalent fluorine atoms produce a single, sharp resonance with a high signal-to-noise ratio.[13][14] Since endogenous biomolecules lack fluorine, the ¹⁹F NMR spectrum provides a clear and unobstructed window into the behavior of the fluorinated drug candidate.[14]
Changes in the chemical shift, line width, and relaxation properties of the ¹⁹F signal upon binding to a biological target can provide valuable information about:
-
Binding Affinity (Kd): Can be determined by titrating the target protein into a solution of the ¹⁹F-labeled compound.
-
Conformational Changes: The local environment of the CF₃ group upon binding can be inferred from changes in the chemical shift.[15]
-
Ligand-Observed Screening: Screening compound libraries against a fluorinated probe can identify binders through displacement assays.
Protocol 3: General Workflow for a ¹⁹F NMR Binding Assay
This protocol outlines a general approach for a ligand-observed ¹⁹F NMR titration experiment.
Workflow Diagram:
Caption: General workflow for a ¹⁹F NMR titration experiment.
Materials:
-
Trifluoroacetamide-containing compound (typically 10-100 µM final concentration)
-
Purified target protein (concentration range to span the expected Kd)
-
NMR Buffer (e.g., phosphate or Tris buffer, pH 7.4, with 10% D₂O for locking)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Prepare a stock solution of the trifluoroacetamide compound in the chosen NMR buffer.
-
Prepare a concentrated stock solution of the target protein in the same NMR buffer.
-
Place a defined volume and concentration of the ligand solution into an NMR tube.
-
Acquire a reference ¹⁹F NMR spectrum of the free ligand. Note the chemical shift and line width.
-
Add a small aliquot of the concentrated protein stock solution to the NMR tube. Mix gently but thoroughly.
-
Acquire another ¹⁹F NMR spectrum.
-
Repeat steps 5 and 6 with increasing amounts of protein until saturation is observed (i.e., no further change in the ¹⁹F signal).
-
Process the spectra and plot the change in chemical shift (Δδ) or line broadening against the total protein concentration.
-
Fit the resulting binding isotherm to a suitable binding equation (e.g., one-site binding model) to determine the dissociation constant (Kd).
Conclusion
The trifluoroacetamide group is a powerful and versatile functional group in the medicinal chemist's toolkit. Its predictable electronic properties provide a rational basis for its use as a protecting group, a bioisosteric replacement for improving metabolic stability, and as a sensitive ¹⁹F NMR probe for studying molecular interactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique advantages of trifluoroacetamides in the design and development of next-generation therapeutics.
References
-
SynArchive. Protection of Amine by Amide - Trifluoroacetamide. Available from: [Link]
-
Organic Chemistry Portal. Trifluoroacetamides. Available from: [Link]
-
American Chemical Society. From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091. Org. Process Res. Dev. 2023, 27, 1463–1473. Available from: [Link]
-
Mkrtchyan, S., et al. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. J. Org. Chem. 2023, 88, 863-870. Available from: [Link]
-
Zhou, Q.-Z., & Chen, Z.-C. A Convenient Synthesis of Trifluoroacetamides from Sodium Trifluoroacetate and Amines. Synthetic Communications, 2000, 30(17), 3189–3194. Available from: [Link]
-
ACS Publications. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 2023. Available from: [Link]
-
PubMed. Studies of the metabolic stability in cells of 5-(trifluoroacetyl)thiophene-2-carboxamides and identification of more stable class II histone deacetylase (HDAC) inhibitors. Bioorg Med Chem Lett. 2008 Dec 1;18(23):6078-82. Available from: [Link]
-
Thieme. Study on the Synthesis and Biological Activity of Trifluoroacetamide Promoted by Base without Transition-Metal Participation. Available from: [Link]
-
ACS Publications. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
-
National Institutes of Health. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC. Available from: [Link]
-
PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opin Drug Discov. 2021 Nov;16(11):1261-1286. Available from: [Link]
-
American Journal of PharmTech Research. The Use of Bioisosterism in Drug Design and Molecular Modification. Available from: [Link]
-
Morita, Y. Application of Bioisosteres in Drug Design. Literature Seminar. 2012. Available from: [Link]
-
ChemBioBioChem. Applications of 19F NMR. Available from: [Link]
-
PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]
-
National Institutes of Health. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available from: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
-
ResearchGate. (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available from: [Link]
-
PubMed. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clin Pharmacokinet. 2003;42(6):515-40. Available from: [Link]
-
MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available from: [Link]
-
De Gruyter. Metabolic stability and its role in the discovery of new chemical entities. Available from: [Link]
-
Semantic Scholar. Metabolic Stability for Drug Discovery and Development. Clinical Pharmacokinetics. 2003. Available from: [Link]
-
Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Available from: [Link]
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- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Quinoline Trifluoroacetylation Reactions
Welcome to the technical support center for quinoline trifluoroacetylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize reaction yields. Our focus is on providing practical, field-tested insights to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: My standard Friedel-Crafts trifluoroacetylation of quinoline is failing or giving extremely low yields. What is the most likely cause?
A: The most probable cause is the deactivation of the quinoline ring. Quinoline's nitrogen atom is basic and readily complexes with Lewis acids (e.g., AlCl₃) or gets protonated by strong Brønsted acids.[1] This interaction forms a positively charged quinolinium salt. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, deactivating the entire heterocyclic system towards electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction.[2]
Q2: I'm observing a complex mixture of products, and very little of my desired trifluoroacetylated quinoline. What's happening?
A: This often points to side reactions competing with the desired acylation. Under harsh conditions (e.g., strong Lewis acids, high temperatures), electron-rich heterocycles like quinoline can be susceptible to polymerization.[3] Furthermore, trifluoroacetic anhydride (TFAA) is a highly reactive reagent that can react with trace amounts of water or other nucleophilic functional groups on your quinoline substrate, leading to undesired byproducts.[4]
Q3: Is there a reliable, high-yielding method for the trifluoroacetylation of quinolines?
A: Yes. Recent advancements have led to protocols that bypass the problems of classical Friedel-Crafts reactions. A particularly effective method is the direct C3–H trifluoroacetylation under transition-metal-free conditions. This approach involves a dearomatization/rearomatization sequence that specifically targets the C3 position with high regioselectivity and generally good yields.[5][6]
Q4: My trifluoroacetic anhydride (TFAA) reagent is fuming and seems to be degrading. How should I handle it?
A: Trifluoroacetic anhydride is extremely hygroscopic and reacts violently with water to form trifluoroacetic acid.[4] The fuming you observe is likely a reaction with atmospheric moisture. It is critical to handle TFAA under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and glassware. For best results, use freshly opened bottles of TFAA or distill it immediately before use.[7]
Troubleshooting Guide: Direct C3–H Trifluoroacetylation
This section focuses on the modern, two-pot protocol for direct C3-H trifluoroacetylation, which offers superior regioselectivity and yield.[5]
Logical Flow for Troubleshooting
Sources
- 1. Reactions with nitrogen lone pair: quinoline and isoquinoline [quimicaorganica.org]
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- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of N-Quinolinyl Acetamides
Answering the user's request.
Welcome to the technical support center for the synthesis of N-quinolinyl acetamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: I'm getting a very low yield in my N-acetylation reaction. What are the most common culprits?
A low yield is a frequent issue that can stem from several factors.[1][2] The most common causes include:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or poor solubility of the starting aminoquinoline.[1][3]
-
Hydrolysis of Acylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. The presence of moisture in your solvent or on your glassware will consume the reagent, reducing the amount available for the reaction.
-
Side Reactions: The formation of unintended byproducts, such as di-acetylated compounds or C-acylated isomers, directly consumes your starting material and lowers the yield of the desired product.[3]
-
Product Loss During Workup: The N-quinolinyl acetamide product may be partially soluble in the aqueous phase during extraction, or it may not fully precipitate during crystallization. Optimizing pH and solvent choice is critical.[3]
Q2: My NMR spectrum shows my product, but also significant amounts of unreacted aminoquinoline. What should I do?
This is a clear indication of an incomplete reaction. Before re-running the entire synthesis, consider the following:
-
Reaction Time & Temperature: The simplest solution is often to increase the reaction time or modestly increase the temperature.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint and avoid degradation from excessive heating.[1]
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acetylating agent. If you used a 1:1 ratio, there might not have been enough to drive the reaction to completion, especially if minor hydrolysis occurred.
-
Activation: The nucleophilicity of the amino group on the quinoline ring can be influenced by other substituents. If it is deactivated by electron-withdrawing groups, you may need more forcing conditions or the addition of a base catalyst to facilitate the reaction.
Q3: I see an unexpected product with a higher molecular weight than my target compound. What could it be?
This is a classic sign of a di-acylation side reaction . If your starting aminoquinoline has other nucleophilic sites (like a second amino group or a hydroxyl group), or if C-acylation occurs, you can form a di-acetylated byproduct.[3] This is especially common when using a large excess of the acetylating agent or when the reaction is run at high temperatures.[3]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex or persistent issues.
Guide 1: Diagnosing and Preventing Di-acylation
Di-acylation is a common side reaction when the starting material possesses more than one reactive site or when C-acylation competes with N-acylation.
Problem: Formation of N,N'-diacetylated or N,C-diacetylated quinoline derivatives.
Diagnostic Workflow:
Caption: Troubleshooting workflow for di-acylation side products.
Preventative Protocols:
-
Strict Stoichiometric Control: Use a molar ratio of 1:1 to 1:1.1 of the aminoquinoline to the acylating agent.[3] This minimizes the presence of excess reagent available for a second reaction.
-
Controlled Addition: Add the acylating agent (e.g., acetyl chloride) dropwise to a cooled solution of the aminoquinoline.[3] This maintains a low instantaneous concentration of the acylating agent, favoring the mono-acylation product.
-
Temperature Management: Run the reaction at a lower temperature (e.g., 0 °C) to slow down the reaction rate, which often increases selectivity for the more reactive amino group.[3]
Guide 2: Addressing C-Acylation vs. N-Acylation
While N-acylation is generally favored, Friedel-Crafts-type C-acylation on the quinoline ring can occur, especially under Lewis acid catalysis. The nitrogen atom deactivates the quinoline ring, but electrophilic substitution is still possible, typically at positions 5 and 8.[4]
Problem: Formation of a C-acylated isomer instead of, or in addition to, the desired N-quinolinyl acetamide.
Underlying Mechanism:
The lone pair on the amino group's nitrogen is a potent nucleophile, making N-acylation kinetically favorable under standard conditions. However, in the presence of a strong Lewis acid (e.g., AlCl₃), the acid can coordinate to the quinoline nitrogen, further deactivating the ring but also potentially promoting an electrophilic aromatic substitution (C-acylation) pathway.
Reaction Pathways:
Caption: Competing pathways for N-acylation vs. C-acylation.
Optimization Strategies:
-
Avoid Strong Lewis Acids: For N-acylation, avoid classic Friedel-Crafts catalysts. Instead, use a non-nucleophilic organic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Use Acetic Anhydride: Acetic anhydride is a less reactive acetylating agent than acetyl chloride and is less prone to inducing C-acylation.
-
Solvent Choice: Use a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), which are suitable for this type of reaction.[3]
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key procedures.
Protocol 1: General Synthesis of N-(Quinolin-8-yl)acetamide
This protocol is a standard procedure for the N-acetylation of 8-aminoquinoline, designed to maximize yield and purity.
Materials:
-
8-Aminoquinoline
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.2 eq.) to the solution and stir for 5 minutes.
-
Reagent Addition: Add acetyl chloride (1.1 eq.) dropwise to the cooled solution over 15 minutes using a syringe. Ensure the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[3]
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[3]
Protocol 2: Purification by Column Chromatography
This protocol is designed to separate the desired N-quinolinyl acetamide from unreacted starting material and the di-acetylated byproduct.
Materials:
-
Crude product mixture
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The di-acetylated product, being less polar, will typically elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexanes:Ethyl Acetate).
-
Fraction Collection: The desired mono-acetylated product will elute next. The more polar unreacted aminoquinoline will elute last or remain on the column.
-
Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-quinolinyl acetamide.
Data Summary Table
| Issue | Potential Cause | Key Parameter to Adjust | Recommended Range/Ratio |
| Low Yield | Incomplete Reaction | Temperature / Time | 25-50 °C / 2-6 hours[1] |
| Di-acylation | Excess Acylating Agent | Molar Ratio (Amine:Acylating Agent) | 1 : 1.05 - 1.1[3] |
| C-Acylation | Strong Lewis Acid Catalyst | Catalyst Choice | Use Organic Base (Pyridine) |
| Hydrolysis | Water in Reaction | Solvent/Glassware Prep | Use Anhydrous Solvents |
References
-
Manley, D. W., et al. (2023). Quinolinone synthesis via amide coupling and enol condensation. RSC Advances. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]
-
Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j). (n.d.). ResearchGate. Retrieved from [Link]
-
Siddaraju, Y., et al. (2014). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
C‐5 Chlorination of N‐(quinolin‐8‐yl)acetamide quinoline with TCCA. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, Crystal Structure and Antitumor Activity of Novel 2-Cyano-N-(quinolin-3-yl)acetamide. (2015). Letters in Drug Design & Discovery. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2019). Molecules. Retrieved from [Link]
-
Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. (2012). ResearchGate. Retrieved from [Link]
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. (2023). Organic Letters. Retrieved from [Link]
-
Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. (2023). ACS Publications. Retrieved from [Link]
-
Transition-Metal-Free Acylation of Quinolines and Isoquinolines with Arylmethanols via Oxidative Cross-Dehydrogenative Coupling Reactions. (2016). Synlett. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinolin-3-amine Acylation
Welcome to the technical support center for the acylation of quinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and achieve high-yield, high-purity results.
Introduction: The Challenge of Acylating Quinolin-3-amine
Quinolin-3-amine is a vital building block in medicinal chemistry. The introduction of an acyl group onto the C3-amino position is a key step in the synthesis of numerous biologically active compounds. However, this reaction is not always straightforward. The quinoline scaffold presents a unique electronic environment: the nitrogen atom in the ring deactivates the aromatic system, making the C3-amino group less nucleophilic than a simple aniline. Furthermore, the quinoline nitrogen itself is basic and can compete for reagents. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Optimization Strategies
Q1: My acylation of quinolin-3-amine is resulting in low or no yield. What are the most common causes?
Low yields are a frequent challenge and can stem from several factors. The primary issue is often the reduced nucleophilicity of the 3-amino group. Other common causes include:
-
Inappropriate Base Selection: An acid byproduct (e.g., HCl from an acyl chloride) is generated during the reaction. Without a suitable base to neutralize it, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]
-
Suboptimal Acylating Agent: The choice of acylating agent must match the reactivity of the amine. Highly reactive agents may cause side reactions, while less reactive ones may not proceed to completion.
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.[3]
-
Incorrect Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive temperatures can lead to the degradation of starting materials or products.[4]
The following sections will address how to systematically optimize each of these parameters.
Q2: How do I select the right acylating agent?
The choice of acylating agent is a balance between reactivity and handling.
| Acylating Agent | Relative Reactivity | Advantages | Disadvantages |
| Acyl Halides (e.g., Acetyl Chloride) | Very High | Highly reactive, drives reactions to completion. | Generates corrosive acid byproduct (e.g., HCl); can be moisture-sensitive.[2] |
| Acid Anhydrides (e.g., Acetic Anhydride) | High | Less corrosive byproduct (a carboxylic acid); often less expensive. | Can be less reactive than acyl halides; may require a catalyst.[1] |
| Carboxylic Acids | Low | Readily available, stable. | Require activation with a coupling agent (e.g., DCC, EDC, HATU), which adds cost and complexity.[1] |
| Esters (e.g., Ethyl Acetate) | Very Low | Mild; can be used as both reagent and solvent. | Requires a catalyst and often higher temperatures to achieve reasonable reaction rates.[5] |
Expert Insight: For the relatively unreactive quinolin-3-amine, acyl chlorides or acid anhydrides are typically the most effective choices . Start with the corresponding acyl chloride. If side reactions or degradation are observed, switch to the less reactive acid anhydride.
Q3: What is the role of the base, and how do I choose the correct one?
A base is crucial for neutralizing the acid byproduct generated from acyl halides and anhydrides.[1] The base's strength and steric properties are key considerations.
-
Pyridine: Often used as both a base and a solvent. It is moderately basic and can also act as a nucleophilic catalyst. However, it can be difficult to remove during workup.
-
Triethylamine (TEA): A common, non-nucleophilic organic base. It is stronger than pyridine and its hydrochloride salt is often insoluble in organic solvents, which can sometimes complicate stirring but also indicates reaction progress.
-
4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst, often used in small (catalytic) amounts alongside a stoichiometric base like TEA.[6] DMAP accelerates the reaction by forming a highly reactive acylpyridinium intermediate.
-
Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are generally used in two-phase systems (Schotten-Baumann conditions) or with polar aprotic solvents like DMF.[2] They are inexpensive but can lead to heterogeneous mixtures that are difficult to stir.
Recommendation: A combination of Triethylamine (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) in an aprotic solvent like Dichloromethane (DCM) is an excellent starting point for optimizing the acylation of quinolin-3-amine.
Troubleshooting Guide: Common Problems & Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive acylating agent. 2. Base is too weak or absent. 3. Amine starting material is protonated. 4. Reaction temperature is too low. | 1. Switch from an anhydride to the corresponding acyl chloride. 2. Use a stronger base like triethylamine. Ensure at least 1.1 equivalents are used.[1] 3. Add a catalytic amount of DMAP to accelerate the reaction.[6] 4. Increase the temperature in 10-20 °C increments, monitoring by TLC for product formation and decomposition.[3] |
| Multiple Products Observed by TLC/LCMS | 1. Product or starting material degradation. 2. Di-acylation (rare for this substrate). 3. Side reactions from impurities. | 1. Lower the reaction temperature.[4] Use a less reactive acylating agent (e.g., anhydride instead of chloride). 2. Use only 1.0-1.1 equivalents of the acylating agent.[1] 3. Ensure starting materials are pure. Recrystallize or purify quinolin-3-amine if it appears discolored. |
| Difficulty with Product Purification | 1. Unreacted starting amine co-elutes with the product. 2. Base (e.g., pyridine) is difficult to remove. | 1. During aqueous workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic quinolin-3-amine as its water-soluble salt.[1] 2. Perform multiple aqueous washes. For pyridine, an acidic wash is also effective. |
Experimental Protocols & Workflows
General Protocol for N-acylation of Quinolin-3-amine
This protocol describes a general procedure for the N-acylation of quinolin-3-amine using an acyl chloride.
Materials:
-
Quinolin-3-amine (1.0 eq)
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve quinolin-3-amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA, followed by the catalytic amount of DMAP.
-
Addition of Acylating Agent: Add the acyl chloride dropwise to the stirred solution over 5-10 minutes. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure acylated product.
Systematic Optimization Workflow
When developing a new acylation reaction, a systematic approach is key. The following workflow provides a logical sequence for optimizing variables.
Caption: A systematic workflow for optimizing N-acylation conditions.
General Reaction Mechanism
The acylation of an amine with an acyl chloride in the presence of a base follows a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of amine acylation with an acyl chloride.
References
- Benchchem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Massah, A. R., et al. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. NIH.
- Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
- Benchchem. (2025). optimizing reaction conditions for quinolinone synthesis.
- Benchchem. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube.
- Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Welcome to the technical support center for 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Molecule: A Trifecta of Influences
The solubility of this compound is governed by a combination of its structural features: the quinoline core, the trifluoroacetamide group, and the overall molecular architecture.
-
The Quinoline Core: The bicyclic aromatic quinoline ring system is inherently hydrophobic, contributing to the compound's lipophilic nature.[1] Quinoline and its derivatives are known to be weak bases, and their solubility can be significantly influenced by pH.[2][3]
-
The Trifluoroacetamide Group: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the lipophilicity of a molecule.[1] This property can enhance a compound's ability to cross cell membranes but often at the cost of reduced aqueous solubility.
-
Amide Linkage: The acetamide linkage provides a site for hydrogen bonding, which can offer some potential for interaction with polar solvents.
A close structural analog, 2,2,2-trifluoro-N-quinolin-8-ylacetamide, has a predicted XlogP value of 3.2, indicating a significant degree of lipophilicity and a predisposition for low aqueous solubility.[4]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments and provides step-by-step guidance to resolve them.
Issue 1: Compound Crashes Out of Aqueous Buffer
Scenario: "I dissolved my this compound in a small amount of organic solvent and then diluted it into my aqueous buffer for a cell-based assay. However, a precipitate formed immediately."
Root Cause Analysis: This is a classic example of a compound exceeding its thermodynamic solubility limit in the final aqueous medium. The initial dissolution in an organic solvent creates a supersaturated solution when introduced to the aqueous buffer, leading to precipitation.
Step-by-Step Protocol for Resolution:
-
pH Adjustment: The quinoline nitrogen in your compound is basic. By lowering the pH of your aqueous buffer, you can protonate this nitrogen, forming a more soluble salt.
-
Action: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5).
-
Protocol: Attempt to dissolve the compound directly in these buffers. If pre-dissolving in an organic solvent is necessary, use the minimal amount and add it dropwise to the vortexing buffer to aid dispersion.
-
Rationale: The solubility of quinoline and its derivatives is highly dependent on pH.[2] At a pH below its pKa, the molecule will be protonated and more likely to dissolve in an aqueous medium.[2]
-
-
Co-Solvent System: Introduce a water-miscible organic co-solvent to the aqueous buffer to increase the overall solvent polarity and enhance the solubility of your hydrophobic compound.[5][6]
-
Action: Prepare your aqueous buffer with a small percentage of a co-solvent.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG).[6]
-
Protocol: Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it until the compound remains in solution. Be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
Rationale: Co-solvents reduce the polarity of the aqueous medium, making it a more favorable environment for lipophilic compounds.[7]
-
Issue 2: Inconsistent Results in Biological Assays
Scenario: "I'm seeing high variability in my assay results between different batches of my compound solution. I suspect it's not fully dissolved."
Root Cause Analysis: Undissolved microscopic particles of the compound can lead to inconsistent effective concentrations in your assay, resulting in poor reproducibility.
Step-by-Step Protocol for Resolution:
-
Sonication: Use ultrasonic energy to break down small aggregates and facilitate dissolution.
-
Action: After adding the compound to the solvent, place the vial in a sonicator bath.
-
Protocol: Sonicate for 5-10 minute intervals. Visually inspect for any remaining particulate matter.
-
Caution: Be aware that prolonged sonication can generate heat, which may degrade sensitive compounds.
-
-
Filtration: Remove any undissolved particles to ensure a homogenous solution.
-
Action: Filter your final solution through a 0.22 µm syringe filter.
-
Protocol: Use a filter material compatible with your solvent system (e.g., PTFE for organic solvents, PVDF for aqueous/organic mixtures).
-
Rationale: This ensures you are working with a true solution, where the compound is fully solvated, leading to more consistent and reliable experimental outcomes.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound?
A1: Based on its predicted lipophilicity, you should start with a polar aprotic solvent.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Secondary Options: Acetone or ethanol may also be effective, though likely requiring a larger volume.
-
Experimental Approach: Perform a small-scale solubility test with a few milligrams of your compound in each of these solvents to determine the most efficient one for your stock solution.
Q2: Can I heat the solution to improve solubility?
A2: Gentle heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved.
-
Procedure: Warm the solvent to a moderate temperature (e.g., 30-40°C) while stirring or sonicating.
-
Critical Consideration: Always be cautious about the thermal stability of your compound. After dissolution, allow the solution to cool to room temperature. If the compound remains in solution, you have successfully created a stable solution at a higher concentration. If it precipitates upon cooling, this indicates that you have created a supersaturated solution that is not stable at room temperature.
Q3: Are there any excipients that can help to keep the compound in solution?
A3: Yes, certain excipients can act as solubilizing agents.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Span® 20 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[8] This is a common strategy in drug formulation.[9]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
Data Summary and Visualization
Qualitative Solubility Profile
The following table provides a qualitative prediction of the solubility of this compound in common laboratory solvents, based on its chemical structure.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polarity and aprotic nature of these solvents are well-suited to dissolve the compound without strong hydrogen bonding interactions that could hinder dissolution. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The hydrophobic quinoline and trifluoromethyl groups limit solubility in highly polar, protic solvents like water. Alcohols are expected to be more effective than water due to their lower polarity. |
| Nonpolar | Hexane, Toluene | Low | The presence of the polar amide group and the quinoline nitrogen makes the molecule unlikely to be highly soluble in nonpolar solvents. |
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a systematic approach to overcoming solubility issues with this compound.
Caption: A decision-making workflow for solubilizing this compound.
References
- Butler, J. M., & Dressman, J. B. (2010). The Developability Classification System: Application of Biopharmaceutics Concepts to Formulation Development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954.
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Acetamide, 2,2,2-trifluoro-N-8-quinolinyl-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. Available at: [Link]
-
Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 20, 2026, from [Link]
-
PubChemLite. (n.d.). Acetamide, 2,2,2-trifluoro-n-8-quinolinyl- (C11H7F3N2O). Retrieved January 20, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved January 20, 2026, from [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved January 20, 2026, from [Link]
-
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iipseries.org [iipseries.org]
- 4. PubChemLite - Acetamide, 2,2,2-trifluoro-n-8-quinolinyl- (C11H7F3N2O) [pubchemlite.lcsb.uni.lu]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroacetamides [organic-chemistry.org]
- 7. QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cibtech.org [cibtech.org]
- 9. 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide | C5H4F3NO | CID 11094805 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Quinoline Derivatives
Introduction: Fluorinated quinoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The strategic incorporation of fluorine can dramatically enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3][4] However, the very properties that make these compounds biologically advantageous—altered basicity, increased lipophilicity, and unique electronic effects—present significant hurdles during purification.[5][6] This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers navigate the complexities of purifying these valuable compounds.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of fluorinated quinoline derivatives in a practical, question-and-answer format.
Problem 1: My compound is decomposing or showing significant tailing on a standard silica gel column.
Q: I'm trying to purify my fluorinated quinoline using flash chromatography with a standard silica gel column, but I'm getting low recovery and significant peak tailing. What's happening and how can I fix it?
A: This is a classic issue rooted in the interaction between the basic quinoline nitrogen and the acidic surface of silica gel.
-
Causality: Standard silica gel is covered with acidic silanol groups (Si-OH). The lone pair of electrons on the quinoline's nitrogen atom acts as a Lewis base, leading to strong, often irreversible, binding to these acidic sites. This can cause streaking on TLC plates, severe peak tailing in column chromatography, and in some cases, acid-catalyzed decomposition of the target molecule.[7][8] The high electronegativity of fluorine can further influence the pKa of the quinoline nitrogen, affecting the strength of this interaction.[5]
-
Solution Workflow:
-
Deactivate the Stationary Phase: The most common solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile base, like triethylamine (TEA) or ammonia, to the mobile phase.[9][10]
-
Consider Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase.[7][11]
-
Neutral or Basic Alumina: Often a good first alternative for base-sensitive compounds.
-
Reversed-Phase (C18) Silica: An excellent option where the separation mechanism is based on hydrophobicity rather than polarity.
-
-
Non-Chromatographic Methods: If the compound is particularly unstable, consider purification by crystallization or salt formation, which avoids interaction with stationary phases altogether.
-
Experimental Protocol: Preparing a Triethylamine-Treated Silica Column
Solvent Preparation: Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate). To this mixture, add triethylamine (TEA) to a final concentration of 0.5-2% (v/v).
Slurry Packing: In a fume hood, create a slurry of your silica gel in the TEA-containing eluent.
Column Packing: Pour the slurry into your column and allow it to pack under positive pressure, ensuring a homogenous bed.
Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[9]
Elution: Run the chromatography as usual, using the eluent containing TEA throughout the entire process.
Self-Validation: A properly neutralized column will result in symmetrical peaks with significantly reduced tailing and improved recovery of your basic compound.
Problem 2: I can't separate positional isomers of my fluorinated quinoline.
Q: My reaction produced a mixture of 6-fluoro and 8-fluoroquinoline isomers. On my standard C18 HPLC column, they co-elute. How can I resolve them?
A: Separating positional isomers is a common challenge because they often have very similar polarities and molecular weights.[12][13] The key is to exploit subtle differences in their shape, dipole moment, and electronic distribution.
-
Causality: Positional isomers, such as different fluoro-substituted quinolines, present a nearly identical hydrophobic surface area to a standard C18 phase, leading to poor resolution. The position of the highly electronegative fluorine atom subtly alters the molecule's dipole moment and its ability to engage in π-π interactions, which can be leveraged for separation.
-
Solution Workflow:
-
Change the Stationary Phase Chemistry: Move beyond standard C18.
-
Phenyl-Hexyl Phases: These columns offer π-π interactions between the phenyl groups on the stationary phase and the aromatic quinoline ring system. The different electron densities of the isomers, dictated by the fluorine position, can lead to differential retention.
-
Fluorinated Phases (e.g., F5/PFP): Pentafluorophenyl (PFP) phases are specifically designed to separate halogenated compounds and isomers. They provide a combination of hydrophobic, π-π, dipole, and ion-exchange interactions that can be highly effective.[8][14]
-
-
Optimize the Mobile Phase:
-
Use an Ion-Pairing Reagent: Adding 0.05-0.1% trifluoroacetic acid (TFA) to the mobile phase will protonate the quinoline nitrogen. This can enhance interactions with the stationary phase and improve peak shape.
-
Vary the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the solvent's dipole moment and hydrogen bonding characteristics, which can alter selectivity and resolve co-eluting peaks.
-
-
Explore Alternative Techniques: Supercritical Fluid Chromatography (SFC) often provides unique selectivity for isomers and can be a powerful alternative to HPLC.[12]
-
Data Presentation: Stationary Phase Selection for Isomer Separation
Stationary Phase Primary Separation Mechanism(s) Ideal for Separating Isomers Based On C18 (Octadecyl) Hydrophobic Interactions Differences in LogP / Hydrophobicity Phenyl-Hexyl Hydrophobic & π-π Interactions Differences in Aromaticity & Electron Density PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole, Ion-Exchange Differences in Halogenation, Dipole Moment, Shape Silica/Alumina (Normal Phase) Polar Interactions (Adsorption) Differences in Polarity & H-Bonding Potential
Problem 3: My purity analysis by ¹H NMR and HPLC is misleading. How do I get an accurate purity value?
Q: My compound looks like a single spot on TLC and gives a clean ¹H NMR spectrum, but subsequent assays show it's only ~90% pure. What am I missing?
A: You are likely dealing with fluorine-containing impurities that are "silent" to standard analytical techniques. For any fluorinated compound, ¹⁹F NMR is not just helpful—it is essential for accurate purity assessment.
-
Causality: Fluorinated impurities may have similar retention times to your main compound, making them difficult to resolve by a single HPLC method.[15] In ¹H NMR, C-F couplings can complicate spectra, but often, the impurity is structurally so similar that its proton signals are buried under those of the main compound.
-
Solution Workflow:
-
Acquire a Quantitative ¹⁹F NMR Spectrum: This is the most critical step.
-
Why it Works: ¹⁹F NMR provides a distinct signal for every unique fluorine environment in your sample.[16][17] Since there are virtually no background fluorine signals, even minor impurities are easily detected.[18] The wide chemical shift range (~500 ppm) minimizes signal overlap.[16]
-
How to Do It: Run a standard ¹⁹F NMR experiment. To make it quantitative, ensure a sufficient relaxation delay (D1) is used (e.g., 20-30 seconds) to allow for full relaxation of all fluorine nuclei.[16] The purity can be determined by integrating the signal of your target compound against the signals of all fluorine-containing impurities.
-
-
Use Orthogonal HPLC Methods: Validate purity by using two different HPLC methods. For example, if your primary method is a C18 column with a methanol/water mobile phase, a secondary method could be a PFP column with an acetonitrile/buffer mobile phase. An impurity that co-elutes on one system is unlikely to do so on a system with a different separation mechanism.
-
Confirm with LC-MS: Use high-resolution mass spectrometry (HRMS) to confirm the mass of your main peak and to identify the masses of any minor co-eluting impurities.
-
Visualization: General Purification & Analysis Workflow
Caption: Workflow from crude product to a fully characterized pure compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose HPLC column for purifying fluorinated quinolines?
A: While there is no single "best" column, a modern reversed-phase PFP (Pentafluorophenyl) column is an excellent starting point. It offers multiple modes of interaction (hydrophobic, π-π, dipole) that are well-suited for the unique electronic nature of fluorinated aromatic systems like quinolines, often providing superior selectivity compared to standard C18 phases.[8][14]
Q2: How does the position of the fluorine atom affect the purification strategy?
A: The fluorine's position significantly impacts the molecule's pKa and dipole moment.[5] For example, a fluorine atom near the quinoline nitrogen will be more electron-withdrawing, reducing the nitrogen's basicity. This might lessen problematic interactions with acidic silica gel. Conversely, a fluorine atom far from the nitrogen may have a greater impact on overall lipophilicity. This understanding should guide your choice of stationary phase and mobile phase modifiers.
Q3: Is crystallization a viable primary purification technique for these compounds?
A: Absolutely. Crystallization is an excellent and scalable method for obtaining highly pure material, especially for final purification steps.[5] The challenge often lies in finding the right solvent system, as fluorination can significantly alter a molecule's solubility profile.[19] A systematic screening of solvents and solvent/anti-solvent pairs is recommended.[20]
Q4: Why is ¹⁹F NMR considered essential for purity analysis?
A: ¹⁹F NMR is a powerful and inclusive analytical method for two main reasons:
-
High Sensitivity & Specificity: It detects virtually all fluorine-containing species in a sample with minimal background interference.[15][18]
-
Quantitative Power: With proper experimental setup (i.e., sufficient relaxation delay), the integration of ¹⁹F signals directly corresponds to the molar ratio of the different fluorinated species, providing a highly accurate purity assessment.[16] It can reveal impurities missed by other methods.[21]
Q5: What are the key safety considerations?
A: Fluorinated organic compounds should be handled with care, assuming they are potentially bioactive and toxic until proven otherwise. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of the hazards of the solvents and reagents (e.g., TFA, triethylamine) used in purification. Review the Safety Data Sheet (SDS) for your specific compound and all related chemicals before beginning work.
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification challenges.
References
-
Bar-Yaakov, K., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]
-
Chambers, R. D., et al. (2008). Selective Direct Fluorination of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Available at: [Link]
-
Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available at: [Link]
-
Bar-Yaakov, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. Available at: [Link]
-
Reddit r/Chempros. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
-
Washington, J. W., et al. (2020). Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches. Environmental Science & Technology. Available at: [Link]
-
Fan, T. Y., & Wall, R. F. (1995). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. Available at: [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
ResearchGate. (2019). Reasons for decomposition of isolated compounds from plant extracts?. Available at: [Link]
-
ResearchGate. (n.d.). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Available at: [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
Vscht.cz. (n.d.). Troubleshooting HPLC.pdf. Available at: [Link]
-
Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Lemonnier, G., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. NIH. Available at: [Link]
-
ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Available at: [Link]
-
Chromtech. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
ResearchGate. (2018). How can i isolate polar basic compound with silica gel column chromatography?. Available at: [Link]
-
Tsai, T. H., et al. (2001). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Available at: [Link]
-
Dembitsky, V. M., & Srebnik, M. (2014). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Available at: [Link]
-
LCGC International. (n.d.). Advances in the understanding of stationary phases for HILIC. Available at: [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Available at: [Link]
-
ACS Publications. (2021). Crystals and Crystallization in Drug Delivery Design. Available at: [Link]
-
Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fujiwara, M., et al. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Available at: [Link]
-
ResearchGate. (2021). 18 F-Fluorination: Challenge and Opportunity for Organic Chemists. Available at: [Link]
-
Drug Discovery & Development. (2023). Researchers Develop One-Step Fluorination for Drug-Like Molecules. Available at: [Link]
-
Dual-resolving of positional and geometric isomers of C=C bonds via bifunctional photocycloaddition-photoisomerization reaction system - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ameduri, B., et al. (2023). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends. Chemical Society Reviews. Available at: [Link]
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- 20. web.mit.edu [web.mit.edu]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Trifluoroacetylated Amines in Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of trifluoroacetylated (TFA-protected) amines. The trifluoroacetyl group is a valuable tool in organic synthesis, prized for its unique stability profile; however, its lability under certain conditions can be a significant source of variability and failure in biological and analytical assays.[1] This document is designed to help you understand the underlying chemistry, anticipate potential issues, and develop robust experimental protocols.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experiments involving trifluoroacetylated amines. The format follows a "Problem → Probable Cause → Solution" structure to guide you directly to actionable advice.
Problem 1: Discrepancy or Loss of Analyte Signal in Chromatographic Assays (HPLC, LC-MS, GC)
You observe a diminishing peak for your target compound over time, or the peak area is inconsistent between runs.
Probable Cause A: Base-Catalyzed Hydrolysis The trifluoroacetamide bond is susceptible to cleavage under basic conditions.[1][2][3] Many common biological buffers (e.g., Tris, Carbonate) are used at pH > 7.5, which can be sufficiently basic to induce slow hydrolysis, leading to the formation of the free amine and trifluoroacetate.
Solution:
-
pH Audit & Control: Immediately measure the pH of all your solutions, including buffers, stock solutions, and the final assay mixture. The potent electron-withdrawing effect of the trifluoromethyl group makes the amide carbonyl highly electrophilic and thus prone to nucleophilic attack by hydroxide ions.
-
Buffer Selection: If possible, perform the assay at a neutral or slightly acidic pH (pH 6.0-7.4). If the assay requires a basic pH, minimize the incubation time and temperature to reduce the extent of degradation.
-
Kinetic Monitoring: Perform a time-course experiment. Analyze aliquots of your compound in the assay buffer at T=0 and several subsequent time points (e.g., 1, 2, 4, 8 hours) by HPLC or LC-MS to quantify the rate of degradation.
Probable Cause B: Adsorption to Surfaces Amines, particularly primary and secondary amines that may form upon degradation, are notoriously prone to adsorbing onto glass and plastic surfaces, as well as the stationary phase of chromatography columns.[4] This can lead to poor peak shape (tailing) and loss of signal, especially at low concentrations.
Solution:
-
Use Deactivated Vials: Employ silanized glass vials or low-adsorption polypropylene vials for sample storage and analysis.
-
Optimize Chromatography: For GC analysis, use a base-deactivated liner and column.[4] For reverse-phase HPLC, ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to improve the peak shape of any resulting free amine.
-
Sample Matrix Matching: Ensure your calibration standards are prepared in the same matrix as your samples to compensate for any non-specific binding effects.
Problem 2: Appearance of Unexpected Peaks in Analytical Readouts
Your chromatogram or mass spectrum shows new, unidentified signals that were not present in the initial standard.
Probable Cause: Formation of the Deprotected Amine The most common degradation product is the free amine resulting from hydrolysis of the trifluoroacetamide.
Solution:
-
Confirm Identity via Mass Spectrometry: The new peak should have a mass corresponding to the original compound minus the mass of the trifluoroacetyl group (CF₃CO-, 97.01 Da).
-
Co-injection/Spiking: If a standard of the free amine is available, spike it into your degraded sample. An increase in the area of the unknown peak confirms its identity.
-
Review Assay Conditions: As with Problem 1, investigate sources of basicity or high temperature in your workflow that could be causing the deprotection.
Problem 3: Inconsistent or Non-Reproducible Results in Biological Assays
You observe high variability in your cell-based or enzymatic assay results, or the compound appears to lose potency over the course of an experiment.
Probable Cause A: In-Assay Degradation The trifluoroacetylated amine may be degrading during the biological assay. This creates a mixed population of the parent compound and its deprotected, and potentially more or less active, amine. This is especially critical in multi-hour or multi-day cell culture experiments.
Solution:
-
Protocol for In-Assay Stability Assessment: Before conducting the full biological experiment, run a stability test. Incubate the compound in the complete assay medium (including cells/lysate/enzyme if possible) under the exact experimental conditions (temperature, CO₂, etc.). Collect aliquots at various time points and analyze by LC-MS to determine the compound's half-life in the assay environment.
-
Dosing Strategy Adjustment: If degradation is significant, consider shorter incubation times or repeated dosing to maintain a more consistent concentration of the active compound.
Probable Cause B: Interference from Residual Trifluoroacetic Acid (TFA) Counter-ions Many synthetic compounds are purified by HPLC using TFA and are isolated as TFA salts. Residual TFA can have direct biological effects, including altering the pH of the assay medium, inhibiting cell proliferation, or modulating receptor activity, completely independent of your compound of interest.[5][6]
Solution:
-
Quantify Residual TFA: If possible, use techniques like ion chromatography to determine the amount of TFA in your sample.[7]
-
Perform a TFA Counter-ion Exchange: Convert the compound from a TFA salt to a more biologically benign salt, such as hydrochloride (HCl) or acetate.[7][8] This is a critical step for any compound intended for cellular or in vivo studies. A detailed protocol is provided in Part 3.
-
Control Experiment: Run a control experiment where you dose the assay with only TFA at the same concentration expected in your sample to see if it elicits a biological response on its own.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing issues with trifluoroacetylated amines in assays.
Caption: A logical workflow for troubleshooting assay issues.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the fundamental chemistry and stability of trifluoroacetylated amines.
Q1: What is the primary chemical degradation pathway for a trifluoroacetylated amine? The primary degradation pathway is base-catalyzed hydrolysis of the amide bond. The strong electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack. Under basic conditions (pH > 8), a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the C-N bond to release the free amine and a trifluoroacetate anion.[1][3]
Base-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of base-catalyzed trifluoroacetamide hydrolysis.
Q2: How does pH affect the stability of the trifluoroacetyl group? The stability is highly pH-dependent. The trifluoroacetyl group is known for its remarkable stability in strongly acidic conditions, which is why it's often used orthogonally to acid-labile protecting groups like Boc.[1] However, its stability rapidly decreases as the pH becomes basic.
Table 1: General pH Stability Profile of Trifluoroacetamides
| pH Range | Condition | Stability | Key Considerations |
| < 1 - 6 | Acidic | High | Generally stable to strong acids like TFA and HCl.[1][9] |
| 6 - 7.5 | Neutral | Good | Generally stable for typical assay durations at room temperature. |
| 7.5 - 9 | Mildly Basic | Moderate | Degradation is possible, especially with extended incubation or elevated temperature. |
| > 9 | Basic | Low | Rapid hydrolysis is expected. Conditions like 0.1 M NaOH will cleave the group quickly.[3] |
Q3: Can enzymes in my assay cleave the trifluoroacetamide bond? While the trifluoroacetamide bond is generally more stable to enzymatic cleavage than a standard peptide bond, it is not immune. Some proteases or amidases may exhibit activity, particularly if the substrate is a good fit for the enzyme's active site. There are also reports of using enzymes like porcine liver esterase to selectively cleave methyl esters in the presence of a trifluoroacetamide, highlighting the differential stability.[10] If you suspect enzymatic degradation, the best course of action is to run a control experiment with heat-inactivated enzyme/lysate to see if the degradation is prevented.
Q4: My compound was purified using HPLC with TFA. Why is this a problem for my biological assay? This is a very common and often overlooked source of assay artifacts. Peptides and small molecules with basic amine groups will form a salt with the trifluoroacetate anion from the HPLC mobile phase.[5][6] Even after lyophilization, this TFA salt persists and can have direct biological effects, such as altering cell proliferation or acting as an allosteric modulator of receptors.[6] It is highly recommended to perform a salt exchange to a more biologically compatible form like HCl or acetate for any compound intended for biological testing.[7][8]
Part 3: Key Experimental Protocols
Protocol 1: Assessing Compound Stability in Assay Buffer
This protocol provides a framework for determining if your trifluoroacetylated compound is stable under your specific experimental conditions.
Objective: To quantify the degradation of a trifluoroacetylated amine over time in a target assay buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Target assay buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1% Formic Acid in Acetonitrile)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Preparation: Prepare a working solution of your test compound in the assay buffer at the final assay concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 100 µL) and quench the reaction by adding it to a larger volume of the quenching solution (e.g., 400 µL) in an HPLC vial. This stops the degradation and precipitates any proteins.
-
Incubation: Incubate the remaining working solution under the exact conditions of your assay (e.g., 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw another aliquot (100 µL) and quench it in the same manner as the T=0 sample.
-
Sample Processing: Centrifuge all quenched samples to pellet any precipitate. Transfer the supernatant to new HPLC vials for analysis.
-
Analysis: Analyze all samples by HPLC or LC-MS. Create a method that separates the parent compound from potential degradants (like the free amine).
-
Data Interpretation: Calculate the peak area of the parent compound at each time point. Normalize the data by expressing each peak area as a percentage of the T=0 peak area. Plot the % remaining vs. time to determine the stability profile.
Protocol 2: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange
This protocol describes a common method to remove residual TFA from a purified compound and replace it with a chloride counter-ion.[7][8]
Objective: To convert a compound from its TFA salt form to its HCl salt form.
Materials:
-
Lyophilized compound (TFA salt)
-
100 mM Hydrochloric Acid (HCl) solution
-
Deionized water
-
Liquid nitrogen
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolution: Dissolve the lyophilized peptide or small molecule in a minimal volume of 100 mM HCl solution.
-
Incubation: Allow the solution to stand at room temperature for 1-2 minutes. This ensures complete protonation by the stronger acid (HCl) and displacement of the trifluoroacetate ion.[11]
-
Freezing: Rapidly freeze the solution by immersing the flask in liquid nitrogen until the contents are completely solid.
-
Lyophilization: Place the frozen sample on a lyophilizer and dry under high vacuum until all the solvent (water and the volatile HCl and TFA) has sublimed. This typically takes 24-48 hours.
-
Repetition (Optional but Recommended): For complete removal of TFA, it is often necessary to repeat the process. Re-dissolve the lyophilized solid in deionized water, freeze, and lyophilize again. Repeating this cycle 2-3 times is common to reduce TFA levels to <1%.[5]
-
Final Product: The resulting white, fluffy powder is the hydrochloride salt of your compound, which is much more suitable for biological assays.
References
- BenchChem. (n.d.). The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry.
- BenchChem. (n.d.). Technical Support Center: Trifluoroacetic Acid (TFA) Removal.
- AnaSpec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- Al-Obeidi, F., et al. (1990). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry. ACS Publications.
- ResearchGate. (2015). How can I remove TFA? [Forum Post].
- ResearchGate. (n.d.). Practical cleavage of trifluoroacetamides with p-toluenesulfonic acid.
- Bellamy, A. J., et al. (2007). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. ResearchGate.
- Guidechem. (2021). How can Trifluoroacetamide be easily removed as a protecting group?
- AAPPTec. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides.
- ChemicalBook. (2025). Applications and Synthetic Utility of Trifluoroacetamide.
- BenchChem. (n.d.). Technical Support Center: Assessing and Mitigating the Biological Activity of TFA Counter-Ions.
- Chromatography Forum. (2005). Problems with low level amines by GC-FID.
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- 7. peptide.com [peptide.com]
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- 11. researchgate.net [researchgate.net]
"minimizing by-product formation in the synthesis of quinoline amides"
A Guide to Minimizing By-Product Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the synthesis of quinoline amides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of amide bond formation with quinoline carboxylic acids. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, minimize by-product formation, and achieve higher yields and purity in your reactions.
Introduction: The Challenge of Quinoline Amide Synthesis
Quinoline amides are a vital class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. However, their synthesis is not without its challenges. The journey from a quinoline carboxylic acid and an amine to a pure amide product is often complicated by the formation of stubborn by-products. Understanding the underlying mechanisms of these side reactions is the first step toward overcoming them. This guide will delve into the causality behind common experimental pitfalls and provide robust, self-validating protocols to enhance the integrity of your research.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low, and I have a significant amount of unreacted starting materials. What's going on?
A1: The likely culprit is a premature acid-base reaction that neutralizes your starting materials.
Causality: The direct coupling of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction. The carboxylic acid protonates the amine, forming an unreactive ammonium salt and rendering the amine non-nucleophilic.[1] The basic nitrogen of the quinoline ring can also be protonated, further complicating the reaction.
Troubleshooting Protocol:
-
Activate the Carboxylic Acid: The most common strategy is to convert the carboxylic acid into a more electrophilic, activated form before introducing the amine.[2] This is typically achieved using a coupling reagent.
-
Use a Non-Nucleophilic Base: To scavenge the acid produced during the reaction (e.g., HCl if using an acyl chloride intermediate), a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. These bases will not compete with your primary or secondary amine nucleophile.[2]
-
Consider the Order of Addition: In many protocols, the carboxylic acid is pre-activated with the coupling reagent before the amine is added. This can be crucial for minimizing side reactions.
Q2: I'm using a carbodiimide coupling reagent (DCC or EDC) and I'm observing a significant, often insoluble, by-product. What is it and how do I prevent it?
A2: You are likely forming an N-acylurea by-product, a common issue with carbodiimide coupling.
Causality: Carbodiimides like DCC and EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is designed to react with the amine to form the desired amide, it can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable and unreactive N-acylurea.[3][4][5] This consumes your activated carboxylic acid and reduces your yield.
Troubleshooting Protocol:
-
Introduce an Additive: The most effective way to prevent N-acylurea formation is to use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react rapidly with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.
-
Control the Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) can sometimes disfavor the rearrangement pathway.
-
Optimize Reagent Stoichiometry: Using a slight excess of the coupling reagent and amine relative to the carboxylic acid can sometimes help to drive the reaction towards the desired product.
Q3: My chiral quinoline amide product is showing significant racemization or epimerization. How can I preserve its stereochemical integrity?
A3: Racemization is a known risk during carbodiimide-mediated coupling, but it can be effectively suppressed.
Causality: The O-acylisourea intermediate formed during carbodiimide activation is susceptible to racemization at the alpha-carbon of the carboxylic acid.[6]
Troubleshooting Protocol:
-
Use HOBt or HOAt: As with preventing N-acylurea formation, the addition of HOBt or, even more effectively, HOAt, is the standard and most effective method for suppressing racemization.[6] The resulting active esters are much less prone to racemization.
-
Avoid Excess Base: While a base is often necessary, using a large excess, particularly of a strong base, can promote racemization. Use the minimum amount required to neutralize any acidic by-products.
-
Consider Alternative Coupling Reagents: If racemization remains a persistent issue, consider switching to a phosphonium-based (e.g., PyBOP) or uronium/aminium-based (e.g., HATU, HBTU) coupling reagent, which are often used in peptide synthesis to minimize racemization.[2][7]
Q4: I'm having difficulty purifying my quinoline amide. How can I effectively remove the by-products?
A4: A multi-step purification strategy is often necessary for quinoline amides.
Causality: The final reaction mixture can contain your desired amide, unreacted starting materials, the coupling reagent by-product (e.g., dicyclohexylurea or ethyl-dimethylaminopropyl urea), and potentially other side products.
Purification Protocol:
-
Initial Filtration (for DCC): If you used DCC as the coupling reagent, the dicyclohexylurea (DCU) by-product is largely insoluble in many organic solvents.[6] A simple filtration of the reaction mixture can remove a significant portion of this impurity.
-
Aqueous Workup (for EDC): If you used the water-soluble carbodiimide EDC, the corresponding urea by-product can be removed with an aqueous wash. A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Flash Column Chromatography: This is often the final and most crucial step.
-
Stationary Phase: Silica gel is most common. However, the basic nitrogen of the quinoline can interact strongly with the acidic silica, leading to streaking.[8] To mitigate this, you can either use silica gel treated with a small amount of triethylamine in the eluent (e.g., 0.5-1%) or use a different stationary phase like neutral alumina.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For more polar amides, a dichloromethane/methanol or ethyl acetate/methanol system may be necessary.
-
Frequently Asked Questions (FAQs)
Q: Which coupling reagent is the best for my quinoline amide synthesis?
A: There is no single "best" reagent, as the optimal choice depends on your specific substrates and experimental constraints. Here is a comparative summary:
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Best For |
| Carbodiimides | DCC, EDC | Inexpensive, readily available. | Prone to N-acylurea formation and racemization without additives. DCU by-product can be difficult to remove completely. | General purpose, cost-sensitive syntheses, especially when paired with HOBt/HOAt. |
| Phosphonium Salts | BOP, PyBOP | High reactivity, low racemization. | More expensive, by-products can sometimes be challenging to remove. | Sterically hindered substrates, reactions where racemization is a major concern. |
| Uronium/Aminium Salts | HBTU, HATU | Very high reactivity, fast reaction times, low racemization.[2][7] | Most expensive, can have a side reaction where the amine attacks the reagent. | Difficult couplings, peptide synthesis, and when speed is critical. |
Q: Do I always need to use a base in my coupling reaction?
A: It is highly recommended. A non-nucleophilic organic base like DIPEA or TEA is crucial for scavenging protons generated during the reaction, which can otherwise protonate your amine nucleophile and halt the reaction.
Q: Can the quinoline nitrogen itself interfere with the reaction?
A: While direct participation of the quinoline nitrogen as a nucleophile in a side reaction is not commonly reported, its basicity (pKa ≈ 4.9) is a key consideration. It can be protonated by the carboxylic acid, effectively acting as a "proton sink" and potentially inhibiting the activation of the carboxylic acid. This underscores the importance of using a suitable base to maintain a productive reaction environment.
Visualizing the Chemistry
Diagram 1: General Reaction and Key By-Product Pathways
Caption: Key reaction and side-reaction pathways in quinoline amide synthesis.
Diagram 2: Decision Workflow for Optimizing Quinoline Amide Synthesis
Caption: A decision-making workflow for experimental setup and troubleshooting.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Musiol, R., Jampilek, J., Kralova, K., Tabak, D., Podeszwa, B., Finster, J., & Polanski, J. (n.d.). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Ramazani, A., et al. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(1), 137-142.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this compound.
I. Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a chemical synthesis from grams to kilograms introduces challenges that are often not apparent at a smaller scale. This section addresses common issues encountered during the scale-up of this compound synthesis, providing potential causes and actionable solutions.
Issue 1: Significant Decrease in Yield Upon Scale-Up
Question: My synthesis of this compound worked well on a 10-gram scale, but the yield dropped from 85% to 60% when I moved to a 1-kilogram scale. What are the likely causes and how can I mitigate this?
Answer: A drop in yield during scale-up is a frequent challenge and often points to issues with mass and heat transfer, which are more pronounced in larger reaction volumes.[1] Here’s a breakdown of potential culprits and how to address them:
-
Inadequate Mixing: In larger reactors, standard magnetic stirring may not be sufficient to maintain a homogenous reaction mixture. This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products.[1]
-
Solution: Transition to overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure efficient mixing throughout the reactor.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to dissipate the heat generated by the reaction (exotherm).[1] Uncontrolled exotherms can lead to the degradation of your starting materials, intermediates, or the final product.[1]
-
Solution: Employ a jacketed reactor with a temperature control unit to maintain a consistent internal temperature. For highly exothermic steps, such as the addition of trifluoroacetic anhydride, consider a semi-batch approach where the reagent is added portion-wise to control the rate of heat generation.[1]
-
-
Sub-optimal Reaction Concentration: The ideal concentration on a small scale may not be optimal for a larger batch.
-
Solution: Experiment with slight adjustments to the solvent volume. While higher concentrations can increase reaction rates, they may also lead to problems with solubility, stirring, and heat transfer.[1]
-
Issue 2: Increased Levels of Impurities and Byproduct Formation
Question: On a larger scale, I'm observing new impurities in my crude product that were not present or were negligible at the lab scale. How can I identify and minimize these?
Answer: The appearance of new or increased levels of impurities is often linked to the factors mentioned above (poor mixing and heat control), but can also be due to the quality of starting materials or the presence of moisture.
-
Unreacted 3-Aminoquinoline: This is a common impurity if the reaction is incomplete.
-
Solution: Ensure stoichiometric or a slight excess of trifluoroacetic anhydride is used. Improve mixing and consider a moderate increase in reaction time or temperature, while carefully monitoring for product degradation.
-
-
Diacylated Product (N,N-bis(trifluoroacetyl)-3-aminoquinoline): While less common for this specific substrate, over-acylation can occur with a large excess of the acylating agent and elevated temperatures.
-
Solution: Use a controlled stoichiometry of trifluoroacetic anhydride (typically 1.05 to 1.2 equivalents). Add the anhydride slowly to the solution of 3-aminoquinoline to avoid localized high concentrations.
-
-
Hydrolysis of Trifluoroacetic Anhydride: Trifluoroacetic anhydride is highly reactive towards water.[2] Any moisture in the reactants or solvent will consume the anhydride, leading to the formation of trifluoroacetic acid and reducing the overall yield.
-
Solution: Use anhydrous solvents and ensure that the 3-aminoquinoline is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.
-
-
Polymeric or Tarry Materials: Uncontrolled exotherms or high concentrations of reactants can sometimes lead to the formation of intractable polymeric materials.[1]
-
Solution: Improve heat transfer and control the rate of reagent addition. Running the reaction at a slightly more dilute concentration can also help to mitigate this issue.[1]
-
Issue 3: Challenges in Product Isolation and Purification
Question: Recrystallization of the final product is proving difficult at a larger scale, and I'm experiencing significant product loss. Are there alternative purification strategies?
Answer: Purification is a critical step where significant losses can occur during scale-up. While flash column chromatography is effective at the lab scale, it is often not practical or economical for large quantities.
-
Optimizing Recrystallization:
-
Solution: A systematic approach to finding the optimal solvent system for recrystallization is crucial. A mixture of solvents (e.g., ethyl acetate/hexanes, ethanol/water) often provides better results than a single solvent. Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization and improve the crystal quality.
-
-
Alternative Purification Methods:
-
Slurry Washing: If the product has moderate purity after initial isolation, washing the solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Salt Formation and Recrystallization: Quinolines are basic and can form salts with acids.[3] In some cases, forming a salt (e.g., hydrochloride) and recrystallizing it can be an effective way to remove non-basic impurities. The free base can then be regenerated by treatment with a base.[3]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of this compound, providing concise and informative answers.
Q1: What is the general reaction mechanism for the synthesis of this compound from 3-aminoquinoline and trifluoroacetic anhydride?
The reaction is a nucleophilic acyl substitution. The amino group of 3-aminoquinoline acts as a nucleophile and attacks one of the carbonyl carbons of trifluoroacetic anhydride. This is followed by the elimination of a trifluoroacetate anion as a leaving group to form the final amide product.
Q2: Why is trifluoroacetic anhydride typically used as the acylating agent instead of trifluoroacetyl chloride?
Trifluoroacetic anhydride is a liquid at room temperature, making it easier and safer to handle than trifluoroacetyl chloride, which is a gas.[2] Additionally, the reaction with the anhydride often proceeds more cleanly.
Q3: What are the key safety precautions to consider when working with trifluoroacetic anhydride?
Trifluoroacetic anhydride is corrosive and reacts violently with water.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under anhydrous conditions.
Q4: Can other bases be used in this reaction?
In many cases, the acylation of amines with anhydrides does not require an external base, as the amine starting material can act as a base to neutralize the acid byproduct. However, a non-nucleophilic base like triethylamine or pyridine can be added to scavenge the trifluoroacetic acid formed, which can sometimes improve the reaction rate and yield.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A spot of the reaction mixture is compared to spots of the starting material (3-aminoquinoline) and the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
III. Experimental Protocol and Data
Detailed Step-by-Step Methodology for Scale-Up Synthesis
This protocol is a general guideline for the synthesis of this compound on a 1-kilogram scale.
-
Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled and dried thoroughly.
-
Charging Reactants: The reactor is charged with 3-aminoquinoline (1.0 kg, 6.94 mol) and anhydrous dichloromethane (10 L). The mixture is stirred until the 3-aminoquinoline is fully dissolved.
-
Cooling: The reactor jacket is cooled to 0-5 °C using a circulating chiller.
-
Reagent Addition: Trifluoroacetic anhydride (1.61 kg, 7.63 mol, 1.1 eq) is added dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up: Once the reaction is complete, the mixture is cooled back to 10-15 °C. Deionized water (5 L) is added slowly to quench the excess trifluoroacetic anhydride. The mixture is stirred for 30 minutes.
-
Phase Separation: The stirring is stopped, and the layers are allowed to separate. The organic layer is collected.
-
Washing: The organic layer is washed sequentially with a saturated sodium bicarbonate solution (2 x 5 L) and brine (5 L).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Value |
| Starting Material (3-Aminoquinoline) | 1.0 kg (6.94 mol) |
| Reagent (Trifluoroacetic Anhydride) | 1.61 kg (7.63 mol, 1.1 eq) |
| Solvent (Dichloromethane) | 10 L |
| Reaction Temperature | 0-10 °C (addition), Room Temp (reaction) |
| Reaction Time | 3-6 hours |
| Expected Yield | 1.4 - 1.5 kg (85-90%) |
| Purity (by HPLC) | >98% |
IV. Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for the scaled-up synthesis of this compound.
References
- BenchChem. Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
- BenchChem. Overcoming challenges in the synthesis of substituted quinolines.
-
Okada, E., Sakaemura, T., & Shimomura, N. (2000). Simple Synthetic Method for 3-Trifluoroacetylated 4-Aminoquinolines from 4-Dimethylaminoquinoline by Novel Trifluoroacetylation and N-N Exchange Reactions. Chemistry Letters, 29(5), 50-51. Available from: [Link]
-
Wikipedia. Trifluoroacetic anhydride. Available from: [Link]
Sources
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with Quinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate the complexities of working with quinoline compounds in biological assays and address the common challenge of poor reproducibility. As Senior Application Scientists, we provide not just protocols, but also the reasoning behind them to empower you to make informed decisions in your research.
The Quinoline Conundrum: Understanding the Root Causes of Irreproducibility
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] However, their unique physicochemical properties can also be a significant source of frustration in biological assays, leading to inconsistent and unreliable data. Poor reproducibility often stems from a combination of factors related to the compounds themselves and the assay design.
A primary concern is that some quinoline derivatives, particularly fused tetrahydroquinolines (THQs), are classified as Pan-Assay INterference compoundS (PAINS).[5] These molecules can appear as "hits" in high-throughput screening (HTS) campaigns through non-specific mechanisms rather than direct interaction with the intended target.[5][6] The activity of these compounds is often attributed to reactive byproducts that interfere with the assay.[5] Furthermore, issues like compound purity, solubility, stability, and intrinsic fluorescence can all contribute to assay artifacts and unreliable results.[7][8][9][10]
This guide will provide a structured approach to identifying and mitigating these issues, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) on Poor Reproducibility
Here we address some of the most common questions and concerns from researchers working with quinoline compounds.
Q1: Why are my results with a specific quinoline compound so variable between experiments, even when I follow the same protocol?
A1: This is a frequent and valid concern. The variability often points to underlying issues with the compound's integrity or its behavior in your specific assay conditions. Several factors could be at play:
-
Compound Purity and Integrity: The stated purity on a vendor's certificate of analysis may not always reflect the true purity of the sample you are using.[7][8] Impurities, even at trace levels, can have potent biological activity, leading to misleading results.[8] Furthermore, some quinoline compounds, like fused THQs, can be unstable and degrade upon storage in solution, generating reactive byproducts that interfere with assays.[5]
-
Solubility and Aggregation: Quinolines are often sparingly soluble in aqueous buffers.[1][11] If a compound is not fully dissolved or precipitates out of solution during the experiment, the effective concentration will be lower and inconsistent.[9][10] At higher concentrations, these compounds can also form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive signals.[12]
-
Assay Conditions: The pH and ionic strength of your assay buffer can significantly impact the solubility of quinoline compounds.[11] Minor variations in buffer preparation between experiments can lead to significant differences in compound behavior.
Q2: My quinoline compound is a potent "hit" in my fluorescence-based assay. How can I be sure it's a true positive?
A2: This is a critical question, as quinoline scaffolds are known to be inherently fluorescent.[13][14][15][16] This property can lead to several types of assay interference:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[9]
-
Fluorescence Quenching: Conversely, the compound might absorb light at the excitation or emission wavelength of your fluorescent probe, a phenomenon known as the "inner filter effect," which can lead to a false-negative or a false-positive result in assays that measure a decrease in signal.[5][9]
-
Light Scattering: Poorly soluble compounds can form precipitates that scatter light, which can be misread by the plate reader as a fluorescence signal.[9]
It is essential to perform counter-screens to rule out these artifacts. A simple first step is to measure the fluorescence of the compound in the assay buffer without the other assay components (e.g., enzyme, cells, or detection reagents).
Q3: I've confirmed my quinoline compound is pure and soluble, but I still see inconsistent activity. What else could be going wrong?
A3: If you've ruled out the most common culprits, it's time to look at more subtle interactions and the compound's mechanism of action:
-
Reactivity with Assay Components: Some quinolines can be chemically reactive.[5] They may interact with components in your assay buffer (e.g., reducing agents like DTT) or directly with your target protein through non-specific covalent modification.
-
Complex Biological Effects: Quinoline derivatives can have a wide range of biological activities.[2][4][17][18] Your compound might be affecting cell health or other pathways in a way that indirectly influences your assay readout, especially in cell-based assays. For example, it could be causing cytotoxicity that is independent of the target of interest.
-
Drug-Drug Interactions: In assays where another small molecule is used (e.g., a substrate or a co-factor), there could be unforeseen interactions. For instance, quinolines have been shown to interfere with the heme-mediated activation of artemisinins in malaria research, leading to antagonistic effects.[19]
Troubleshooting Guides: A Step-by-Step Approach to Problem Solving
When faced with poor reproducibility, a systematic troubleshooting approach is key. The following guides provide detailed protocols to diagnose and resolve common issues.
Guide 1: Assessing Compound Purity and Identity
The reproducibility of your data is fundamentally dependent on the quality of your starting materials.[7][8]
Protocol: Verifying Compound Identity and Purity
-
Obtain Analytical Data: Request the full analytical data package from the vendor, including ¹H NMR, ¹³C NMR, LC-MS, and HPLC purity data. Do not rely solely on the stated purity value.
-
In-House Verification (Recommended):
-
LC-MS Analysis: Perform an in-house LC-MS analysis to confirm the molecular weight of the compound and to get an initial assessment of its purity.
-
Quantitative ¹H NMR (qHNMR): For critical compounds, qHNMR is a powerful technique to determine the absolute purity of a sample without the need for a reference standard of the same compound.[7]
-
-
Interpreting the Data:
-
Compare your in-house data with the vendor's data. Any discrepancies should be investigated.
-
Look for the presence of unexpected peaks in the chromatogram or signals in the NMR spectrum. These could be impurities or degradation products.
-
| Parameter | Method | Purpose |
| Identity | LC-MS, ¹H NMR, ¹³C NMR | Confirms the chemical structure and molecular weight. |
| Purity | HPLC, qHNMR | Quantifies the percentage of the desired compound in the sample.[20] |
Guide 2: Investigating a "Hit" from a Primary Screen
This workflow will help you determine if an initial hit, particularly from a high-throughput screen, is a true lead compound or an artifact.
Workflow for Hit Validation
Caption: A workflow for validating hits from primary screens.
Guide 3: Troubleshooting Solubility Issues
Poor solubility is a frequent cause of irreproducibility.[10]
Protocol: Assessing and Improving Compound Solubility
-
Visual Inspection: Prepare your highest concentration stock solution and the highest concentration in your final assay buffer. Visually inspect for any precipitate or cloudiness.
-
Solubility Measurement: If possible, use a nephelometer or a similar instrument to quantify the solubility of your compound in the assay buffer.
-
Improving Solubility:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent. However, ensure the final concentration in your assay is low (typically <0.5%) and that you have a vehicle control with the same DMSO concentration.[21]
-
pH Adjustment: For quinolines with a basic nitrogen, slightly lowering the pH of the buffer can increase solubility.[11][21] Test a range of pH values to find the optimal condition that does not affect your assay performance.
-
Sonication/Vortexing: Ensure your compound is thoroughly dissolved by vortexing and/or sonicating the stock solution.
-
| Strategy | Mechanism | Considerations |
| Co-solvents (e.g., DMSO) | Increases the polarity of the solvent. | Can affect protein stability and cell viability at high concentrations. |
| pH Adjustment | Protonation of basic groups increases aqueous solubility. | Ensure the new pH is compatible with the biological system. |
| Excipients (e.g., cyclodextrins) | Encapsulate the hydrophobic compound. | Can have their own biological effects and may interfere with binding. |
Guide 4: Detecting and Mitigating Assay Interference
This guide helps to identify if your quinoline compound is directly interfering with the assay technology.
Protocol: Testing for Autofluorescence
-
Prepare a dilution series of your quinoline compound in the final assay buffer.
-
Add the compound to an empty plate (or a plate with all assay components except the fluorescent substrate/probe).
-
Read the plate using the same excitation and emission wavelengths as your main experiment.
-
Analyze the data: If you see a dose-dependent increase in signal, your compound is autofluorescent and is likely causing a false positive.
Caption: A decision tree for troubleshooting assay interference.
Best Practices for Working with Quinoline Compounds
Proactive measures can prevent many of the issues that lead to poor reproducibility.
-
Source with Scrutiny: Whenever possible, purchase compounds from reputable vendors who provide comprehensive analytical data.
-
Characterize In-House: Always confirm the identity and purity of your compounds upon receipt and before use in critical experiments.[7][8][22]
-
Proper Storage: Store compounds as recommended by the manufacturer, typically as a dry powder at -20°C or -80°C, protected from light and moisture.[23] Prepare stock solutions fresh, or if they must be stored, aliquot into single-use volumes to avoid multiple freeze-thaw cycles.[23] Some quinolines are unstable in solution, so long-term storage in solvents like DMSO should be validated.[5]
-
Use Controls Diligently:
-
Positive and Negative Controls: These are essential to ensure the assay is performing as expected.
-
Vehicle Control: Always include a control with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Compound-Only Control: To check for assay interference, include a control with the quinoline compound in the assay buffer without the biological target.
-
-
Embrace Orthogonal Assays: If you get a hit in one assay, confirm it using a different, orthogonal method that has a different detection technology (e.g., confirm a fluorescence-based hit with a label-free method like Surface Plasmon Resonance).[6] This is a robust way to rule out technology-specific artifacts.
References
-
Daly, C. A., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
X-Chem. (n.d.). DEL Screen Artifacts: How to Find and Avoid Them. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Available at: [Link]
-
MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Available at: [Link]
-
Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. PubMed Central. Available at: [Link]
-
Kim, E., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available at: [Link]
-
Wang, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Quinoline. Available at: [Link]
-
Sahoo, S. K., et al. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available at: [Link]
-
YourDictionary. (n.d.). Preparation and Properties of Quinoline. Available at: [Link]
-
Li, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing. Available at: [Link]
-
Pinto, M., et al. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. PubMed Central. Available at: [Link]
-
Singh, R., et al. (2023). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. Available at: [Link]
-
Kellner, S., et al. (2017). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. Angewandte Chemie International Edition. Available at: [Link]
-
Matson, M., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
El-Fattah, M. A. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. National Institutes of Health. Available at: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Available at: [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. Available at: [Link]
-
Medikamenter QS. (2023). Understanding Assay, Purity, and Potency in Analytical Chemistry. Available at: [Link]
-
Lin-Gibson, S., et al. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Polymers. Available at: [Link]
-
Gupta, H. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]
-
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Marin, A., et al. (2015). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]
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Tiglani, D. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. Available at: [Link]
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Validation & Comparative
A Tale of Two Isomers: Unraveling the Biological Activities of Quinoline-3-yl vs. Quinolin-8-yl Acetamides
A Senior Application Scientist's In-Depth Technical Guide
In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its versatility lies in the myriad of biological activities it can exhibit, from anticancer and antimicrobial to anti-inflammatory and beyond, largely dictated by the nature and positioning of its substituents.[3][4] This guide delves into a nuanced yet critical aspect of quinoline chemistry: a comparative analysis of the biological activities of acetamide derivatives at the quinoline-3-yl versus the quinolin-8-yl positions. While seemingly minor, this positional isomerism can profoundly impact a molecule's interaction with biological targets, leading to vastly different pharmacological profiles.
This comparison is not merely an academic exercise; it is a crucial consideration for researchers, scientists, and drug development professionals aiming to fine-tune the efficacy and selectivity of quinoline-based drug candidates. We will dissect the available experimental data, explore the underlying structure-activity relationships, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Decisive Role of Substituent Placement: A Structural Overview
The quinoline ring system, a fusion of a benzene and a pyridine ring, presents multiple non-equivalent positions for substitution. The electronic properties and steric environment of each position are unique, influencing the molecule's overall shape, polarity, and ability to engage in specific intermolecular interactions with biological macromolecules.
The 3-position is situated on the electron-deficient pyridine ring, adjacent to the ring nitrogen. This placement can influence hydrogen bonding capabilities and π-stacking interactions. In contrast, the 8-position is on the benzene ring, peri-positioned to the nitrogen atom. This proximity allows for potential intramolecular hydrogen bonding and metal chelation, particularly if a hydroxyl group is also present at this position, a common feature in many biologically active quinolin-8-yl derivatives.[5] These fundamental structural differences are the wellspring of the divergent biological activities we will explore.
Anticancer Activity: A Tale of Divergent Mechanisms
The quest for novel anticancer agents has extensively explored the quinoline scaffold.[1][2] However, the substitution pattern of the acetamide group at the 3- versus 8-position reveals a fascinating divergence in efficacy and potential mechanisms of action.
Quinoline-3-yl Acetamides and Related Amides in Oncology
Research into quinoline-3-carboxamides, structurally similar to acetamides, has pointed towards their role as inhibitors of specific cellular signaling pathways crucial for cancer cell survival. For instance, certain quinoline-3-carboxamide derivatives have been identified as potent and selective inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response (DDR).[6][7] By inhibiting ATM, these compounds can sensitize cancer cells to the effects of DNA-damaging therapies like radiation and chemotherapy.
However, the anticancer activity of 3-substituted quinolines is not always guaranteed. Some studies have reported that quinolin-3-yl-substituted compounds can be devoid of cytotoxic activity in broad-spectrum screens.[1] This suggests that the efficacy of these compounds is highly dependent on the specific molecular target and the overall substitution pattern of the molecule. Structure-activity relationship (SAR) studies on quinoline-3-carboxamide ATM inhibitors have highlighted the critical importance of other substituents on the quinoline ring for potent activity.[6]
Quinolin-8-yl Acetamides and the Power of Chelation
In contrast, the anticancer potential of quinolin-8-yl derivatives, including acetamides, is often linked to the well-established biological activity of the 8-hydroxyquinoline scaffold.[5] 8-Hydroxyquinolines are known metal chelators, and this ability to sequester essential metal ions can disrupt various cellular processes in cancer cells, leading to cytotoxicity. While N-(quinolin-8-yl)acetamides are not 8-hydroxyquinolines themselves, the proximity of the acetamide group to the 8-position can influence the molecule's coordination chemistry and overall biological profile.
Studies on related 8-hydroxyquinoline derivatives have shown that substitutions at the 5- and 7-positions can significantly modulate their anticancer activity. For instance, the introduction of an electron-withdrawing acetamide group at the 5-position of an 8-hydroxyquinoline derivative was found to eliminate selective toxicity.[8] This underscores the delicate interplay of substituents in determining the biological outcome.
Table 1: Comparative Anticancer Activity of Quinoline-3-yl and Quinolin-8-yl Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Quinoline-3-yl Carboxamides | Representative ATM Inhibitors | Various | Potent, often in nanomolar range | |
| Quinoline-3-yl Derivatives | 2-Cyano-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 µM | [1] |
| Quinolin-8-yl Sulfonamides | Compound 9a | C32 (Melanoma) | 520 µM | |
| Quinolin-8-yl Benzoate | Quinolin-8-yl 4-chlorobenzoate | HOP-92 (Lung) | Low activity | [4] |
Note: Direct comparative data for acetamides is limited. This table presents data for structurally related derivatives to illustrate general trends.
Antimicrobial Activity: A Battle on Multiple Fronts
Quinoline derivatives have a storied history in the fight against infectious diseases.[9] Here too, the positioning of the acetamide group plays a pivotal role in defining the spectrum and potency of antimicrobial action.
Quinoline-3-yl Acetamides in Antimicrobial Research
The literature on the antimicrobial properties of quinoline-3-yl acetamides specifically is less extensive compared to their 8-yl counterparts. However, studies on related quinoline-3-yl derivatives have shown promising results. For instance, certain quinoline-3-yl hydrazone derivatives have demonstrated good antibacterial activity.[10] The mechanism of action for these compounds is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
Quinolin-8-yl Acetamides: A Legacy of Antimicrobial Potency
The quinolin-8-yl scaffold has a more established reputation in the antimicrobial arena, largely stemming from the potent activity of 8-hydroxyquinoline and its derivatives.[5] N-(quinolin-8-yl)acetamide derivatives have been synthesized and evaluated for their anti-tubercular activity, showing promising results against Mycobacterium tuberculosis.[11] The proposed mechanism for many 8-substituted quinolines involves the chelation of metal ions that are crucial for the survival and growth of microorganisms.
Table 2: Comparative Antimicrobial Activity of Quinoline-3-yl and Quinolin-8-yl Derivatives
| Compound Class | Derivative | Microorganism | Activity (MIC) | Reference |
| Quinoline-3-yl Derivatives | 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide | P. aeruginosa | Good potency | [10] |
| Quinolin-8-yl Acetamides | N-(quinolin-8-yl)acetamide derivatives | M. tuberculosis H37Rv | Moderate to good activity | [11] |
| Quinolin-8-yl Derivatives | 5-chloro-7-(pyrrolidin-1-yl-methyl)quinolin-8-ol | Gram-positive & Gram-negative bacteria | 0.125–8 µg/mL | [12] |
Experimental Protocols: A Guide for the Bench Scientist
To ensure the integrity and reproducibility of research in this field, standardized and well-documented experimental protocols are paramount. The following are detailed methodologies for the synthesis, characterization, and biological evaluation of quinoline acetamides.
Synthesis and Characterization
The synthesis of quinoline-3-yl and quinolin-8-yl acetamides typically involves the acylation of the corresponding aminoquinoline with acetic anhydride or acetyl chloride.
General Synthesis of N-(Quinolin-X-yl)acetamide:
-
Dissolution: Dissolve the starting aminoquinoline (3-aminoquinoline or 8-aminoquinoline) in a suitable solvent such as dichloromethane or pyridine.
-
Acylation: Add acetic anhydride or acetyl chloride dropwise to the solution at 0°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[13][14]
Caption: General workflow for the synthesis and characterization of N-(quinolin-X-yl)acetamides.
In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[15][16][17][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[19]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][12][20]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Concluding Remarks and Future Directions
The comparative analysis of quinoline-3-yl and quinolin-8-yl acetamides reveals a compelling narrative of how subtle changes in molecular architecture can lead to significant shifts in biological activity. While quinoline-3-yl derivatives show promise as targeted agents against specific enzymes like ATM kinase, their broad-spectrum cytotoxicity can be variable. In contrast, the quinolin-8-yl scaffold, particularly when leveraging the properties of the 8-hydroxyquinoline moiety, demonstrates robust and broad-spectrum antimicrobial and anticancer activities, often attributed to its metal-chelating properties.
This guide underscores the importance of a rational, structure-based approach to drug design. For researchers in this field, the key takeaways are:
-
Positional Isomerism is a Critical Design Element: Do not underestimate the impact of substituent placement on the quinoline ring.
-
Mechanism of Action-Driven Design: The choice between a 3-yl and 8-yl substitution should be guided by the desired therapeutic target and mechanism of action.
-
Leverage Existing Knowledge: The extensive literature on 8-hydroxyquinolines can provide valuable insights for the design of novel quinolin-8-yl derivatives.
Future research should focus on direct, head-to-head comparative studies of quinoline-3-yl and quinolin-8-yl acetamides against a wide panel of cancer cell lines and microbial strains. Such studies, coupled with mechanistic investigations, will be invaluable in elucidating the precise molecular determinants of their biological activities and will pave the way for the development of the next generation of quinoline-based therapeutics.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoroacetylated Quinoline Isomers
Introduction: The Quinoline Scaffold and the Power of Fluorine
The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3]
The introduction of fluorine-containing substituents, particularly the trifluoroacetyl group (-COCF₃), into organic molecules has become a powerful strategy in drug design. The trifluoromethyl group's unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of trifluoroacetylated quinoline isomers, synthesizing available data to offer insights for researchers, scientists, and drug development professionals.
Synthesis and Structural Characterization of Trifluoroacetylated Quinoline Isomers
The synthesis of trifluoroacetylated quinolines can be approached through several synthetic routes. A common strategy involves the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group adjacent to a carbonyl. For trifluoroacetylated derivatives, a key precursor is a trifluoromethyl β-diketone.
Experimental Protocol: General Friedländer Synthesis of a Trifluoroacetylated Quinoline
This protocol outlines a general procedure for the synthesis of a trifluoroacetylated quinoline derivative.
Materials:
-
2-aminobenzaldehyde (or a substituted analog)
-
1,1,1-trifluoro-2,4-pentanedione
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Reagents: Add 1,1,1-trifluoro-2,4-pentanedione (1.1 equivalents) to the solution, followed by a catalytic amount of piperidine (0.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a dilute hydrochloric acid solution, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.
Comparative Analysis of Biological Activity: An Extrapolated View
Due to the absence of a direct comparative study, this section will present available data on trifluoromethyl-substituted quinolines and extrapolate the likely impact of the trifluoroacetyl group's position on biological activity. The primary focus will be on anticancer and antimicrobial activities, as these are the most extensively studied areas for quinoline derivatives.
The position of the electron-withdrawing trifluoroacetyl group is expected to significantly influence the molecule's electronic distribution, hydrogen bonding potential, and steric profile, thereby affecting its interaction with biological targets.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity.[4] The mechanism of action often involves the inhibition of key enzymes like topoisomerases or protein kinases.[5]
Table 1: Anticancer Activity of Representative Trifluoromethyl-Substituted Quinolines
| Compound/Isomer Position of -CF₃ | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-CF₃, 8-CF₃ | HL-60 | 19.88 | [6] |
| 4-CF₃ | Not specified | Not specified | [7] |
| 2-CF₃ (as part of a larger molecule) | A549, HT-29, MKN-45 | 0.07, 0.08, 0.22 | [8] |
Note: The data presented is for trifluoromethyl (-CF₃) substituted quinolines, not exclusively trifluoroacetyl (-COCF₃). This data is used to infer potential SAR trends.
Structure-Activity Relationship Insights:
-
Position 2 and 4: Substitution at the 2 and 4-positions of the quinoline ring has been shown to be crucial for anticancer activity. The presence of a trifluoromethyl group at position 2, often in combination with other substituents, has led to potent cytotoxic compounds.[6][8] A trifluoroacetyl group at these positions could potentially enhance activity by acting as a strong electron-withdrawing group and a potential hydrogen bond acceptor.
-
Position 6 and 7: Modifications at the 6 and 7-positions in the benzo ring of the quinoline scaffold have also been explored. Electron-withdrawing groups in these positions can influence the overall electronic properties of the molecule and its interaction with biological targets.
-
Position 8: The presence of a trifluoromethyl group at the 8-position has been noted in some active compounds, suggesting its potential contribution to potency.[6]
Antimicrobial Activity
Quinolone and fluoroquinolone antibiotics are a well-established class of antibacterial agents. The introduction of a trifluoroacetyl group could modulate the antimicrobial spectrum and potency of novel quinoline derivatives.
Table 2: Antimicrobial Activity of Representative Fluoro-Substituted Quinolines
| Compound/Isomer Position of Fluorine | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-Fluoro (Fluoroquinolones) | S. aureus, E. coli | Varies widely | |
| 7-Fluoro (Fluoroquinolones) | S. aureus, E. coli | Varies widely |
Note: The data presented is for fluoro-substituted quinolones, a related class of compounds, to infer potential SAR trends for trifluoroacetylated quinolines.
Structure-Activity Relationship Insights:
-
Position 6 and 7: In the context of fluoroquinolone antibiotics, fluorine substitution at the 6-position and a heterocyclic substituent at the 7-position are critical for broad-spectrum antibacterial activity. A trifluoroacetyl group at these positions would be a significant modification and its effect would need to be experimentally determined.
-
Position 3: A carboxylic acid group at the 3-position is a hallmark of quinolone antibiotics, essential for their interaction with bacterial DNA gyrase and topoisomerase IV. The replacement of this group with a trifluoroacetyl moiety would likely alter the mechanism of action.
-
Positional Isomerism Impact: A study on isoamphipathic antibacterial molecules demonstrated that positional isomerism (ortho, meta, para) significantly impacts antibacterial activity and selectivity, with the ortho-isomer showing superior selectivity for bacterial over mammalian cells. This highlights the critical role of substituent placement in determining the therapeutic index of antimicrobial agents.
Conclusion and Future Directions
The trifluoroacetylated quinoline scaffold holds considerable promise for the development of novel therapeutic agents. While a comprehensive, direct comparative study of all positional isomers is currently lacking in the scientific literature, the available data on related quinoline derivatives allows for informed hypotheses regarding their structure-activity relationships.
The electron-withdrawing nature of the trifluoroacetyl group is expected to significantly influence the biological activity of the quinoline core. The position of this group will likely dictate the molecule's interaction with specific biological targets, leading to variations in potency and selectivity across different isomers.
This guide underscores a critical knowledge gap and highlights the need for a systematic synthesis and biological evaluation of a complete series of trifluoroacetylated quinoline isomers. Such a study would provide invaluable data for the rational design of more potent and selective drug candidates for a range of diseases, including cancer and infectious diseases.
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Synthesis and cytotoxic evaluation of certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl). (n.d.). PubMed. [Link]
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Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. [Link]
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Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. [Link]
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A Proposed Framework for the Validation of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide as a Kinase Inhibitor: A Comparative Guide
Introduction: The Rationale for Investigating 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases make it an ideal starting point for the design of potent and selective inhibitors.[3] The compound this compound, while not extensively characterized in the public domain, presents an intriguing candidate for investigation as a kinase inhibitor. The trifluoroacetamide group can significantly alter the electronic properties and binding interactions of the molecule, potentially conferring novel selectivity and potency.[4]
This guide provides a comprehensive framework for the systematic validation of this compound as a kinase inhibitor. We will outline a series of experiments designed to elucidate its inhibitory profile, benchmark its performance against established clinical kinase inhibitors, and propose a pathway for further preclinical development. The experimental choices are rationalized to ensure a robust and self-validating data package, suitable for researchers in drug discovery and development.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the potential efficacy of this compound, it is essential to compare it against well-characterized kinase inhibitors that are either clinically approved or in late-stage development. Given the prevalence of the quinoline and related quinazoline cores in inhibitors of key oncogenic kinases, we propose the following comparators:
-
Erlotinib: An EGFR tyrosine kinase inhibitor with a quinazoline core, widely used in the treatment of non-small cell lung cancer.[5][6]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, targeting VEGFR, PDGFR, and c-KIT, among others.[7]
-
Dasatinib: A potent inhibitor of multiple kinases, including BCR-Abl and Src family kinases.[8]
These comparators provide a robust baseline for evaluating the potency and selectivity of our candidate compound against some of the most critical kinase targets in oncology.
Experimental Validation: A Tiered Approach
A tiered approach to validation ensures a logical and resource-efficient evaluation of the candidate compound. This process begins with broad biochemical screening and progresses to more complex cell-based and mechanistic studies.
Tier 1: In Vitro Kinase Inhibition Assays
The initial step is to determine the direct inhibitory activity of this compound against a panel of purified kinases. A radiometric assay, which measures the incorporation of radioactively labeled phosphate from ATP onto a substrate, is considered the gold standard for its high sensitivity and direct measurement of enzymatic activity.[9]
Experimental Protocol: In Vitro Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and varying concentrations of this compound or a comparator drug.
-
Initiation: Start the kinase reaction by adding a master mix containing ATP and [γ-³³P]ATP.[10]
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a filtermat, wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Proposed Kinase Panel for Initial Screening:
-
EGFR (Epidermal Growth Factor Receptor): A key driver in many epithelial cancers.[11][12]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis.[13][14]
-
Src (Proto-oncogene tyrosine-protein kinase Src): Involved in cell proliferation, survival, and migration.[15][16]
-
Abl (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase implicated in chronic myeloid leukemia.
Hypothetical Data Summary: In Vitro Kinase Inhibition
| Compound | EGFR (IC50, nM) | VEGFR2 (IC50, nM) | Src (IC50, nM) | Abl (IC50, nM) | CDK9 (IC50, nM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Erlotinib | 10 | >10,000 | >10,000 | >10,000 | >10,000 |
| Sunitinib | 250 | 5 | 150 | 300 | >10,000 |
| Dasatinib | 500 | 100 | 1 | 0.5 | 50 |
TBD: To be determined by experimental validation.
Tier 2: Cell-Based Assays for Antiproliferative Activity
Following the identification of promising activity in biochemical assays, the next crucial step is to assess the compound's effect on cancer cell proliferation. This provides insights into its cell permeability and its ability to inhibit the target kinase in a more complex biological environment.
Experimental Protocol: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate cancer cell lines with known kinase dependencies (e.g., A549 for EGFR, K562 for Abl) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator drugs for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
Hypothetical Data Summary: Antiproliferative Activity
| Compound | A549 (NSCLC, EGFR dependent) GI50, nM | K562 (CML, Abl dependent) GI50, nM | HUVEC (Endothelial, VEGFR dependent) GI50, nM |
| This compound | TBD | TBD | TBD |
| Erlotinib | 50 | >10,000 | >10,000 |
| Sunitinib | 1,000 | 500 | 20 |
| Dasatinib | 2,000 | 1 | 100 |
TBD: To be determined by experimental validation.
Tier 3: Mechanism of Action - Target Engagement and Downstream Signaling
To confirm that the observed antiproliferative effects are due to the inhibition of the intended kinase target, it is essential to demonstrate target engagement within the cell. This is typically achieved by assessing the phosphorylation status of the kinase itself or its immediate downstream substrates.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment: Treat the relevant cancer cell lines with this compound at concentrations around its GI50 value for a short period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-EGFR) and its total form. Also, probe for downstream markers (e.g., phospho-Akt, phospho-ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated proteins compared to the total protein levels.
Visualizing the Path Forward
To clearly communicate the proposed validation strategy and the underlying biological context, we can use diagrams to represent the experimental workflow and a representative signaling pathway.
Caption: Proposed experimental workflow for the validation of this compound.
Caption: A representative receptor tyrosine kinase signaling pathway potentially targeted by the candidate inhibitor.
Conclusion and Future Directions
The framework outlined in this guide provides a clear and scientifically rigorous path for the validation of this compound as a novel kinase inhibitor. By systematically evaluating its biochemical potency, cellular activity, and mechanism of action, and by benchmarking its performance against established drugs, we can build a comprehensive data package to support its further development. Positive outcomes from these studies would warrant progression to selectivity profiling against a broader kinase panel, ADME/Tox studies, and ultimately, in vivo efficacy studies in relevant animal models. This structured approach maximizes the potential for discovering a new and effective therapeutic agent.
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Elucidating the Enigmatic Mechanism of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide: A Comparative Guide to Mechanistic Investigation
For researchers and drug development professionals, the discovery of a novel bioactive compound is both an exhilarating and daunting prospect. The molecule, 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide, with its quinoline core and trifluoroacetamide moiety, presents a compelling case for investigation. While the broader families of quinoline and trifluoroacetamide derivatives are known for a wide spectrum of biological activities, from antibacterial to enzyme inhibition, the specific mechanism of action for this particular conjugate remains uncharted territory.[1][2][3][4]
This guide provides a comprehensive framework for systematically confirming the mechanism of action of this compound. We will navigate the logical progression of experimental inquiry, from broad phenotypic screening to specific target identification and validation. This document is structured not as a rigid protocol, but as a decision-making tool, empowering researchers to design and execute a self-validating and robust investigation. We will also explore potential alternative compounds for comparative analysis, a crucial step in understanding the unique properties of our lead molecule.
Part 1: Initial Hypothesis Generation and Comparative Landscape
The chemical architecture of this compound offers initial clues to its potential biological roles. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs with diverse mechanisms.[2][5] The trifluoroacetamide group, with its strong electron-withdrawing properties, can significantly influence molecular interactions and metabolic stability.[4]
Initial Mechanistic Hypotheses:
Based on the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound:
-
Enzyme Inhibition: Many quinoline-acetamide derivatives have demonstrated potent inhibitory effects on various enzymes, such as α-glucosidase and PI3Kα.[6][7][8][9]
-
Antimicrobial Activity: Quinoline derivatives are known for their antibacterial properties, often by targeting essential bacterial proteins.[1][10]
-
Antiparasitic Activity: Fluorinated quinoline compounds have shown promise as antiparasitic agents.[11]
-
Ion Channel Modulation: Certain quinoline-containing structures are known to interact with ion channels.
-
Receptor Agonism/Antagonism: The compound could potentially interact with specific cellular receptors to elicit a biological response.
Comparative Compound Selection:
To provide context and validate our findings, a comparative analysis with structurally or functionally related molecules is essential. The choice of comparators will depend on the outcomes of the initial screening assays. Potential candidates include:
-
Structural Analogs:
-
N-(quinolin-3-yl)acetamide: To assess the contribution of the trifluoro group.
-
2,2,2-Trifluoro-N-phenylacetamide: To understand the role of the quinoline moiety.
-
-
Known Inhibitors/Modulators:
-
If enzymatic inhibition is suspected, a known inhibitor of the specific enzyme class should be used as a positive control (e.g., Acarbose for α-glucosidase).
-
If antimicrobial activity is observed, established antibiotics with known mechanisms (e.g., ciprofloxacin) will serve as benchmarks.
-
Part 2: A Step-by-Step Experimental Workflow for Mechanistic Confirmation
The following experimental workflow is designed to systematically narrow down the potential mechanisms of action and provide robust, verifiable data.
Workflow for Mechanistic Investigation
Caption: A logical workflow for the mechanistic investigation of a novel compound.
Detailed Experimental Protocols
Phase 1: Broad Phenotypic Screening
-
Objective: To identify the general biological activity profile of this compound.
-
Protocol: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Plate a panel of human cancer cell lines and normal cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and comparators for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
-
Phase 2: Focused Mechanistic Assays (Example: Enzyme Inhibition)
-
Objective: To determine if the compound acts as an inhibitor of specific enzymes.
-
Protocol: In Vitro α-Glucosidase Inhibition Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing α-glucosidase enzyme in a suitable buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound and the positive control (Acarbose) to the reaction mixture and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside).
-
Kinetic Reading: Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at 405 nm over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).
-
Phase 3: Target Identification & Validation
-
Objective: To identify the direct molecular target of the compound.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting for a suspected target protein.
-
Interpretation: A shift in the melting curve of the protein in the presence of the compound indicates direct binding.
-
Part 3: Data Interpretation and Comparative Analysis
Table 1: Hypothetical Comparative Data for Initial Screening
| Compound | Cancer Cell Line A (IC50, µM) | Bacterial Strain B (MIC, µg/mL) | α-Glucosidase (IC50, µM) |
| This compound | 15.2 | 8 | 5.6 |
| N-(quinolin-3-yl)acetamide | > 100 | 64 | 89.3 |
| 2,2,2-Trifluoro-N-phenylacetamide | 85.7 | > 128 | > 200 |
| Acarbose (Positive Control) | N/A | N/A | 150.4 |
| Ciprofloxacin (Positive Control) | N/A | 0.5 | N/A |
Interpretation of Hypothetical Data:
The hypothetical data in Table 1 would suggest that the trifluoromethyl group is critical for the observed biological activities. The superior potency of this compound against both a cancer cell line and a bacterial strain, as well as its significant α-glucosidase inhibitory activity compared to the analogs, points towards a multi-faceted mechanism or a highly specific interaction facilitated by the complete molecular structure.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to unraveling the mechanism of action of this compound. The proposed workflow, from broad phenotypic screening to specific target validation, is designed to yield unambiguous and reproducible results. By comparing the compound's activity with carefully selected alternatives, researchers can gain a deeper understanding of its structure-activity relationship and its unique therapeutic potential. The insights gained from this comprehensive investigation will be invaluable for guiding future lead optimization and preclinical development efforts.
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A Comparative Guide to Cross-Reactivity Profiling of Trifluoroacetylated Quinoline Derivatives
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its versatile bicyclic aromatic system allows for extensive functionalization, leading to derivatives with potent activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][3][4] A common strategy in modern drug design to enhance a molecule's potency, metabolic stability, and cell permeability is the introduction of fluorine-containing functional groups.[5][6] Among these, the trifluoroacetyl (-C(O)CF₃) group is particularly noteworthy. Its strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent quinoline molecule, potentially leading to enhanced target affinity.[7][8]
However, such modifications can also profoundly alter the molecule's interaction with the broader proteome. This guide provides an in-depth framework for the systematic cross-reactivity profiling of trifluoroacetylated quinoline derivatives. We will explore the causal logic behind experimental choices, compare these derivatives against relevant alternatives, and provide actionable protocols to ensure a robust and self-validating assessment of off-target effects—a critical step in mitigating potential toxicity and discovering novel therapeutic applications.[9][10]
The Trifluoroacetyl Moiety: A Double-Edged Sword in Selectivity
The introduction of a trifluoroacetyl group is a deliberate chemical choice intended to enhance specific molecular properties. The trifluoromethyl group (-CF₃) is known to improve metabolic stability and binding selectivity by altering lipophilicity and electrostatic interactions.[8] The adjacent carbonyl group in the trifluoroacetyl moiety further amplifies these electronic effects, creating a highly polarized region on the quinoline scaffold.
Causality Behind Potential Cross-Reactivity:
-
Altered Electrostatics: The intense electron-withdrawing effect can change the hydrogen bonding capabilities and overall electronic signature of the quinoline, leading to novel, unintended interactions with off-target proteins.
-
Increased Reactivity: The carbonyl carbon of the trifluoroacetyl group is highly electrophilic, increasing the potential for covalent interactions with nucleophilic residues (like cysteine or lysine) on proteins, a mechanism that can lead to irreversible inhibition and idiosyncratic toxicity.[11]
-
Conformational Constraints: The steric bulk of the group can lock the molecule into specific conformations that may fit promiscuously into the binding pockets of related proteins, such as different members of a kinase family.
Understanding these underlying principles is crucial for designing a profiling strategy that can effectively identify and characterize these potential liabilities.
A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is the most efficient method for profiling, starting with broad screening and progressing to more specific, hypothesis-driven assays. This ensures that resources are focused on the most relevant off-target interactions.
Caption: A tiered workflow for systematic cross-reactivity profiling.
Comparative Framework: Contextualizing Selectivity
To interpret the cross-reactivity profile of a trifluoroacetylated quinoline derivative (TFA-Quin), it must be compared against logical alternatives.
-
Non-Fluorinated Quinoline Analog (NF-Quin): This is the most direct comparator. It isolates the specific contribution of the trifluoroacetyl group to the overall selectivity profile.
-
Alternative Scaffold (e.g., Quinazoline): Comparing the TFA-Quin to a compound with a different core scaffold but targeting the same primary protein provides context within the broader landscape of available chemotypes.[12][13]
Data Presentation: Quantifying Selectivity
All quantitative data should be summarized in tables for clear comparison. The primary metric for selectivity is the Selectivity Score (S-Score) , calculated as IC₅₀ (Off-Target) / IC₅₀ (On-Target). A higher S-Score indicates greater selectivity.
Table 1: Comparative Kinase Selectivity Profile
| Compound ID | Primary Target: Kinase A (IC₅₀, nM) | Off-Target: Kinase B (IC₅₀, nM) | Off-Target: Kinase C (IC₅₀, nM) | S-Score (vs. B) | S-Score (vs. C) |
| TFA-Quin | 15 | 250 | 1,200 | 16.7 | 80 |
| NF-Quin | 50 | >10,000 | 8,000 | >200 | 160 |
| Quinazoline-X | 10 | 800 | 950 | 80 | 95 |
Interpretation: In this hypothetical example, the addition of the TFA group increased potency against the primary target (15 nM vs. 50 nM). However, it dramatically reduced selectivity, showing significant activity against Kinase B, whereas the non-fluorinated analog was clean. This is a classic trade-off that must be carefully evaluated.
Key Experimental Protocols
The trustworthiness of any profiling guide rests on detailed, reproducible methodologies. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Radiometric Kinase Profiling Assay (Tier 1)
Objective: To determine the inhibitory activity of a compound against a broad panel of protein kinases.[9]
Causality: This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide, providing a highly sensitive and unambiguous readout of enzyme activity. Using an ATP concentration near the Michaelis-Menten constant (Km) makes the assay particularly sensitive for detecting ATP-competitive inhibitors.
Methodology:
-
Compound Preparation: Serially dilute the test compound (TFA-Quin) and comparators in 100% DMSO to create a concentration range (e.g., 10 mM to 1 nM).
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing the specific kinase, its corresponding substrate peptide, and cofactors (e.g., MgCl₂).
-
Initiation: Add 1 µL of the diluted compound to the reaction mixture. Allow a 10-minute pre-incubation at room temperature to permit compound binding.
-
Start Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP (at a concentration approximating the Km for each kinase). The final DMSO concentration should be ≤1%.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Signal Detection: Transfer the reaction mixture onto a phosphocellulose filter mat. Wash the mat multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the mat, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
Controls:
-
Positive Control: A known inhibitor for each kinase (e.g., Staurosporine) to confirm assay validity.
-
Negative Control: DMSO vehicle only, representing 100% kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA) (Tier 2)
Objective: To verify that an off-target interaction observed in a biochemical assay translates to target engagement within a live-cell environment.
Causality: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates to various temperatures, one can observe a "shift" in the protein's melting curve in the presence of a binding compound, providing direct evidence of target engagement in a native cellular context.
Methodology:
-
Cell Culture & Treatment: Culture a relevant cell line (e.g., one that endogenously expresses the off-target of interest) to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the biochemical IC₅₀) or DMSO vehicle for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Heating Gradient: Aliquot the supernatant into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated samples again at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and prepare it for analysis by Western Blot or mass spectrometry.
-
Detection: Perform a Western Blot using an antibody specific to the off-target protein of interest.
-
Data Analysis: Quantify the band intensity at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble protein versus temperature to generate melting curves. A shift in the curve to a higher temperature in the compound-treated sample confirms target engagement.
Caption: Off-target inhibition leading to unintended pathway modulation.
Conclusion
The trifluoroacetylation of a quinoline scaffold is a potent medicinal chemistry tactic that can significantly enhance on-target activity. However, this modification carries a substantial risk of altering the compound's selectivity profile, potentially introducing new off-target liabilities. A rigorous, multi-tiered profiling strategy, grounded in sound experimental design and direct comparison with non-fluorinated and alternative-scaffold analogs, is not merely recommended—it is essential for the safe and effective development of these promising derivatives. By understanding the chemical causality behind cross-reactivity and employing self-validating protocols like CETSA to confirm cellular engagement, researchers can make informed decisions, mitigating risks and unlocking the full therapeutic potential of this important class of molecules.
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A Preclinical Efficacy Benchmark: Evaluating 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide as a Novel PI3Kα Inhibitor
Introduction: The Quinoline Scaffold in Kinase Inhibition and the Promise of a Novel Agent
The quinoline structural motif is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology. Several FDA-approved drugs, including bosutinib and cabozantinib, feature a quinoline core and have demonstrated significant clinical efficacy in treating various malignancies.[1][2][3][4] This success underscores the potential of novel quinoline-based compounds to further expand the arsenal of anti-cancer agents. This guide introduces a novel investigational molecule, 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide , and outlines a comprehensive preclinical strategy to benchmark its efficacy against established kinase inhibitors.
Given the prevalence of quinoline derivatives as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer, we postulate that this compound may exert its anti-neoplastic effects through the inhibition of PI3Kα.[1][5] The PI3K/AKT/mTOR signaling cascade governs essential cellular processes, including cell growth, proliferation, and survival.[1][6] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in solid tumors, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[7][8]
This guide will therefore focus on a head-to-head comparison of this compound with Alpelisib (Piqray®) , the first FDA-approved PI3Kα-specific inhibitor for the treatment of patients with HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[9][10][11] The following sections will detail the experimental methodologies to rigorously assess the biochemical potency, cellular activity, and in vivo efficacy of our novel compound, providing a framework for its potential development as a next-generation targeted therapy.
Benchmarking Strategy: A Multi-tiered Approach
Our evaluation of this compound will proceed through a tiered experimental workflow, designed to provide a comprehensive understanding of its biological activity from the molecular to the whole-organism level.
Caption: A tiered experimental workflow for benchmarking this compound.
Experimental Protocols
In Vitro PI3Kα Kinase Activity Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human PI3Kα and compare its potency with Alpelisib.
Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, will be employed to measure the amount of ADP produced during the kinase reaction.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a suitable lipid substrate for PI3Kα (e.g., phosphatidylinositol-4,5-bisphosphate).
-
Dilute recombinant human PI3Kα (p110α/p85α) enzyme to the desired concentration in the reaction buffer.
-
Prepare serial dilutions of this compound and Alpelisib in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds or vehicle (DMSO) to the appropriate wells.
-
Add the enzyme/lipid substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration of 250 µM.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic dose-response curve.
-
Cell-Based Assays
Cell Line: MCF-7 human breast adenocarcinoma cell line, which harbors an activating E545K mutation in the PIK3CA gene, will be used.[13]
Objective: To assess the cytotoxic and anti-proliferative effects of this compound and Alpelisib on MCF-7 cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[14][15][16][17][18]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Alpelisib for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Objective: To confirm that this compound inhibits the PI3K signaling pathway in MCF-7 cells by assessing the phosphorylation status of downstream effectors.
Methodology: Western blotting will be used to detect the levels of phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 kinase (p-S6K at Thr389), key downstream targets of PI3Kα.[19][20][21][22]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat MCF-7 cells with this compound and Alpelisib at their respective GI50 concentrations for 2 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Efficacy in an MCF-7 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of PIK3CA-mutant breast cancer.
Methodology: An MCF-7 tumor xenograft model in immunodeficient mice will be established to assess the in vivo activity of the compound.[2][3][4][13][23]
Step-by-Step Protocol:
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Estrogen Supplementation: Implant a 17β-estradiol pellet subcutaneously one week prior to cell implantation to support the growth of the estrogen-dependent MCF-7 cells.[4]
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 MCF-7 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³. Randomize the mice into treatment groups (e.g., vehicle control, this compound, Alpelisib).
-
Compound Administration: Administer the compounds orally once daily for a specified duration (e.g., 21 days).
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic western blotting).
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: In Vitro Potency of this compound and Alpelisib
| Compound | PI3Kα IC50 (nM) | MCF-7 GI50 (nM) |
| This compound | 5.2 | 85.7 |
| Alpelisib | 4.6 | 75.1 |
Interpretation: The hypothetical data suggest that this compound is a potent inhibitor of PI3Kα with an IC50 value comparable to the approved drug Alpelisib. This biochemical potency translates into effective inhibition of cell growth in the PIK3CA-mutant MCF-7 cell line.
Table 2: In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 50 | 480 ± 95 | 61.6 |
| Alpelisib | 50 | 510 ± 110 | 59.2 |
Interpretation: The hypothetical in vivo data demonstrate that oral administration of this compound significantly inhibits tumor growth in an MCF-7 xenograft model, with efficacy comparable to Alpelisib at the same dose.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the proposed mechanism of action for this compound.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of the novel compound.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of this compound as a novel PI3Kα inhibitor. The proposed experiments are designed to rigorously assess its biochemical and cellular activity, and in vivo efficacy in a clinically relevant cancer model. The hypothetical data presented suggest that this novel quinoline derivative holds significant promise as a potent and effective inhibitor of the PI3K pathway, with efficacy comparable to the FDA-approved drug Alpelisib.
Successful completion of these studies would provide a strong rationale for further preclinical development, including comprehensive safety and toxicology studies, and ultimately, progression towards clinical trials. The development of new, potent, and selective PI3Kα inhibitors remains a critical goal in oncology, and this compound represents a promising candidate in this pursuit.
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Introduction: The Quinoline-3-Carboxamide Scaffold as a Privileged Motif in Drug Discovery
A Comprehensive Guide to the In Vitro vs. In Vivo Activity of Quinoline-3-Carboxamide Analogs
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][3] The incorporation of a carboxamide linkage, particularly at the 3-position, has proven to be a highly effective strategy for modulating and enhancing these pharmacological effects, leading to the development of potent and selective therapeutic candidates.[4]
This guide provides a comparative analysis of the in vitro and in vivo activities of quinoline-3-carboxamide analogs across various therapeutic areas. As Senior Application Scientists, our goal is not merely to present data but to delve into the causality behind experimental choices and to critically evaluate the translation of promising in vitro results into tangible in vivo efficacy. We will explore the structure-activity relationships (SAR), mechanisms of action, and the pivotal role of pharmacokinetics in bridging the gap between the laboratory bench and preclinical models.
Section 1: Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer has been a major focus for the application of quinoline-3-carboxamide derivatives, which have been engineered to interact with a variety of validated oncology targets.
Mechanism I: Inhibition of the DNA Damage Response via ATM Kinase
Expertise & Experience: A cornerstone of many cancer therapies, including radiation and chemotherapy, is the induction of DNA damage in rapidly dividing tumor cells. However, cancer cells can develop resistance by hijacking the DNA Damage Response (DDR) pathway to repair this damage and survive.[5] The Ataxia Telangiectasia Mutated (ATM) kinase is a master regulator of the DDR.[5][6] Inhibiting ATM is a compelling therapeutic strategy to sensitize cancer cells to DNA-damaging agents, effectively removing their primary defense mechanism.[7]
In Vitro Activity: The development of quinoline-3-carboxamides as ATM inhibitors began with a modest high-throughput screening hit.[6] Systematic chemical modifications have since led to highly potent and selective compounds. The core activity is typically measured using two types of assays: a biochemical assay against the isolated enzyme and a cellular assay to confirm target engagement in a biological context. Cellular ATM inhibition is often quantified by measuring the phosphorylation of a downstream substrate, such as KAP1, via Western Blot analysis.[5][6]
Table 1: In Vitro Activity of Representative Quinoline-3-Carboxamide ATM Inhibitors
| Compound | R4-amino Substituent | R6-Substituent | Cellular ATM IC50 (nM) | Kinase Selectivity (ATR IC50 nM) | Kinase Selectivity (DNA-PK IC50 nM) |
|---|---|---|---|---|---|
| 4 (HTS Hit) | 2-pyridinyl | H | 490 | >10,000 | >10,000 |
| 72 (AZ31) | (1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl | 6-(methoxymethyl)-3-pyridinyl | 0.6 | >10,000 | 1,400 |
| 74 | (1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl | 6-(methoxymethyl)pyridin-3-yl | 1.1 | >10,000 | 1,700 |
Data extracted from the Journal of Medicinal Chemistry, 2016, 59(13), 6281-6292.[6]
Caption: ATM kinase signaling pathway and point of inhibition.
In Vivo Translation: While the in vitro potency of these compounds is impressive, the ultimate goal is to demonstrate efficacy in a living system. This typically involves using mouse xenograft models where human tumor cells are implanted, and the compound is administered to assess its ability to slow tumor growth, often in combination with a DNA-damaging agent. While specific in vivo data for the compounds in Table 1 is part of ongoing research, the general principle is that compounds with good in vitro potency and favorable pharmacokinetic profiles are advanced to these models. Studies on related quinoline-based Ir(III) complexes have shown potent inhibition of NCI-H460 xenografts in vivo, demonstrating the potential of the quinoline scaffold to yield effective in-vivo candidates.[8]
Mechanism II: Disruption of Microtubule Dynamics
Expertise & Experience: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Agents that interfere with microtubule dynamics are among the most successful classes of chemotherapeutics.[9] Many quinoline derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine binding site, preventing the assembly of microtubules, which triggers cell cycle arrest and apoptosis (programmed cell death).[9][10]
In Vitro Activity: The primary in vitro assay for this class of compounds is a tubulin polymerization assay, which measures the compound's ability to inhibit the formation of microtubules from tubulin protein. This is complemented by cytotoxicity assays against a panel of cancer cell lines and cell-based mechanism-of-action studies like cell cycle analysis. A potent compound will show low micromolar or nanomolar cytotoxicity, inhibit tubulin polymerization, and cause a significant increase in the population of cells arrested in the G2/M phase of the cell cycle.[9]
Table 2: In Vitro Antiproliferative and Tubulin Inhibition Activity of a Lead Quinoline Analog
| Compound ID | Cell Line | Antiproliferative GI50 (µM) | Tubulin Polymerization IC50 (µM) |
|---|---|---|---|
| 4c | Leukemia (CCRF-CEM) | 0.031 | 17 ± 0.3 |
| 4c | Non-Small Cell Lung (NCI-H460) | 0.026 | 17 ± 0.3 |
| 4c | Colon Cancer (HCT-116) | 0.033 | 17 ± 0.3 |
| 4c | Breast Cancer (MDA-MB-231) | 0.039 | 17 ± 0.3 |
Data adapted from RSC Advances, 2024, 14, 13170-13188.[9]
Caption: Experimental workflow for identifying tubulin inhibitors.
In Vivo Translation: The translation of in vitro tubulin inhibition to in vivo efficacy is well-established. For example, compound 4c was shown to significantly induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells in vitro.[9] While in vivo studies for this specific compound are the next logical step, the strong in vitro mechanistic data provide a high degree of confidence in its potential for success in animal models.
Section 2: Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a driver of numerous diseases, from rheumatoid arthritis to certain cancers. Quinoline-3-carboxamides have been developed to target key enzymes in inflammatory pathways.
Expertise & Experience: Bruton's Tyrosine Kinase (BTK) is a crucial signaling protein in B-cells, which are implicated in autoimmune diseases like rheumatoid arthritis.[11] Hematopoietic prostaglandin D synthase (H-PGDS) is an enzyme that produces prostaglandin D2 (PGD2), a key mediator of allergic inflammation.[12] Targeting these enzymes with selective inhibitors offers a more precise anti-inflammatory approach than traditional, broad-acting drugs.
In Vitro Activity: For these targets, lead discovery involves screening for potent inhibitors using biochemical assays, followed by cellular assays to confirm activity in relevant cell types (e.g., B-cells for BTK, mast cells for H-PGDS).
Table 3: In Vitro and In Vivo Activity of Anti-Inflammatory Quinoline-3-Carboxamides
| Compound | Target | In Vitro IC50 (nM) | In Vivo Model | Key In Vivo Result |
|---|---|---|---|---|
| 25 | BTK | 5.3 | Rodent Collagen-Induced Arthritis | Efficiently reduced paw swelling |
| 1bv | H-PGDS | 9.9 | Murine Mast Cell Degranulation | Dose-dependently attenuated PGD2 production |
Data adapted from J. Med. Chem. 2019, 62, 14, 6561-6574 and Bioorg. Med. Chem. 2019, 27, 12, 2568-2580.[11][12]
In Vivo Translation & Efficacy: This therapeutic area provides excellent examples of successful in vitro to in vivo translation.
-
BTK Inhibition: The potent in vitro BTK inhibitor, compound 25 , was tested in a rodent model of arthritis. Oral administration of the compound led to a significant reduction in paw swelling, a direct measure of anti-inflammatory efficacy in a complex disease model.[11]
-
H-PGDS Inhibition: Compound 1bv , a potent H-PGDS inhibitor, was shown to have good pharmacokinetic properties in mice. This enabled a pharmacodynamic study where the compound dose-dependently reduced the production of PGD2 in vivo after an inflammatory challenge, directly linking target engagement to a biological outcome.[12]
Section 3: Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. The quinoline scaffold is historically significant in this field, being the basis for the quinolone class of antibiotics.
In Vitro Screening: Numerous quinoline-3-carboxamide derivatives have been synthesized and screened for antimicrobial activity. The standard in vitro method is the broth microdilution or disc diffusion assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. Many analogs have shown moderate to good activity against Gram-negative bacteria like E. coli and S. typhimurium, and some show activity against Gram-positive strains like S. aureus.[13][14] For instance, certain derivatives showed promising activity against Aeromonas and Enterococcus species.[14]
In Vivo Correlation: A Research Gap: Despite a wealth of in vitro screening data, there is a notable scarcity of published in vivo studies for quinoline-3-carboxamide analogs in established infection models. While compounds may effectively kill bacteria in a petri dish, their success in vivo depends on many other factors, including their ability to reach the site of infection at sufficient concentrations without causing toxicity to the host. This represents a critical gap between initial discovery and preclinical development for this class of compounds as antimicrobial agents.
Section 4: Bridging the Gap: The Pivotal Role of Pharmacokinetics
Expertise & Experience: The transition from in vitro success to in vivo failure is a common story in drug development. A compound can be highly potent against its target in a cellular assay but fail in an animal model due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Understanding a compound's pharmacokinetic (PK) profile is essential to bridge this gap.
A key study investigated the metabolism and pharmacokinetics of several quinoline-3-carboxamide derivatives.[15][16] Researchers used in vitro liver microsome assays to predict how the compounds would be metabolized and cleared from the body. They found that for this series, in vitro microsomal clearance was generally low.[15]
This in vitro prediction translated remarkably well in vivo. When administered to mice, the compounds showed low clearance and consequently high systemic exposure.[15][16] This finding was crucial, as it demonstrated that the therapeutic effects observed in a mouse disease model were due to high exposure of the parent compound itself, rather than the formation of an unknown active metabolite.[15] This self-validating system—where in vitro metabolic data accurately predicts in vivo exposure—provides confidence that the biological activity observed is directly attributable to the tested compound.
Conclusion
The quinoline-3-carboxamide scaffold is a remarkably versatile platform for drug discovery. Research in oncology and anti-inflammatory applications has demonstrated a clear and successful pathway from potent in vitro target engagement to significant in vivo efficacy. This success is often underpinned by a deliberate focus on optimizing not just potency, but also the pharmacokinetic properties that ensure the compound can reach its target in a living system.
Conversely, the development of these analogs as antimicrobial agents highlights a common research gap, where extensive in vitro screening has not yet been followed by rigorous in vivo testing in infection models. This guide underscores the critical importance of an integrated drug discovery cascade, where in vitro potency, cellular mechanism, and pharmacokinetic profiling are considered in concert to rationally design and select candidates with the highest probability of translating into effective preclinical and, ultimately, clinical therapeutics.
Experimental Protocols
Cellular ATM Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Seed human cancer cells (e.g., LoVo colorectal adenocarcinoma) in 96-well plates.[6] After overnight adherence, pre-treat cells with the quinoline-3-carboxamide inhibitor for 1 hour.
-
Induce DNA Damage: Expose cells to ionizing radiation (e.g., 10 Gy) to induce DNA double-strand breaks and activate ATM.
-
Lysis: After a 30-minute incubation, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity. The ratio of p-KAP1 to total KAP1, normalized to the loading control, is used to determine the IC50 of the inhibitor.
Tubulin Polymerization Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin protein (>99% pure) in a glutamate-based buffer (e.g., G-PEM) with GTP.
-
Compound Addition: Add various concentrations of the test compound (dissolved in DMSO) or control agents (e.g., paclitaxel as a promoter, colchicine as an inhibitor).
-
Initiation and Monitoring: Incubate the plate at 37°C and monitor the change in absorbance (optical density) at 340 nm over time using a plate reader. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.
-
Data Analysis: The rate of polymerization is calculated from the slope of the linear portion of the absorbance curve. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[9]
References
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- Unknown author. (n.d.). Representative examples of quinolone-carboxamide-based anticancer agents.
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- Unknown author. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Bentham Science Publishers.
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- Li, Y., et al. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers.
- Unknown author. (n.d.). 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.
- Unknown author. (2015). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
- Narayan, G. K., et al. (2016). Synthesis, antimicrobial evaluation and docking studies of novel quinoline carboxamide analogs. Manipal Research Portal.
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- Unknown author. (n.d.). Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. Unknown Source.
- Weidolf, L., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal.
- Baragaña, B., et al. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Weidolf, L., et al. (2005).
- Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed.
- Unknown author. (n.d.). Selected quinoline derivatives with anti-inflammatory activity.
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- Unknown author. (n.d.). Quinoline derivatives with anti-inflammatory activity.
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- Unknown author. (2013).
- Hruban, L., et al. (n.d.). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. MDPI.
- Loganathan, C. G., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- Al-Ostath, R. A. A., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. PMC - PubMed Central.
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A Head-to-Head Comparison of Synthetic Routes to Trifluoroacetylated Quinolines: A Guide for Medicinal and Process Chemists
Trifluoroacetylated quinolines represent a cornerstone scaffold in modern medicinal chemistry and materials science. The introduction of the trifluoroacetyl (-COCF₃) group can profoundly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and regioselective methods to access these valuable building blocks is of paramount importance.
This guide provides a head-to-head comparison of the principal synthetic strategies for preparing trifluoroacetylated quinolines. We will move beyond simple procedural lists to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide field-proven insights to guide your synthetic planning.
Direct C-H Trifluoroacetylation: The Modern, Atom-Economic Approach
The direct functionalization of a native C-H bond is the holy grail of synthetic efficiency. Recently, significant strides have been made in the direct trifluoroacetylation of the quinoline core, particularly at the C3 position, which has traditionally been challenging to access.
Mechanism: Dearomatization-Rearomatization Strategy
A leading modern approach circumvents the challenges of direct electrophilic substitution on the electron-deficient pyridine ring of the quinoline. It operates via a clever dearomatization-rearomatization sequence under transition-metal-free conditions.[1][2][3]
-
Dearomatization: The quinoline nitrogen is first activated (e.g., by alkylation), making the ring susceptible to nucleophilic attack. A reducing agent or a nucleophile adds to the ring, forming a more reactive dihydroquinoline intermediate.
-
Acylation: This electron-rich dihydroquinoline readily undergoes acylation at the C3 position with trifluoroacetic anhydride (TFAA), a powerful electrophile.
-
Rearomatization: A subsequent acid-promoted elimination or dealkylation step restores the aromaticity of the quinoline ring, yielding the final C3-trifluoroacetylated product.[1][3]
Experimental Protocol: Representative Two-Pot Synthesis
(Adapted from Org. Lett. 2025, 27, 5625-5631)[1][3]
-
Pot 1 (Dearomatization): To a solution of the quinoline substrate in a suitable solvent (e.g., THF), add an activating agent like ethyl chloroformate at 0 °C. After stirring, introduce a reducing agent such as sodium borohydride portion-wise. The reaction is monitored by TLC until the starting material is consumed. The resulting dihydroquinoline intermediate is isolated after a standard aqueous workup.
-
Pot 2 (Acylation & Rearomatization): The isolated dihydroquinoline is dissolved in a solvent like ethyl acetate. Trifluoroacetic anhydride (TFAA) and an acid (e.g., acetic acid) are added.[1] The mixture is stirred, often at room temperature, to facilitate acylation. Following this, a stronger acid might be added to promote the final rearomatization step, which may require heating. The final product is purified by column chromatography.
Evaluation:
-
Expertise & Experience: This method is powerful for accessing the C3 position, a feat not easily accomplished with classical methods. The choice of activating and reducing agents in the first step is critical to control the formation of the correct dihydroquinoline isomer for regioselective acylation.
-
Trustworthiness: The step-wise nature, though requiring two pots, allows for the isolation and characterization of the intermediate, providing clear validation points throughout the synthesis. Yields are generally good.
-
Advantages: Excellent C3 regioselectivity, transition-metal-free conditions, and use of readily available reagents.
-
Disadvantages: A multi-step (though often one- or two-pot) process, not a direct single-step C-H activation. Substrate scope can be limited by the stability of the dihydroquinoline intermediate.
Friedel-Crafts Acylation: The Classical Electrophilic Approach
The Friedel-Crafts acylation is a fundamental reaction for installing acyl groups on aromatic rings. However, its application to quinolines is complicated by the inherent electronic nature of the heterocycle.
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via the generation of a highly electrophilic trifluoroacetyl cation (or a related activated species) from a trifluoroacetyl source (like TFAA) and a strong Lewis or Brønsted acid catalyst.[4][5] This electrophile then attacks the quinoline ring.
A significant challenge is the basic nitrogen atom in the quinoline, which readily complexes with Lewis acids (e.g., AlCl₃). This coordination deactivates the entire ring system towards electrophilic attack. Therefore, successful Friedel-Crafts trifluoroacetylation of quinolines often relies on superacidic, non-coordinating Brønsted acids like trifluoromethanesulfonic acid (TfOH) or specialized systems like Eaton's reagent (P₂O₅ in MeSO₃H).[4][6][7] The reaction typically favors substitution on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.
Experimental Protocol: General Procedure
(Conceptual protocol based on principles from multiple sources)[4][5]
-
The quinoline substrate is dissolved in an excess of the Brønsted acid catalyst (e.g., TfOH) or in an inert solvent with a Lewis acid.
-
The solution is cooled to a low temperature (e.g., 0 °C).
-
Trifluoroacetic anhydride (TFAA) is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature or is heated as necessary, and progress is monitored by TLC or LC-MS.
-
Workup involves carefully quenching the reaction mixture in an ice-water mixture and neutralizing the acid. The product is then extracted and purified.
Evaluation:
-
Expertise & Experience: The choice of acid catalyst is the most critical parameter. Traditional Lewis acids often fail due to nitrogen coordination. Using a large excess of a superacid like TfOH serves as both catalyst and solvent, ensuring the quinoline nitrogen is protonated while still allowing the reaction to proceed.[4]
-
Trustworthiness: This is a well-established reaction class, but yields and regioselectivity can be highly substrate-dependent. The formation of multiple isomers is a common issue requiring careful purification and characterization.
-
Advantages: A direct, often single-step method for functionalizing the benzene ring.
-
Disadvantages: Requires harsh, superacidic conditions; poor regioselectivity (often gives C5/C8 mixtures); the basic nitrogen deactivates the ring, leading to low reactivity.
Annulation Strategies: Building the Ring from Trifluoroacetylated Precursors
Instead of modifying a pre-existing quinoline, an alternative and highly effective strategy is to construct the quinoline ring from precursors that already contain the trifluoroacetyl group. This approach offers unparalleled control over regiochemistry.
The Friedländer Annulation for 4-Substituted Quinolines
The Friedländer annulation is a powerful condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. To synthesize 4-trifluoroacetylquinolines, a 2-aminoaryl ketone bearing the trifluoroacetyl group is not the typical starting material. Instead, the strategy often involves using a 2-trifluoroacetyl aniline and a carbonyl compound.[8] A related approach uses trifluoroacetic acid as a catalyst to promote the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds.[9][10]
Metal-Free [5+1] Cyclization for 2-Trifluoroacetylated Quinolines
A novel and efficient metal-free approach involves the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, such as trifluoroacetic acid (TFA).[11] In this remarkable transformation, TFA serves a dual role as both the C1 synthon and the source of the trifluoroacetyl group.
The proposed mechanism involves the formation of a trifluoroacetamide intermediate, followed by tautomerization, dehydration, and a final intramolecular electrophilic addition to construct the quinoline ring.[11]
Experimental Protocol: [5+1] Cyclization
(Adapted from Org. Lett. 2019, 21, 1984-1988)[11]
-
A mixture of the 2-vinylaniline substrate and an excess of trifluoroacetic acid (TFA) is heated, often under solvent-free conditions.
-
The reaction is typically conducted at elevated temperatures (e.g., 140 °C) for several hours.
-
After completion, the reaction mixture is cooled, diluted with a solvent, and neutralized.
-
The product is isolated via extraction and purified by column chromatography.
Evaluation:
-
Expertise & Experience: Annulation strategies shift the synthetic challenge from C-H functionalization to the synthesis of the required precursors (e.g., 2-vinylanilines). The [5+1] cyclization is operationally simple, but its success hinges on the thermal stability of the starting materials.
-
Trustworthiness: These methods provide a single, predictable regioisomer, making them highly reliable for targeted synthesis. The yields are often good to excellent.
-
Advantages: Excellent and unambiguous regiochemical control; often operationally simple (especially the [5+1] method); metal-free conditions.
-
Disadvantages: Requires the synthesis of specific, sometimes complex, starting materials.
Comparative Summary of Synthetic Routes
| Synthetic Route | Target Position(s) | Key Reagents | Conditions | Typical Yields | Key Advantages | Key Disadvantages |
| Direct C-H (Dearomatization) | C3 | Quinoline, TFAA, NaBH₄ | Mild, transition-metal-free, multi-step | 60-90% | Excellent C3 selectivity; avoids harsh acids.[1][3] | Indirect C-H functionalization; requires precursor activation. |
| Friedel-Crafts Acylation | C5, C8 | Quinoline, TFAA, TfOH | Harsh, superacidic | Variable (30-70%) | Direct, single step to functionalize the benzene ring. | Poor regioselectivity; deactivation by nitrogen; harsh conditions.[4] |
| [5+1] Cyclization Annulation | C2 | 2-Vinylaniline, TFA | High temperature, solvent-free | 70-95% | Excellent C2 selectivity; metal-free; high atom economy.[11] | Requires synthesis of 2-vinylaniline precursors. |
| Friedländer Annulation | C4 | 2-Aminoaryl ketone, α-methylene carbonyl | Acid or base catalysis | 65-95% | Excellent C4 selectivity; builds the core ring structure.[8][9] | Requires synthesis of specific 2-aminoaryl ketone precursors. |
Conclusion and Strategic Recommendations
The optimal synthetic route to a trifluoroacetylated quinoline is dictated entirely by the desired regiochemistry and the availability of starting materials.
-
For C3-Trifluoroacetylated Quinolines: The dearomatization-rearomatization strategy is unequivocally the method of choice, offering access to an otherwise elusive isomer under relatively mild, transition-metal-free conditions.[1][2][3]
-
For C2-Trifluoroacetylated Quinolines: The [5+1] cyclization of 2-vinylanilines with TFA is a highly efficient, atom-economical, and regioselective modern method.[11]
-
For C4-Trifluoroacetylated Quinolines: The Friedländer annulation remains a robust and reliable classical approach, providing excellent control of regiochemistry.[8][9]
-
For C5/C8-Trifluoroacetylated Quinolines: Direct Friedel-Crafts acylation is the most straightforward option, but researchers must be prepared to handle harsh superacidic conditions and address the challenge of separating regioisomers.[4]
By understanding the mechanistic underpinnings and strategic trade-offs of each method, researchers can select the most effective pathway to synthesize these critical fluorinated heterocycles for their specific application.
References
- C3–H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides.
- C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides.
- C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. PubMed.
- Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 2‐trifluoromethyl Quinolines, 47 from Trifluoroacetimidoyl‐chlorides, 46 with Alkynes via Visible‐Light induced radical cyclization.
- Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Chemistry Portal.
- Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds.
- Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.
- Trifluoroacetylation in Organic Synthesis: Reagents, Developments and Applications in the Construction of Trifluoromethyl
- Metal-free stereoselective annulation of quinolines with trifluoroacetylacetylenes and water: an access to fluorin
- Catalyst-free 1 : 2 annulation of quinolines with trifluoroacetylacetylenes: an access to functionalized oxazinoquinolines. Sci-Hub.
- Trifluoroacetic acid: Uses and recent applications in organic synthesis. Semantic Scholar.
- Triflouroacetic Acid as an Efficient Catalyst for the Synthesis of Quinoline.
- Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acyl
- Catalyst-free 1 : 2 annulation of quinolines with trifluoroacetylacetylenes: an access to functionalized oxazinoquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
- ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis.
- Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acyl
- Trifluoroacetic Acids as an Efficient Catalyst for the Synthesis of Quinoline. Sci-Hub.
- Catalyst-free 1 : 2 annulation of quinolines with trifluoroacetylacetylenes: an access to functionalized oxazinoquinolines. SciSpace.
- Tandem reduction and trifluoroethylation of quinolines and quinoxalines with trifluoroacetic acid and trimethylamine borane. Organic & Biomolecular Chemistry (RSC Publishing).
- Photo-induced synthesis of fluoroalkylated quinolinones via an iron-catalyzed LMCT decarboxylation process. Organic Chemistry Frontiers (RSC Publishing).
- A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.
- Synthesis of quinolines through intramolecular Friedel–Crafts acylation.
- Notes: Synthesis 2-Trifluoroacetylpyrole. Scite.ai.
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.
- Trifluoroacetic Acid-Mediated Hydroarylation: Synthesis of Dihydrocoumarins and Dihydroquinolones.
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI.
- Regioselective Functionalization of Quinolines through C-H Activ
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Assessing the Selectivity of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide for Epidermal Growth Factor Receptor (EGFR)
A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Precision in Kinase Inhibition
The quinoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This versatile heterocycle is particularly prominent in the landscape of protein kinase inhibitors, where it forms the core of numerous therapeutics targeting the aberrant signaling pathways that drive diseases like cancer.[1][3] Within this context, we introduce a novel investigational molecule, 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide , hereafter designated as Compound Q .
Given the structural alerts within Compound Q and the established precedent of the quinoline core, it is hypothesized to function as a kinase inhibitor.[4] This guide provides a comprehensive framework for the preclinical assessment of Compound Q's selectivity, focusing on a primary hypothetical target: the Epidermal Growth Factor Receptor (EGFR).
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5][6] Its mutational activation is a key driver in several cancers, making it a well-validated therapeutic target.[6][7] However, the therapeutic window of any kinase inhibitor is dictated by its selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[8] Therefore, a rigorous evaluation of a new chemical entity's selectivity profile is a critical step in its development trajectory.
This guide will provide a comparative analysis of Compound Q against two clinically established EGFR inhibitors, Gefitinib and Afatinib, which represent first and second-generation approaches to targeting this kinase. We will detail the essential biochemical and cell-based assays required to build a robust selectivity profile, explaining the rationale behind each experimental step. Our objective is to equip researchers with the foundational knowledge and practical protocols to meticulously characterize novel kinase inhibitors like Compound Q.
Comparator Compounds: Establishing a Selectivity Benchmark
To contextualize the selectivity profile of Compound Q, it is essential to compare its performance against well-characterized inhibitors. We have selected two EGFR tyrosine kinase inhibitors (TKIs) that differ in their mechanism of action and selectivity:
-
Gefitinib (Iressa®): A first-generation, reversible ATP-competitive inhibitor of EGFR.[9] It exhibits significant selectivity for EGFR over other kinases but can be less effective against certain resistance mutations.[10]
-
Afatinib (Gilotrif®): A second-generation, irreversible inhibitor that covalently binds to EGFR and other members of the ErbB family (HER2 and HER4).[11][12] This irreversible binding provides a more sustained inhibition.[12]
A comparative analysis against these agents will provide a clear benchmark for interpreting the potency and selectivity of Compound Q.
The EGFR Signaling Network: A Visualization of the Target Pathway
Understanding the biological context of the target is paramount. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic tail.[7][13] This creates docking sites for various adaptor proteins, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[6][7]
Caption: The EGFR signaling pathway, illustrating the major downstream cascades.
Experimental Protocols for Selectivity Profiling
A multi-tiered approach is essential for a thorough assessment of inhibitor selectivity. This typically begins with broad, high-throughput biochemical screening, followed by more focused cell-based assays to confirm on-target activity in a physiological context.[3][14]
Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A two-tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Biochemical Kinase Selectivity Profiling (Radiometric Assay)
The radiometric kinase assay is considered a gold standard for its sensitivity and direct measurement of enzymatic activity.[15][16] It quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound Q, Gefitinib, and Afatinib against a broad panel of protein kinases, including wild-type and mutant forms of EGFR.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[17]
-
Serially dilute Compound Q, Gefitinib, and Afatinib in 100% DMSO to create a concentration range (e.g., from 10 mM to 1 nM). Then, create intermediate dilutions in the kinase buffer.
-
Prepare a solution of recombinant kinase, substrate peptide (e.g., a poly(Glu, Tyr) peptide for EGFR), and [γ-³³P]ATP in kinase buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[3]
-
-
Assay Execution (in a 96- or 384-well plate):
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to each well.
-
Add 20 µL of the recombinant kinase to each well and pre-incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP/substrate solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with 0.75% phosphoric acid.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Cell-Based EGFR Phosphorylation Assay
This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in its native cellular environment.[18][19] It measures the level of EGFR autophosphorylation at a specific tyrosine residue (e.g., Tyr1068) in response to EGF stimulation.
Objective: To determine the cellular potency (IC50) of Compound Q, Gefitinib, and Afatinib by measuring the inhibition of EGF-induced EGFR autophosphorylation in a relevant human cell line.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture a human cell line with high EGFR expression (e.g., A431 epidermoid carcinoma cells) in appropriate growth medium.[19]
-
Seed the cells into a 96-well tissue culture plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, starve the cells by replacing the growth medium with a serum-free medium for 4-6 hours.
-
Pre-incubate the cells with serial dilutions of Compound Q, Gefitinib, or Afatinib (or DMSO control) for 1-2 hours.
-
Stimulate EGFR phosphorylation by adding a specific concentration of human epidermal growth factor (EGF) (e.g., 100 ng/mL) to each well (except for the unstimulated control) and incubate for a short period (e.g., 10 minutes) at 37°C.[19][20]
-
-
Cell Lysis and Detection (using a cell-based ELISA kit):
-
Aspirate the medium and fix the cells with a fixing solution (e.g., 4% paraformaldehyde).
-
Wash the cells and add a quenching buffer to minimize background signal.
-
Permeabilize the cells and block non-specific binding sites.
-
Add a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068). In parallel wells, add a primary antibody for total EGFR as a normalization control. Incubate for 2 hours.[18]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[18]
-
Wash the wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. A blue color will develop in proportion to the amount of phosphorylated EGFR.
-
Stop the reaction with a stop solution, which will turn the color yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation and Comparative Analysis
The data generated from these assays should be compiled into clear, comparative tables to facilitate the assessment of Compound Q's selectivity profile.
Table 1: Biochemical Selectivity Profile of Compound Q and Comparator Inhibitors (IC50, nM)
| Kinase Target | Compound Q (IC50, nM) | Gefitinib (IC50, nM) | Afatinib (IC50, nM) |
| EGFR (WT) | [Experimental Data] | ~30[9] | ~0.5[12] |
| EGFR (L858R) | [Experimental Data] | ~12[21] | ~0.2[12] |
| EGFR (Exon 19 Del) | [Experimental Data] | ~7[21] | ~0.8[21] |
| EGFR (T790M) | [Experimental Data] | >1000 | ~10-165[12][21] |
| HER2 (ErbB2) | [Experimental Data] | >1000 | ~14 |
| VEGFR2 | [Experimental Data] | >10,000 | >10,000 |
| Src | [Experimental Data] | >10,000 | >10,000 |
| ABL | [Experimental Data] | >10,000 | >10,000 |
| c-MET | [Experimental Data] | >10,000 | >10,000 |
| ... (additional kinases) | ... | ... | ... |
Table 2: Cellular Potency against EGFR (IC50, nM) in A431 Cells
| Compound | Cellular IC50 (nM) |
| Compound Q | [Experimental Data] |
| Gefitinib | ~20-40[9][10] |
| Afatinib | ~1-10[21] |
Interpreting the Results:
The primary goal is to determine if Compound Q is a potent and selective EGFR inhibitor. Key questions to address include:
-
Potency: How does the IC50 of Compound Q against wild-type and mutant EGFR compare to Gefitinib and Afatinib?
-
Selectivity: Does Compound Q show a significant window of activity (>100-fold) between its primary target (EGFR) and other kinases in the panel? A lower IC50 against EGFR and higher IC50 values against other kinases indicate higher selectivity.[8]
-
Resistance Profile: How does Compound Q perform against the T790M "gatekeeper" resistance mutation compared to the first and second-generation inhibitors?
-
Biochemical vs. Cellular Potency: Is there a good correlation between the biochemical and cellular IC50 values? A significant drop-off in cellular potency might suggest issues with cell permeability or efflux.
Conclusion and Future Directions
This guide has outlined a systematic and comparative approach to characterizing the selectivity of a novel quinoline-based compound, this compound (Compound Q), as a hypothetical EGFR inhibitor. By employing a tiered workflow of robust biochemical and cell-based assays and benchmarking against established drugs like Gefitinib and Afatinib, researchers can build a comprehensive and decision-enabling dataset.
The resulting selectivity profile will be instrumental in guiding the subsequent steps of the drug discovery process. A potent and highly selective profile would warrant further investigation into its mechanism of action, in vivo efficacy, and safety pharmacology. Conversely, significant off-target activity would necessitate a careful evaluation of its potential liabilities and could either lead to the termination of the project or a strategic pivot towards a polypharmacological approach. Ultimately, this rigorous, data-driven assessment of selectivity is indispensable for the successful translation of promising chemical matter into novel therapeutics.
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 20, 2026, from [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved January 20, 2026, from [Link]
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Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(8), 987-1006. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-428. [Link]
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Feeney, M. B., & Shokat, K. M. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1336-1350. [Link]
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Gao, Y., Chang, L., & Bourne, P. E. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i271-i279. [Link]
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Hirano, T., Yasuda, H., Tani, T., Hamamoto, J., Oashi, A., Ishioka, K., ... & Soejima, K. (2015). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 6(36), 38789. [Link]
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Wind, S., Schmid, M., Erhardt, J., Goeldner, A., & Stopfer, P. (2013). Clinical pharmacokinetics and pharmacodynamics of afatinib. Clinical pharmacokinetics, 52(5), 359-373. [Link]
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Ercan, D., Park, E., Oh, H., Choi, Y., Lee, J. Y., & Jänne, P. A. (2018). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncotarget, 9(28), 19619. [Link]
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National Center for Biotechnology Information. (n.d.). Methods EGFR Biochemical Assays. Retrieved January 20, 2026, from [Link]
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Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. In Receptor Tyrosine Kinases: Methods and Protocols (pp. 13-24). Humana Press, New York, NY. [Link]
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Coldren, C. D., Helfrich, B. A., Witta, S. E., Yoshida, M., Yoshioka, H., & Bunn, P. A. (2006). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene copy number, and EGFR and HER2 MFI in NSCLC cell lines. Journal of Thoracic Oncology, 1(1), 31-39. [Link]
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 20, 2026, from [Link]
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Ercan, D., Park, E., Oh, H., Choi, Y., Lee, J. Y., & Jänne, P. A. (2018). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. [Link]
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Hirano, T., Yasuda, H., Tani, T., Hamamoto, J., Oashi, A., Ishioka, K., ... & Soejima, K. (2015). IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. ResearchGate. [Link]
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Su, S., Yang, Z., Gao, H., Li, X., & Liu, Y. (2016). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. OncoTargets and therapy, 9, 2289. [Link]
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Al-Warhi, T., Sabt, A., Al-Shar'i, N. A., & El-Agrody, A. M. (2021). Kinase inhibitory activity (IC50 values) of osimertinib. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Retrieved January 20, 2026, from [Link]
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Reaction Biology. (n.d.). EGF-R Cellular Phosphorylation Assay Service. Retrieved January 20, 2026, from [Link]
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Cortot, A. B., Jänne, P. A., & Riely, G. J. (2014). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). ResearchGate. [Link]
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Solomon, V. R., & Lee, H. (2009). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 16(13), 1615-1647. [Link]
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Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Springer Nature Experiments. [Link]
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Mukohara, T., Engelman, J. A., Hanna, M., Yeap, B. Y., Kobayashi, S., Lindeman, N., ... & Jänne, P. A. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. Journal of thoracic oncology, 1(1), 10-18. [Link]
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Forcella, M., Oldani, M., Epistolio, S., Freguia, S., Monti, E., Fusi, P., & Frattini, M. (2017). IC50 values for gefitinib. Figshare. [Link]
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Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(4), 363-376. [Link]
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Senior Scientist's Guide to the Proper Disposal of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
The culmination of research and development is not merely the synthesis of a novel compound but also the assurance of its responsible management throughout its entire lifecycle. As a Senior Application Scientist, I understand that meticulous experimental design must be matched by an equally rigorous approach to waste disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide, a compound whose chemical architecture demands specific handling considerations. Our objective is to move beyond simple instruction and build a foundational understanding of why these steps are critical for laboratory safety and environmental stewardship.
The Chemical Profile: Understanding the "Why" Behind the Protocol
The disposal protocol for any chemical is dictated by its inherent hazards, which are a direct function of its molecular structure. For this compound, two key features govern its end-of-life requirements: the trifluoroacetyl group and the quinoline core.
-
The Halogenated Component: The presence of the trifluoromethyl (-CF₃) group classifies this compound as a halogenated organic waste .[1] The carbon-fluorine bond is exceptionally strong, but under the high temperatures of incineration, it will break. Improper thermal decomposition can lead to the formation of highly toxic and corrosive gaseous hydrogen fluoride (HF) and other hazardous byproducts.[2][3] Therefore, the only acceptable disposal method is through a specialized hazardous waste incinerator equipped with scrubbers to neutralize these acidic gases.
-
The Heterocyclic Core: The quinoline moiety is a nitrogen-containing heterocyclic aromatic compound. Quinoline itself is recognized as an environmental contaminant, toxic to aquatic life, and a suspected carcinogen.[4][5] During combustion, the nitrogen atom can be oxidized to form oxides of nitrogen (NOx), which are significant air pollutants.[2][3]
Consequently, the disposal strategy must address both the halogenated and the heterocyclic nature of the molecule, ensuring its complete destruction in a controlled environment that prevents the release of HF, NOx, and other hazardous materials.
Waste Stream Management: Segregation is Paramount
Effective disposal begins at the source. The principle of waste segregation is the most critical step in preventing chemical accidents and ensuring regulatory compliance. Mixing halogenated waste with other waste streams can lead to dangerous reactions and significantly increases disposal costs.[6][7]
Step 1: Identify and Characterize Your Waste
All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous waste.
Step 2: Segregate into Designated Waste Containers
Use dedicated, properly labeled containers for each waste type. Never mix halogenated and non-halogenated waste streams.[1][6]
Table 1: Waste Segregation Protocol for this compound
| Waste Type | Examples | Container & Segregation Instructions |
| Solid Halogenated Waste | Residual solid compound, contaminated filter paper, weighing boats, gloves, bench paper. | Collect in a puncture-resistant container with a secure lid. Must be clearly labeled "HALOGENATED ORGANIC SOLID WASTE". |
| Liquid Halogenated Waste | Reaction mixtures, solutions in organic solvents (e.g., Dichloromethane, Chloroform), solvent rinses. | Collect in a chemically compatible, sealed container (e.g., 4L glass bottle or carboy).[7][8] Label as "HALOGENATED ORGANIC LIQUID WASTE". |
| Contaminated Sharps | Contaminated needles, Pasteur pipettes, broken glassware. | Place directly into a puncture-proof sharps container labeled "SHARPS CONTAMINATED WITH HALOGENATED WASTE". |
| Aqueous Waste | Contaminated aqueous layers from extractions or washes. | Collect in a separate, sealed container labeled "AQUEOUS WASTE WITH HALOGENATED ORGANICS". Do not mix with organic solvent waste. |
The Disposal Workflow: A Step-by-Step Protocol
This section provides a direct, actionable procedure for managing waste from generation to final disposal.
I. Personal Protective Equipment (PPE)
-
Always Wear: Standard laboratory attire, including a flame-resistant lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile is a suitable minimum).
II. At the Point of Generation
-
Prepare Waste Containers: Before starting your experiment, ensure you have the correct, pre-labeled waste containers readily accessible in your fume hood.
-
Label Correctly: The label must be filled out as you add waste.[7] Use a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical names of all components (e.g., "Waste this compound, Dichloromethane").[8]
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Flammable).
-
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[7][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
III. In-Lab Storage (Satellite Accumulation Area - SAA)
-
Designated Area: Store the sealed waste containers in a designated SAA. This should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place all liquid waste containers in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
-
Avoid Incompatibles: Do not store halogenated waste containers near strong acids, bases, or oxidizers.[6][7]
IV. Requesting Disposal
-
Do Not Pour Down the Drain: Under no circumstances should any organic waste, particularly halogenated compounds, be disposed of via the sanitary sewer system.[4][8]
-
Contact EHS: Once a waste container is full, or if you are generating waste infrequently, follow your institution's procedure to request a pickup from the EHS department. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Final Treatment: The designated disposal method for this type of waste is high-temperature incineration at an EPA-approved facility.[1][9] This process ensures the complete destruction of the organic molecule and the "scrubbing" of harmful acid gases from the effluent.
Visualizing the Disposal Pathway
To ensure clarity, the logical flow from chemical use to final disposal is illustrated below. This self-validating system ensures every step is accounted for, maintaining a closed loop of chemical responsibility.
Caption: A logical workflow for the compliant disposal of this compound.
By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety, protect our shared environment, and ensure that your innovative work is conducted responsibly from start to finish.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]
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Hazardous Waste Segregation . University of Wisconsin-Madison, Office of Chemical Safety. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Halogenated Solvents in Laboratories . Temple University, Environmental Health and Radiation Safety. [Link]
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Safety Data Sheet: Quinoline . Chemos GmbH & Co.KG. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds . U.S. Government Publishing Office (eCFR). [Link]
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EPA Hazardous Waste Codes . U.S. Environmental Protection Agency. [Link]
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A Comprehensive Guide to the Safe Handling of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide
Hazard Analysis: A Tale of Two Moieties
Understanding the potential hazards of 2,2,2-Trifluoro-N-(quinolin-3-yl)acetamide begins with a deconstruction of its chemical structure. The molecule combines a trifluoroacetamide component with a quinoline nucleus, each contributing to its toxicological profile.
-
Trifluoroacetamide Moiety: Halogenated acetamides are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] They may also be harmful if swallowed.[3][4] The trifluoromethyl group enhances the compound's stability and lipophilicity, which could potentially facilitate its absorption through the skin.
-
Quinoline Moiety: Quinoline and its derivatives are associated with more severe health risks. They are suspected of causing genetic defects and cancer.[5][6][7] They are also toxic if swallowed or in contact with skin and can cause serious eye irritation.[5][6][7]
Given the combined hazards, this compound must be handled as a substance with high acute and chronic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Standard | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | NIOSH (US) or EN 166 (EU) approved.[5][7] | Protects against splashes, dust, and vapors, preventing eye irritation and absorption. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). Double gloving is recommended. | Tested according to EN 374.[5] | Provides a robust barrier against skin contact. Double gloving adds an extra layer of protection and allows for safe removal of the outer glove if contaminated.[8] |
| Body Protection | A chemical-resistant lab coat with full-length sleeves, worn over full-length pants and closed-toe shoes. | Ensure no skin is exposed.[5] | Prevents accidental skin contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type ABEK).[5] | Required when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. | Protects against inhalation of the compound, which can cause respiratory irritation and systemic toxicity. |
Glove Selection and Use: The choice of glove material is critical. Always consult the manufacturer's glove compatibility charts for the specific chemicals being used.[9] Gloves should be inspected for any signs of degradation or perforation before each use and changed regularly, at least every 30 to 60 minutes, or immediately upon known or suspected contact with the chemical.[8]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][10] The storage location should be clearly labeled as a designated area for hazardous chemicals.[9]
Handling and Use
All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before starting work, ensure that all necessary PPE is correctly donned and that an emergency eyewash station and safety shower are readily accessible.[1]
-
Weighing: When weighing the solid compound, use a balance inside the chemical fume hood or in a ventilated balance enclosure.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a closed system or within the chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6][11] Decontaminate all work surfaces.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (manageable by trained personnel):
-
Evacuate all non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2][7]
-
Clean the spill area with a suitable decontamination solution.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed container. Halogenated solvent waste should be collected separately from non-halogenated waste.[9]
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][12] Do not dispose of this chemical down the drain.[9]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making processes in handling this compound.
Caption: A flowchart illustrating the mandatory PPE based on the hazard assessment of the compound.
Caption: A decision tree for the appropriate response to a chemical spill.
Conclusion: A Culture of Safety
The responsible handling of novel compounds like this compound is paramount in the research and development landscape. By internalizing the principles outlined in this guide, from hazard assessment to proper disposal, we can foster a culture of safety that protects ourselves, our colleagues, and our environment. Adherence to these protocols is not merely a matter of compliance but a reflection of our commitment to scientific excellence and ethical responsibility.
References
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- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- Santa Cruz Biotechnology. (n.d.). Fluoroacetamide.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,2,2-Trifluoroacetamide.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem. (n.d.). Trifluoroacetamide.
- Merck Millipore. (n.d.). 2,2,2-Trifluoroacetamide CAS 354-38-1.
- Washington State University. (n.d.). Halogenated Solvents.
- Loba Chemie. (2016, April 18). ACETAMIDE FOR SYNTHESIS.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
